4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(2-chlorothieno[2,3-d]pyrimidin-4-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3OS/c11-10-12-8(14-2-4-15-5-3-14)7-1-6-16-9(7)13-10/h1,6H,2-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPVVQAPITTYKRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C3C=CSC3=NC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40516014 | |
| Record name | 2-Chloro-4-(morpholin-4-yl)thieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40516014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63894-67-7 | |
| Record name | 2-Chloro-4-(morpholin-4-yl)thieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40516014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine: A Key Intermediate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry. Its rigid, fused thieno[2,3-d]pyrimidine core serves as a versatile scaffold for the synthesis of a wide array of biologically active molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role as a key building block in the development of targeted therapeutics, most notably kinase inhibitors for cancer treatment. The thieno[2,3-d]pyrimidine scaffold is recognized as a privileged structure in drug discovery, and this particular derivative, with its reactive chlorine atom and morpholine moiety, offers a unique combination of features for synthetic elaboration.[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design. The key properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 63894-67-7 | [2][3] |
| Molecular Formula | C₁₀H₁₀ClN₃OS | [2] |
| Molecular Weight | 255.72 g/mol | |
| Appearance | White to off-white or yellow solid | [2] |
| Melting Point | Data for a precise melting point is not consistently available in the literature, with various sources providing ranges for this compound and its close derivatives. | |
| Solubility | While quantitative solubility data is limited, it is commonly used in organic solvents such as methanol, ethanol, and dichloromethane for synthetic transformations.[2][4] | |
| Storage | Store under an inert gas (nitrogen or argon) at 2-8°C. |
Spectroscopic Characterization
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the morpholine and thieno[2,3-d]pyrimidine protons. The morpholine protons typically appear as two multiplets, one for the protons adjacent to the oxygen and another for those adjacent to the nitrogen. The protons on the thiophene ring will appear in the aromatic region. For the related compound N-(2-Methoxyphenyl)-5,8-dihydro-6H-pyrano[4',3':4,5] thieno[2,3-d]pyrimidin-4-amine, the pyrimidine proton appears as a singlet at 8.48 ppm.[5]
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals corresponding to the carbons of the thieno[2,3-d]pyrimidine core and the morpholine ring. The precursor, 2,4-dichlorothieno[2,3-d]pyrimidine, shows signals at δC 126.92, 123.03, 126.11, 153.62, 161.67, and 154.75.[6] Upon substitution with morpholine, shifts in the carbon signals of the pyrimidine ring are expected.
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M+) and an M+2 peak with an approximate ratio of 3:1, which is characteristic of the presence of a single chlorine atom. The exact mass would be approximately 255.0233.[2]
Synthesis and Manufacturing
The most common and efficient synthesis of this compound involves the nucleophilic substitution of a chlorine atom on the precursor, 2,4-dichlorothieno[2,3-d]pyrimidine.[2][7]
Synthetic Workflow
Caption: Synthetic route to this compound.
Detailed Experimental Protocol
-
Reaction Setup: A reaction vessel equipped with a mechanical stirrer, temperature probe, and nitrogen inlet is charged with 2,4-dichlorothieno[2,3-d]pyrimidine and a suitable solvent, typically methanol.[2]
-
Addition of Morpholine: Morpholine is added to the reaction mixture, often dropwise, while maintaining the temperature at ambient conditions.[2]
-
Reaction Monitoring: The reaction is stirred for 1-2 hours, and its progress is monitored by a suitable analytical technique such as LC/MS to confirm the consumption of the starting material.[2]
-
Workup and Isolation: Upon completion, the product is typically precipitated by the addition of water. The solid is then collected by vacuum filtration, washed with water, and dried in a vacuum oven to afford the final product.[2]
This procedure takes advantage of the differential reactivity of the two chlorine atoms on the pyrimidine ring. The chlorine at the 4-position is more susceptible to nucleophilic attack than the one at the 2-position, allowing for a selective monosubstitution.[1]
Chemical Reactivity and Synthetic Applications
The primary utility of this compound lies in its role as a versatile intermediate for further functionalization, mainly through reactions involving the remaining chlorine atom at the 2-position.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the C2 position can be displaced by a variety of nucleophiles, including amines, alcohols, and thiols. This reaction is fundamental to the construction of diverse libraries of thieno[2,3-d]pyrimidine derivatives. The electron-deficient nature of the pyrimidine ring facilitates these substitution reactions.[1]
Palladium-Catalyzed Cross-Coupling Reactions
The C2-chloro group is also amenable to various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
-
Suzuki-Miyaura Coupling: This reaction allows for the introduction of aryl or heteroaryl groups at the C2 position by coupling with boronic acids or their esters. This is a widely used method for elaborating the core scaffold.[8][9][10][11][12]
-
Buchwald-Hartwig Amination: This powerful reaction enables the formation of C-N bonds by coupling with a wide range of primary and secondary amines, providing access to a diverse set of 2-amino-thieno[2,3-d]pyrimidine derivatives.[13][14][15][16][17]
Reaction Scheme for Further Functionalization
Caption: Key reactions for the derivatization of the title compound.
Applications in Drug Discovery and Development
The thieno[2,3-d]pyrimidine scaffold is a bioisostere of purine and is a common feature in many kinase inhibitors. This compound is a valuable starting material for the synthesis of compounds targeting various kinases implicated in cancer and other diseases.[18]
Kinase Inhibitors
Derivatives of this compound have been explored as inhibitors of several important kinases, including:
-
Phosphoinositide 3-kinases (PI3Ks): The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in cancer. Several potent PI3K inhibitors have been developed using the thieno[2,3-d]pyrimidine scaffold.[19]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Inhibition of VEGFR-2 is a key strategy in anti-angiogenic cancer therapy.[20]
-
Other Kinases: The versatility of the thieno[2,3-d]pyrimidine core allows for its adaptation to target a wide range of other kinases, making it a valuable platform for kinase-focused drug discovery.
Conclusion
This compound is a fundamentally important building block in modern medicinal chemistry. Its straightforward synthesis, well-defined reactivity, and the biological relevance of its core structure make it an invaluable tool for researchers and scientists in drug discovery and development. The ability to selectively functionalize the 2-position through a variety of robust chemical transformations provides a clear path to novel and diverse molecular entities with the potential for significant therapeutic impact, particularly in the realm of oncology.
References
- 1. 2-Chlorothieno[2,3-d]pyrimidin-6-amine | Benchchem [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. This compound | 63894-67-7 [amp.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. ijacskros.com [ijacskros.com]
- 7. nbinno.com [nbinno.com]
- 8. mdpi.com [mdpi.com]
- 9. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. m.youtube.com [m.youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. Design, synthesis and biological evaluation of novel 4-(thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 2-Chlorothieno[2,3-d]pyrimidine | C6H3ClN2S | CID 23289600 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Synthesis of 4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine
Abstract: This technical guide provides an in-depth exploration of the synthetic pathways leading to 4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine, a key heterocyclic scaffold in medicinal chemistry. The thieno[2,3-d]pyrimidine core is a bioisostere of purine, making it a privileged structure in the design of kinase inhibitors and other therapeutic agents.[1] This document details the strategic synthesis from the foundational thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione, through a critical dichlorination step, to the final regioselective nucleophilic aromatic substitution with morpholine. Each stage is presented with a rationale for the chosen methodologies, detailed experimental protocols, and mechanistic insights to equip researchers and drug development professionals with a robust understanding of the synthesis.
Strategic Overview: Retrosynthetic Analysis
The synthesis of the target molecule is most logically approached through a linear sequence that builds upon a pre-formed heterocyclic core. The retrosynthetic analysis reveals a strategy centered on the sequential functionalization of the pyrimidine ring.
The primary disconnection occurs at the C4-N bond, identifying morpholine and a 2,4-dichlorothieno[2,3-d]pyrimidine electrophile as the immediate precursors. This dichloro-intermediate is, in turn, accessible from the more stable thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione, a common starting material for this class of compounds.
References
Mechanism of action of 4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine.
An In-depth Technical Guide to the Mechanism of Action of Thieno[2,3-d]pyrimidine-Based PI3K Inhibitors
Authored by: A Senior Application Scientist
Foreword
The thieno[2,3-d]pyrimidine scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. This guide focuses on the mechanism of action of 4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine and its analogs, which are potent and selective inhibitors of phosphoinositide 3-kinase (PI3K). While specific data for the named compound is limited, its structural features strongly suggest a mechanism of action consistent with well-characterized thieno[2,3-d]pyrimidine-based PI3K inhibitors such as TGX-221. This document will, therefore, elucidate this mechanism, drawing upon the extensive research conducted on these related molecules to provide a comprehensive and technically robust overview for researchers, scientists, and drug development professionals.
The Central Role of the PI3K/Akt Signaling Pathway in Cellular Regulation
The Phosphoinositide 3-Kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of essential cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] The PI3K family of lipid kinases is divided into three classes, with Class I being the most implicated in cancer.[1] Class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85). Four isoforms of the p110 catalytic subunit exist: p110α, p110β, p110γ, and p110δ.
Dysregulation of the PI3K/Akt/mTOR pathway is a hallmark of many human cancers, often driven by mutations in key components of the pathway or the loss of the tumor suppressor PTEN (Phosphatase and Tensin homolog), which negatively regulates PI3K signaling.[1][2] The p110β isoform, in particular, has been shown to be crucial for the survival of cancer cells deficient in PTEN.[1] Beyond oncology, PI3Kβ signaling is also a key player in platelet activation and thrombus formation, making it an attractive target for antithrombotic therapies.[3][4][5]
Molecular Mechanism of Action: Targeting the p110β Isoform
Compounds based on the 4-morpholinothieno[2,3-d]pyrimidine scaffold, such as TGX-221, function as potent and selective inhibitors of the p110β isoform of PI3K.[3][6][7][8] The mechanism of action can be dissected into several key stages:
Competitive Inhibition at the ATP-Binding Site
The primary mechanism of action is the competitive inhibition of the p110β catalytic subunit. These small molecules are designed to fit into the ATP-binding pocket of the kinase domain.[3][8] By occupying this site, they prevent the binding of ATP, the phosphate donor for the kinase reaction, thereby blocking the catalytic activity of the enzyme. The selectivity for the p110β isoform over other isoforms like p110α, p110δ, and p110γ is a critical feature, which is achieved through specific molecular interactions with amino acid residues unique to the p110β ATP-binding pocket. This selectivity helps to minimize off-target effects and associated toxicities.[6][8]
Blockade of PIP3 Production
The catalytic function of PI3K is to phosphorylate the 3'-hydroxyl group of the inositol ring of phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). By inhibiting the p110β catalytic activity, these compounds effectively halt the production of PIP3.[5] This reduction in cellular PIP3 levels is the pivotal event that leads to the downstream signaling blockade.
Attenuation of the Downstream Akt/mTOR Cascade
PIP3 acts as a docking site on the plasma membrane for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase Akt (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1). The recruitment of Akt to the membrane allows for its phosphorylation and activation by PDK1 and mTORC2. Activated Akt then phosphorylates a plethora of downstream substrates, leading to the promotion of cell survival, proliferation, and growth.
By preventing the production of PIP3, the thieno[2,3-d]pyrimidine-based inhibitors preclude the activation of Akt. This leads to a cascade of downstream effects, including:
-
Inhibition of cell proliferation: Reduced Akt activity leads to decreased phosphorylation of downstream effectors that regulate the cell cycle.[9]
-
Induction of apoptosis: The inhibition of the pro-survival Akt pathway can trigger programmed cell death in cancer cells.[9]
-
Impaired platelet function: In the context of thrombosis, inhibition of p110β disrupts the signaling necessary for platelet activation and aggregation, thereby preventing thrombus formation.[3][5]
The following diagram illustrates the PI3K/Akt signaling pathway and the point of inhibition by thieno[2,3-d]pyrimidine-based compounds.
Caption: Inhibition of the PI3K/Akt pathway by thieno[2,3-d]pyrimidine compounds.
Experimental Validation of the Mechanism of Action
A series of well-established experimental protocols are employed to validate the mechanism of action of PI3K inhibitors.
In Vitro Kinase Assays
The potency and selectivity of the inhibitor are determined using in vitro kinase assays.
Objective: To measure the half-maximal inhibitory concentration (IC50) of the compound against various PI3K isoforms.
Protocol:
-
Reagents: Recombinant human PI3K isoforms (p110α, p110β, p110γ, p110δ), phosphatidylinositol (PI) substrate, ATP ([γ-³³P]ATP or similar detection system), kinase buffer, and the test compound at various concentrations.
-
Procedure: a. The kinase reaction is initiated by mixing the recombinant PI3K enzyme with the PI substrate in the kinase buffer. b. The test compound, dissolved in DMSO, is added at a range of concentrations. c. The reaction is started by the addition of ATP. d. The reaction is allowed to proceed for a specified time at a controlled temperature. e. The reaction is stopped, and the phosphorylated product is separated from the unreacted substrate, often using thin-layer chromatography (TLC). f. The amount of phosphorylated product is quantified using a phosphorimager or other appropriate detection method.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a DMSO control. The IC50 value is determined by fitting the data to a dose-response curve.
Table 1: Representative IC50 Values for a Selective p110β Inhibitor (TGX-221)
| PI3K Isoform | IC50 (nM) | Selectivity vs. p110β |
| p110β | 5 | - |
| p110δ | 211 | ~42-fold |
| p110α | >1000 | >200-fold |
| p110γ | >3500 | >700-fold |
Note: These are representative values from the literature; actual values may vary depending on assay conditions.[6][8]
Cellular Assays
Cellular assays are crucial to confirm that the compound engages its target in a cellular context and elicits the expected biological response.
3.2.1. Western Blotting for Phospho-Akt
Objective: To assess the inhibition of PI3K signaling in cells by measuring the phosphorylation status of Akt.
Protocol:
-
Cell Culture: Culture a relevant cell line (e.g., PTEN-deficient prostate cancer cells like PC3, or glioblastoma cells like U87 and U251) to ~80% confluency.[6][9]
-
Treatment: Treat the cells with the test compound at various concentrations for a specified duration (e.g., 1-2 hours).
-
Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane to prevent non-specific antibody binding. b. Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., anti-p-Akt Ser473). c. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. d. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Re-probe the membrane with an antibody for total Akt and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading. Quantify the band intensities to determine the ratio of p-Akt to total Akt.
3.2.2. Cell Proliferation and Apoptosis Assays
Objective: To evaluate the functional consequences of PI3K inhibition on cell viability and survival.
-
Proliferation Assay (e.g., CCK-8):
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat with a range of concentrations of the test compound for 24-72 hours.
-
Add the CCK-8 reagent and incubate until a color change is observed.
-
Measure the absorbance at the appropriate wavelength to determine the relative number of viable cells.
-
-
Apoptosis Assay (Flow Cytometry):
-
Treat cells with the test compound for a specified period (e.g., 48 hours).[9]
-
Harvest the cells and stain with Annexin V (to detect early apoptotic cells) and Propidium Iodide (PI, to detect late apoptotic/necrotic cells).
-
Analyze the stained cells using a flow cytometer to quantify the percentage of cells in different stages of apoptosis.
-
The following diagram outlines the experimental workflow for validating the mechanism of action.
Caption: A streamlined workflow for the experimental validation of PI3K inhibitors.
Therapeutic Implications and Future Directions
The selective inhibition of the p110β isoform of PI3K holds significant therapeutic promise.
-
Oncology: For tumors with PTEN loss, which are dependent on p110β signaling, selective inhibitors offer a targeted therapeutic strategy.[1] This approach may provide a wider therapeutic window compared to pan-PI3K inhibitors, which are often associated with significant toxicities due to the inhibition of other isoforms like p110α, which is crucial for insulin signaling.[1]
-
Thrombosis: The role of p110β in platelet function makes it a compelling target for the development of novel anti-thrombotic agents that may have a reduced bleeding risk compared to conventional antiplatelet drugs.[4][5]
Future research in this area will likely focus on the development of next-generation inhibitors with improved pharmacokinetic properties and isoform selectivity. Additionally, exploring combination therapies, where p110β inhibitors are used alongside other targeted agents or chemotherapies, is a promising avenue to overcome resistance and enhance therapeutic efficacy.
References
- 1. Development and safety of PI3K inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. PI3K inhibitors in thrombosis and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphoinositide 3-Kinases as Potential Targets for Thrombosis Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apexbt.com [apexbt.com]
- 9. TGX-221 inhibits proliferation and induces apoptosis in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Structural Elucidation of 4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine: A Technical Guide
Abstract
Introduction and Molecular Overview
4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine belongs to the thienopyrimidine class of heterocyclic compounds, which are recognized as privileged structures in medicinal chemistry. The thienopyrimidine core is a bioisostere of quinazoline, known for a wide range of biological activities, including kinase inhibition. The title compound, with its specific substitution pattern—a chloro group at the 2-position and a morpholine ring at the 4-position—is a key intermediate in the synthesis of various pharmacologically active molecules.
Accurate structural elucidation through spectroscopic methods is a cornerstone of chemical synthesis and drug development, ensuring the identity and purity of the target compound. This guide will deconstruct the anticipated spectroscopic data for this compound, providing a robust framework for its characterization.
Molecular Structure and Key Features:
-
Formula: C₁₀H₁₀ClN₃OS
-
Molecular Weight: 255.72 g/mol
-
Core Scaffold: A fused thieno[2,3-d]pyrimidine ring system.
-
Key Substituents:
-
A chlorine atom at the C2 position, influencing the electronic environment of the pyrimidine ring.
-
A morpholine ring attached to the C4 position, introducing characteristic aliphatic signals.
-
Below is a diagram illustrating the molecular structure and the numbering convention used for spectroscopic assignments.
Caption: Molecular structure of this compound.
Mass Spectrometry Analysis
Mass spectrometry is a critical tool for determining the molecular weight and obtaining structural information through fragmentation analysis.
Expected Molecular Ion Peak:
For this compound (C₁₀H₁₀ClN₃OS), the expected monoisotopic mass is approximately 255.02 g/mol . In an electrospray ionization (ESI) mass spectrum, the compound is expected to be observed as the protonated molecule, [M+H]⁺.
Due to the presence of chlorine, a characteristic isotopic pattern will be observed. Chlorine has two stable isotopes: ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This results in two prominent peaks in the mass spectrum for the molecular ion and any chlorine-containing fragments, separated by 2 m/z units, with an intensity ratio of approximately 3:1.
| Ion | Expected m/z (for ³⁵Cl) | Expected m/z (for ³⁷Cl) | Relative Intensity |
| [M+H]⁺ | 256.03 | 258.03 | ~ 3:1 |
| [M+Na]⁺ | 278.01 | 280.01 | ~ 3:1 |
Predicted Fragmentation Pathway:
The fragmentation of the [M+H]⁺ ion would likely proceed through several key pathways, providing structural confirmation. The morpholine ring is a common site for initial fragmentation.
Caption: Predicted major fragmentation pathways in ESI-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons of the thienopyrimidine core and the aliphatic protons of the morpholine ring. The predicted chemical shifts (in ppm) are based on a standard deuterated solvent such as CDCl₃ or DMSO-d₆.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |
| H5, H6 | 7.0 - 7.5 | Doublets (d) | 1H each | Aromatic protons on the thiophene ring, likely coupled to each other. |
| Morpholine Cα-H | 3.8 - 4.0 | Triplet (t) | 4H | Protons adjacent to the nitrogen atom, deshielded by the pyrimidine ring and the adjacent oxygen. |
| Morpholine Cβ-H | 3.6 - 3.8 | Triplet (t) | 4H | Protons adjacent to the oxygen atom of the morpholine ring. |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the number of unique carbon environments.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |
| C2 (Thienopyrimidine) | 150 - 155 | Carbon bearing the chlorine atom, significantly influenced by the electronegativity of chlorine and adjacent nitrogen atoms. |
| C4 (Thienopyrimidine) | 160 - 165 | Carbon attached to the morpholine nitrogen, highly deshielded. |
| C4a, C6a (Thienopyrimidine) | 115 - 130 | Quaternary carbons at the ring fusion. |
| C5, C6 (Thienopyrimidine) | 120 - 135 | Aromatic carbons of the thiophene ring. |
| Morpholine Cα | ~ 50 | Aliphatic carbons adjacent to the nitrogen. |
| Morpholine Cβ | ~ 66 | Aliphatic carbons adjacent to the oxygen, deshielded by the electronegative oxygen atom. |
Experimental Protocols
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction.[1]
Synthesis Workflow:
Caption: General synthetic workflow for the target compound.
Step-by-Step Protocol:
-
Reaction Setup: In a suitable reaction vessel, dissolve 2,4-dichlorothieno[2,3-d]pyrimidine in a polar solvent such as methanol.
-
Addition of Nucleophile: Add morpholine to the reaction mixture, typically at room temperature.
-
Reaction Monitoring: Stir the reaction mixture and monitor its progress by a suitable technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), to confirm the consumption of the starting material.
-
Product Precipitation: Upon completion, add water to the reaction mixture to precipitate the product.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash with water. The product can be further purified by recrystallization if necessary.
-
Drying: Dry the purified product under vacuum to obtain the final compound.
Conclusion
This technical guide has provided a comprehensive, albeit predictive, overview of the spectroscopic data for this compound. The anticipated mass spectrum, ¹H NMR, and ¹³C NMR data have been detailed, along with the underlying chemical principles that govern these spectroscopic properties. The provided synthetic protocol offers a reliable method for obtaining this key intermediate. While experimentally obtained spectra would provide the ultimate confirmation, the analysis presented here serves as a robust guide for researchers in the synthesis, purification, and structural verification of this and related thienopyrimidine derivatives.
References
Unlocking the Therapeutic Potential of 4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine: A Technical Guide to Target Identification and Validation
Introduction: The Thienopyrimidine Scaffold as a Privileged Structure in Drug Discovery
The thienopyrimidine core, a bicyclic heteroaromatic system, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, particularly ATP-binding sites within kinases.[1][2] The specific compound, 4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine, combines this versatile core with a morpholine moiety. The morpholine ring is a frequently incorporated functional group in drug candidates, often enhancing aqueous solubility, metabolic stability, and target affinity, thereby improving the overall pharmacokinetic and pharmacodynamic profile of the molecule.[3][4] This technical guide provides an in-depth exploration of the potential therapeutic targets for this compound, with a primary focus on the Phosphoinositide 3-Kinase (PI3K) pathway, and outlines experimental workflows for target validation and characterization.
Primary Therapeutic Target Family: The Phosphoinositide 3-Kinases (PI3Ks)
Extensive research on thienopyrimidine derivatives has identified the PI3K family of lipid kinases as a primary and high-value target class.[5][6][7][8][9][10] The PI3K/AKT/mTOR signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[5][7] Its frequent dysregulation in various cancers has made it one of the most pursued targets in oncology drug development.
The thienopyrimidine scaffold has been successfully utilized to generate potent and selective inhibitors of different PI3K isoforms (Class I: α, β, γ, δ).[5][6][8] The morpholine group, in particular, is a key pharmacophoric feature in many potent PI3K inhibitors, where it often occupies the solvent-exposed region of the ATP-binding pocket, contributing to both potency and selectivity.
The PI3K/AKT/mTOR Signaling Pathway
The canonical PI3K signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs). This leads to the recruitment and activation of PI3K at the plasma membrane. Activated PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[9] PIP3 serves as a docking site for proteins containing a pleckstrin homology (PH) domain, such as AKT and PDK1, leading to the activation of a downstream signaling cascade that ultimately promotes cell survival and proliferation.
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Target Validation and Compound Characterization
A systematic and rigorous experimental approach is essential to validate PI3K as the target of this compound and to characterize its inhibitory properties.
Phase 1: In Vitro Kinase Profiling
The initial step is to determine the inhibitory activity of the compound against a panel of kinases, with a focus on the PI3K family.
Protocol: In Vitro PI3K Enzyme Inhibition Assay (e.g., HTRF, AlphaLISA, or Luminescence-based)
-
Assay Principle: These assays measure the production of ADP (a product of the kinase reaction) or the depletion of ATP (the substrate).
-
Materials:
-
Recombinant human PI3K isoforms (α, β, γ, δ).
-
Substrate: PIP2.
-
Cofactor: ATP.
-
Test compound: this compound, serially diluted.
-
Positive control: A known potent PI3K inhibitor (e.g., GDC-0941).
-
Assay buffer and detection reagents.
-
-
Procedure:
-
Dispense the test compound and controls into a 384-well assay plate.
-
Add the PI3K enzyme to each well and incubate briefly.
-
Initiate the kinase reaction by adding a mixture of PIP2 and ATP.
-
Incubate at room temperature for the optimized reaction time.
-
Stop the reaction and add the detection reagents.
-
Read the plate on a suitable plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
| Parameter | Description |
| IC50 | The half-maximal inhibitory concentration, representing the concentration of the compound required to inhibit 50% of the enzyme's activity. |
Phase 2: Cellular Target Engagement and Pathway Modulation
Once in vitro activity is confirmed, the next crucial step is to assess whether the compound engages its target in a cellular context and modulates the downstream signaling pathway.
Protocol: Western Blot Analysis of PI3K Pathway Phosphorylation
-
Assay Principle: This technique measures the levels of phosphorylated proteins in a signaling pathway, providing a direct readout of kinase activity in cells.
-
Cell Lines: Select cancer cell lines with a known dependence on the PI3K pathway (e.g., those with PIK3CA mutations or PTEN loss, such as T47D or U87MG).[6]
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound for a defined period (e.g., 2-4 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated AKT (p-AKT, a direct downstream substrate of PI3K activity), total AKT, and a loading control (e.g., GAPDH).
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the p-AKT signal to the total AKT signal.
-
Determine the concentration-dependent inhibition of AKT phosphorylation.
-
Caption: Workflow for assessing cellular target engagement via Western Blot.
Phase 3: Cellular Proliferation and Viability Assays
The ultimate goal of inhibiting a target like PI3K in cancer is to suppress tumor cell growth and survival.
Protocol: Cell Proliferation Assay (e.g., CellTiter-Glo®)
-
Assay Principle: This assay measures the amount of ATP present, which is directly proportional to the number of viable cells.
-
Procedure:
-
Seed cancer cell lines in 96-well plates.
-
After 24 hours, treat the cells with a dilution series of the test compound.
-
Incubate for 72 hours.
-
Add the CellTiter-Glo® reagent to each well.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the GI50 (concentration for 50% growth inhibition) by fitting the data to a dose-response curve.
-
Secondary and Exploratory Therapeutic Targets
While PI3K is the most prominent target family for thienopyrimidines, the scaffold's versatility suggests other potential targets that warrant investigation.
-
Other Kinases: Thienopyrimidine derivatives have been reported to inhibit other kinases, including tyrosine kinases like VEGFR.[1] A broad kinase screen (e.g., using a panel of several hundred kinases) would be a valuable exercise to identify potential off-target effects or novel therapeutic opportunities.
-
Dihydrofolate Reductase (DHFR): Some thienopyrimidines have shown activity as nonclassical lipophilic DHFR inhibitors.[11] DHFR is a clinically validated target for cancer chemotherapy.
-
P-glycoprotein (P-gp): Certain thienopyrimidine analogs have been found to modulate the activity of P-gp, a transporter involved in multidrug resistance in cancer.[12] This suggests a potential application in combination therapies to overcome drug resistance.
-
Anti-inflammatory Targets: Given the role of PI3Kδ and PI3Kγ in immune cell function, there is potential for thienopyrimidine derivatives in treating inflammatory diseases.[8][13] Assays for cyclooxygenases (COX) and lipoxygenases (LOX) could also be considered.[14]
-
Anti-infective Targets: The thienopyrimidine scaffold has been explored for its activity against a range of infectious agents.[2]
Conclusion and Future Directions
The available evidence strongly suggests that this compound is a promising candidate for development as a PI3K inhibitor. The outlined experimental workflow provides a robust framework for validating this hypothesis and characterizing the compound's biological activity. Future research should focus on determining its isoform selectivity within the PI3K family, evaluating its efficacy in in vivo cancer models, and exploring its potential against other relevant therapeutic targets. The rich chemical history of the thienopyrimidine scaffold, coupled with the favorable properties of the morpholine moiety, positions this compound as a valuable lead for further drug discovery and development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of novel 4-(thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analogs of a 4-aminothieno[2,3-d]pyrimidine lead (QB13) as modulators of P-glycoprotein substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optimization of Thienopyrimidine Derivatives as Potent and Selective PI3Kδ Inhibitors for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of New Multitarget-Directed Ligands Containing Thienopyrimidine Nucleus for Inhibition of 15-Lipoxygenase, Cyclooxygenases, and Pro-Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Docking Studies of 4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine: A Technical Guide
Abstract
This technical guide provides a comprehensive framework for conducting in silico molecular docking studies on 4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine, a heterocyclic compound with significant therapeutic potential. The thienopyrimidine scaffold is a well-established pharmacophore found in numerous clinically approved drugs, particularly kinase inhibitors.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology grounded in scientific integrity and field-proven insights. We will explore the causality behind experimental choices, from target selection and preparation to ligand optimization, docking execution, and rigorous result validation. The objective is to provide a self-validating system for computational analysis, ensuring the generation of reliable and reproducible data for advancing drug discovery programs.
Introduction: The Rationale for In Silico Analysis
Molecular docking is a powerful computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor.[3][4][5] This method is instrumental in structure-based drug design, enabling the rapid screening of virtual compound libraries and the optimization of lead candidates.[3][4][6] The core of the thienopyrimidine structure is analogous to purines, allowing it to interact with a wide array of biological targets, including kinases, which are pivotal in cancer and inflammatory diseases.[2][7] The subject of this guide, this compound, incorporates a morpholine ring, a feature known to enhance the pharmacokinetic properties of drug candidates.[8]
In silico docking studies offer a cost-effective and time-efficient approach to:
-
Identify potential protein targets.
-
Elucidate the binding mode and key molecular interactions.
-
Predict binding affinity to guide experimental validation.
-
Inform structure-activity relationship (SAR) studies for lead optimization.[9]
This guide will delineate a robust workflow for the in silico evaluation of this compound, emphasizing the critical steps required for generating meaningful and actionable results.
Foundational Principles of Molecular Docking
The success of any molecular docking study hinges on a thorough understanding of its two primary components: the sampling algorithm and the scoring function .[4]
-
Sampling Algorithms: These algorithms explore the conformational space of the ligand within the defined binding site of the receptor, generating a variety of possible binding poses.
-
Scoring Functions: These are mathematical models used to estimate the binding affinity for each generated pose. A lower binding energy score generally indicates a more stable and favorable interaction.[10]
It is crucial to recognize that different docking programs employ distinct algorithms and scoring functions, which can influence the outcome.[4] Therefore, the choice of software should be guided by the specific research question and validated for the target of interest.
A Validated Workflow for In Silico Docking
The following protocol outlines a comprehensive and self-validating workflow for the molecular docking of this compound.
3.1. Target Identification and Preparation
Expert Insight: The selection of a relevant biological target is the cornerstone of a meaningful docking study. Based on the known activities of thienopyrimidine derivatives, kinases are a primary class of targets. For this guide, we will consider a representative kinase target for which crystal structures are available in the Protein Data Bank (PDB). Recent studies have shown the potential of thienopyrimidine derivatives as inhibitors of kinases like PI3K, JAK2, and FLT3.[7][11][12]
Step-by-Step Protocol: Protein Preparation
-
Retrieve the Protein Structure: Download the 3D crystal structure of the target kinase from the RCSB Protein Data Bank (e.g., PDB ID: 2WQB, the Tie2 kinase domain).[13]
-
Initial Cleaning: Remove all non-essential components from the PDB file, including water molecules, co-crystallized ligands, and any other heteroatoms that are not part of the protein or essential cofactors.[14][15]
-
Handling Missing Residues and Loops: Inspect the protein for any missing residues or loops. If present, these should be modeled using tools like SWISS-MODEL or Modeller.
-
Protonation and Charge Assignment: Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography. Assign appropriate protonation states for titratable residues at a physiological pH. This can be accomplished using software like AutoDock Tools or the Protein Preparation Wizard in Maestro (Schrödinger).[16]
-
Energy Minimization: Perform a constrained energy minimization of the protein structure to relieve any steric clashes and optimize the geometry. This step is crucial for ensuring a realistic receptor conformation.
3.2. Ligand Preparation
Expert Insight: The accuracy of the ligand's 3D structure and charge distribution is paramount for a successful docking simulation. The ligand, this compound, must be prepared to reflect its most likely state in a biological environment.
Step-by-Step Protocol: Ligand Preparation
-
2D to 3D Conversion: Generate the 2D structure of this compound using chemical drawing software like ChemDraw or obtain it from a database such as PubChem (CID: 86624257 for a similar methylated analog).[17] Convert the 2D structure to a 3D conformation.[18]
-
Energy Minimization: Perform a thorough energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94). This step ensures that the bond lengths, angles, and torsions are optimized.[15]
-
Charge Calculation: Assign partial atomic charges to the ligand. This can be done using various methods, such as Gasteiger charges, which are commonly used in docking studies.[16]
-
Torsional Degrees of Freedom: Define the rotatable bonds in the ligand. This allows for conformational flexibility during the docking process, which is essential for finding the optimal binding pose.
3.3. Docking Simulation
Expert Insight: The docking simulation itself involves defining the search space on the receptor and running the docking algorithm. The choice of docking software is a critical decision. For this guide, we will refer to the widely used and freely available AutoDock Vina.
Step-by-Step Protocol: Molecular Docking with AutoDock Vina
-
Grid Box Definition: Define a 3D grid box that encompasses the active site of the target protein. The size and center of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket.[15]
-
Configuration File Setup: Create a configuration file that specifies the paths to the prepared protein and ligand files, the coordinates of the grid box, and other docking parameters such as the number of binding modes to generate.
-
Execution of Docking: Run the AutoDock Vina executable with the configuration file as input. The software will then perform the docking simulation and generate an output file containing the predicted binding poses and their corresponding binding affinity scores.
3.4. Analysis and Interpretation of Results
Expert Insight: The raw output of a docking simulation requires careful analysis and interpretation to extract meaningful biological insights. This involves evaluating the binding energies, visualizing the binding poses, and identifying key molecular interactions.
Step-by-Step Protocol: Post-Docking Analysis
-
Binding Affinity Evaluation: The primary quantitative output from AutoDock Vina is the binding affinity, expressed in kcal/mol. A more negative value indicates a stronger predicted binding affinity.[19][20]
-
Pose Visualization and Selection: Use molecular visualization software like PyMOL or Discovery Studio to visualize the predicted binding poses of the ligand within the protein's active site.[21] The top-scoring pose (lowest binding energy) is often considered the most likely binding mode.
-
Interaction Analysis: Analyze the interactions between the ligand and the protein for the selected pose. Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking.[19] These interactions provide a structural basis for the predicted binding affinity.
-
Root Mean Square Deviation (RMSD): If a co-crystallized ligand is available for the target protein, the docking protocol can be validated by redocking the native ligand and calculating the RMSD between the docked pose and the crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation.[19][22]
Data Presentation and Visualization
Clear and concise presentation of data is essential for communicating the results of an in silico study.
4.1. Tabulated Docking Results
| Target Protein | PDB ID | Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Tie2 Kinase | 2WQB | This compound | -8.5 (Example) | Leu888, Val914, Ala932, Lys934 |
Table 1: Example of a structured table for summarizing molecular docking results.
4.2. Visualization of Workflows and Interactions
Visual diagrams are invaluable for illustrating complex workflows and molecular interactions.
Caption: A generalized workflow for in silico molecular docking studies.
Caption: A schematic of key molecular interactions between the ligand and the protein target.
Trustworthiness and Validation of In Silico Results
Expert Insight: The predictive power of molecular docking is not absolute. Therefore, it is essential to incorporate validation steps to build confidence in the results.
Self-Validating System:
-
Redocking of a Known Ligand: As mentioned earlier, if a crystal structure with a bound inhibitor is available, redocking this ligand and comparing the predicted pose to the experimental one is a gold standard for validating the docking protocol.[22]
-
Comparison with Known Binders: Docking a set of known active and inactive compounds for the target protein can assess the ability of the docking protocol to distinguish between binders and non-binders.[22]
-
Enrichment Studies: For virtual screening applications, calculating the enrichment factor helps to determine if the docking protocol can preferentially rank known active compounds higher than decoy molecules.[23]
-
Molecular Dynamics (MD) Simulations: For promising docked complexes, running MD simulations can provide insights into the stability of the predicted binding pose over time.[22]
Conclusion and Future Directions
This technical guide has provided a comprehensive and scientifically rigorous framework for conducting in silico docking studies of this compound. By following the detailed protocols for target and ligand preparation, docking simulation, and results analysis, researchers can generate reliable data to guide their drug discovery efforts. The emphasis on self-validation through methods like redocking and comparison with known binders is crucial for ensuring the trustworthiness of the computational predictions.
The integration of molecular docking with other computational methods, such as molecular dynamics simulations and machine learning-based scoring functions, holds great promise for further improving the accuracy and predictive power of in silico drug design.[6] As our understanding of protein-ligand interactions continues to evolve, so too will the sophistication and utility of these computational tools in the quest for novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ijsrtjournal.com [ijsrtjournal.com]
- 4. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Basics, types and applications of molecular docking: A review - IP Int J Compr Adv Pharmacol [ijcap.in]
- 6. ijpras.com [ijpras.com]
- 7. Design, synthesis and biological evaluation of novel 4-(thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Molecular Docking: Shifting Paradigms in Drug Discovery [mdpi.com]
- 10. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 11. mdpi.com [mdpi.com]
- 12. In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rcsb.org [rcsb.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. m.youtube.com [m.youtube.com]
- 17. 4-(2-Chloro-6-methylthieno[3,2-D]pyrimidin-4-YL)morpholine | C11H12ClN3OS | CID 86624257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. m.youtube.com [m.youtube.com]
- 22. researchgate.net [researchgate.net]
- 23. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
Literature review on the discovery of 4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine.
An In-Depth Technical Guide on the Discovery and Synthesis of 4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive review of the discovery, synthesis, and significance of this compound, a pivotal intermediate in medicinal chemistry. The thieno[2,3-d]pyrimidine core, a bioisostere of purine, is a privileged scaffold known for a wide array of biological activities, particularly in oncology and neurology. This document elucidates the strategic synthesis of the title compound, focusing on the mechanistic rationale behind the key regioselective nucleophilic aromatic substitution. Furthermore, it explores the compound's critical role as a versatile building block for the development of potent kinase inhibitors and receptor modulators, thereby grounding its importance in modern drug discovery programs. Detailed experimental protocols, mechanistic diagrams, and a curated list of authoritative references are provided to support further research and application.
The Thieno[2,3-d]pyrimidine Scaffold: A Privileged Structure in Medicinal Chemistry
The journey to understanding this compound begins with its core heterocyclic system: the thieno[2,3-d]pyrimidine scaffold. This fused ring system is of significant interest in drug discovery because it acts as a bioisostere of naturally occurring purines (the building blocks of DNA and RNA) and of quinazolines, another critical scaffold in pharmacology.[1][2] This structural mimicry allows thienopyrimidine derivatives to interact with a wide range of biological targets, often by competing with endogenous ligands.
The inherent versatility of this scaffold has led to the development of compounds with diverse and potent biological activities, including:
-
Anticancer Agents: Many derivatives have been found to exhibit significant cytotoxicity against various cancer cell lines.[3][4] Their mechanism often involves the inhibition of key enzymes in cell signaling pathways that are deregulated in cancer, such as tyrosine kinases and Phosphatidylinositol-3-kinases (PI3Ks).[3][5][6]
-
Kinase Inhibition: The scaffold is a cornerstone for designing inhibitors of kinases like PI3K, which are crucial targets in oncology.[5][6] The well-known PI3K inhibitor GDC-0941 features a related thieno[3,2-d]pyrimidine core.[6]
-
Central Nervous System (CNS) Modulators: Subtle modifications to the thienopyrimidine structure have yielded potent and selective modulators of CNS targets, such as negative allosteric modulators (NAMs) and agonists of the dopamine D2 receptor.[7]
-
Antifungal and Antimicrobial Agents: Various derivatives have been synthesized and evaluated for their efficacy against fungal and bacterial pathogens.[8][9]
The development of this compound was not the discovery of a final drug but rather the strategic creation of a highly valuable intermediate, designed to leverage the proven potential of the thienopyrimidine core.
Synthetic Pathways and Mechanistic Rationale
The synthesis of this compound is a multi-step process that hinges on the creation of a key dichlorinated precursor followed by a regioselective nucleophilic substitution. This approach provides a robust and scalable route to the target molecule.
Overall Synthetic Strategy
The synthesis logically proceeds by first constructing the core bicyclic thieno[2,3-d]pyrimidine-4-one system. This intermediate is then chlorinated at the 4-position to create a reactive electrophile. In cases where the 2-position also needs to be functionalized, a 2,4-dichloro precursor is used. The final key step involves the selective introduction of the morpholine moiety at the 4-position.
Synthesis of the Key Precursor: 2,4-Dichlorothieno[2,3-d]pyrimidine
The most common and direct route to the title compound starts with 2,4-Dichlorothieno[2,3-d]pyrimidine. This precursor is typically synthesized from the corresponding 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine derivative.
Causality of Experimental Choice: The conversion of the oxo- (or more accurately, hydroxypyrimidine) functionality into a chloro group is a critical activation step. Phosphoryl chloride (POCl₃) is the reagent of choice for this transformation.[8] It effectively converts the pyrimidone, which exists in tautomeric equilibrium with its hydroxypyrimidine form, into a chloropyrimidine. This is because the chloro group is an excellent leaving group for subsequent nucleophilic aromatic substitution (SNAr) reactions, whereas a hydroxyl or oxo group is not.
The Key Step: Regioselective Nucleophilic Aromatic Substitution
The defining step in the synthesis is the reaction of 2,4-dichlorothieno[2,3-d]pyrimidine with morpholine. A critical aspect of this reaction is its regioselectivity. The morpholine nucleophile preferentially attacks the C4 position over the C2 position.
Mechanistic Rationale: This selectivity is governed by electronic factors within the fused ring system. The C4 position is more electrophilic and thus more susceptible to nucleophilic attack than the C2 position. This is due to the electron-withdrawing effect of the adjacent pyrimidine nitrogen (N3) and the resonance stabilization of the Meisenheimer intermediate formed upon attack at C4. The negative charge in the intermediate is better delocalized across the pyrimidine ring.
Experimental Protocol
The following protocol is a representative synthesis based on procedures reported in the literature.[10]
Synthesis of this compound
-
Reaction Setup: In a suitable reaction vessel equipped with a magnetic stirrer and under ambient temperature, dissolve 2,4-Dichlorothieno[2,3-d]pyrimidine (1.0 eq) in methanol.
-
Addition of Nucleophile: To the stirred solution, add morpholine (1.0-1.2 eq) dropwise. An ice bath may be used to control any initial exotherm, although the reaction often proceeds smoothly at room temperature.[10]
-
Reaction Monitoring: Allow the reaction mixture to stir at ambient temperature for 0.5 to 2 hours.[10] The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC/MS) to confirm the consumption of the starting dichloro-pyrimidine. A white or yellow solid precipitate is typically observed as the product forms.
-
Workup and Isolation: Upon completion, add a significant volume of water (e.g., 5-10 times the volume of methanol) to the reaction mixture to precipitate the product fully.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove any salts and residual methanol.
-
Drying: Dry the isolated solid in a vacuum oven at 50-65°C to afford the final product, this compound, typically as a white to yellow solid with high yield (often >80%).[10]
Physicochemical and Spectroscopic Data
The identity and purity of the synthesized compound are confirmed through standard analytical techniques.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₀ClN₃OS | [10] |
| Molecular Weight | 255.72 g/mol | Calculated |
| CAS Number | 63894-67-7 | [10] |
| Appearance | White to yellow solid | [10] |
| ¹H NMR | Expected signals for morpholine protons (~3.8 ppm) and thiophene ring protons. | General Expectation |
| Mass Spec (MS) | [M+H]⁺ at m/z ≈ 256.0, showing characteristic chlorine isotope pattern. | General Expectation |
The Role in Drug Discovery: From Intermediate to Bioactive Candidate
This compound is not an end in itself but a powerful platform for generating libraries of diverse molecules for biological screening. Its structure is ingeniously configured for this purpose.
-
The Morpholine Moiety: The morpholine group is a "privileged" fragment in medicinal chemistry.[11] Its inclusion often improves the pharmacokinetic properties of a molecule, such as aqueous solubility and metabolic stability, without adding excessive lipophilicity. This can lead to better oral bioavailability and a more favorable overall drug-like profile.[11][12]
-
The C2-Chloro Group: The chlorine atom at the 2-position is the key reactive handle for further diversification. It can be readily displaced by a wide variety of nucleophiles (amines, thiols, etc.) through another SNAr reaction. This allows for the systematic exploration of the chemical space around the scaffold, which is fundamental to Structure-Activity Relationship (SAR) studies.[13] For example, reacting this intermediate with various substituted amines has led to the discovery of potent PI3K inhibitors for cancer therapy.[5]
Conclusion and Future Perspectives
The discovery of this compound is a prime example of strategic chemical synthesis in the service of drug discovery. It represents the creation of a high-value, versatile intermediate that capitalizes on the proven biological potential of the thieno[2,3-d]pyrimidine scaffold. The synthetic route is efficient, robust, and relies on a well-understood, regioselective nucleophilic aromatic substitution, making it amenable to library synthesis and scale-up.
Future work will undoubtedly continue to leverage this intermediate to explore new biological targets. Its application in developing novel kinase inhibitors, CNS-active agents, and antimicrobials remains a fertile area of research. The continued exploration of new nucleophiles to displace the C2-chloro group will undoubtedly yield novel chemical entities with unique pharmacological profiles, reinforcing the central importance of this compound in modern medicinal chemistry.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis and biological evaluation of novel 4-(thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Subtle modifications to a thieno[2,3-d]pyrimidine scaffold yield negative allosteric modulators and agonists of the dopamine D2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthetic tactics of new class of 4-aminothieno[2,3-d]pyrimidine-6-carbonitrile derivatives acting as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. 4-(2-Chlorothieno[3,2-d]pyrimidin-4-yl)morpholine [myskinrecipes.com]
In-Depth Technical Guide: Characterizing Off-Target Effects of Thieno[2,3-d]pyrimidine-Based Kinase Inhibitors
Distribution: For Researchers, Scientists, and Drug Development Professionals.
Abstract
The thieno[2,3-d]pyrimidine scaffold is a privileged structure in modern medicinal chemistry, serving as the core of numerous kinase inhibitors developed for oncology and other therapeutic areas. Its structural resemblance to the purine core of ATP makes it an effective ATP-competitive inhibitor. However, this same feature presents a significant challenge: the potential for off-target binding to other kinases and ATP-binding proteins, leading to unexpected biological effects and potential toxicities. The compound 4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine represents a common structural motif within this class, often utilized as a synthetic intermediate. While comprehensive off-target data for this specific intermediate is not extensively published, the principles of assessing its potential off-target profile are broadly applicable to the entire class of thieno[2,3-d]pyrimidine-based inhibitors. This guide provides an in-depth technical overview of the methodologies used to characterize these off-target effects, using the clinical-stage PI3K inhibitor Pictilisib (GDC-0941) as a case study. We will delve into the causality behind experimental choices and provide actionable protocols for robust off-target profiling.
The Thieno[2,3-d]pyrimidine Scaffold: A Double-Edged Sword in Kinase Inhibition
The thieno[2,3-d]pyrimidine core is a bioisostere of adenine, a fundamental component of ATP.[1] This allows molecules built around this scaffold to effectively compete with endogenous ATP for binding within the kinase active site. The versatility of this scaffold allows for synthetic modifications at various positions, enabling chemists to fine-tune potency and selectivity for the intended kinase target.[2]
However, the human kinome consists of over 500 kinases, many of which share conserved ATP-binding pockets.[2] This structural conservation is the primary reason why achieving absolute selectivity is a formidable challenge. Unintended inhibition of other kinases can lead to a range of off-target effects, from unforeseen therapeutic benefits to dose-limiting toxicities.[3] Therefore, a rigorous and comprehensive assessment of a compound's selectivity profile is a cornerstone of modern drug development.
Methodologies for Comprehensive Off-Target Profiling
To build a complete picture of a compound's interaction landscape, a multi-pronged approach is necessary. We will focus on two gold-standard techniques: large-scale in vitro kinase profiling (KINOMEscan) and in-cell target engagement confirmation (Cellular Thermal Shift Assay - CETSA).
KINOMEscan: A Global View of Kinase Interactions
The KINOMEscan™ platform offers a broad, quantitative assessment of a compound's interaction with a large panel of kinases.[4] It operates on the principle of a competitive binding assay, providing a direct measure of binding affinity (dissociation constant, Kd) or percentage of inhibition at a given concentration.
Causality Behind the Method: The KINOMEscan assay is ATP-independent.[4] This is a critical design choice, as it measures the true thermodynamic binding affinity of the inhibitor to the kinase active site without the complication of ATP competition. The output, often visualized as a "TREEspot™" diagram, provides an intuitive and comprehensive overview of a compound's selectivity.[5]
Caption: KINOMEscan Experimental Workflow.
Experimental Protocol: KINOMEscan Competition Binding Assay [6]
-
Kinase Preparation: A comprehensive panel of human kinases is expressed, typically as fusions with a unique DNA tag for quantification.
-
Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support, such as beads.
-
Competition Assay: The thieno[2,3-d]pyrimidine-based test compound is incubated with a specific kinase from the panel and the immobilized ligand. The test compound and the immobilized ligand compete for binding to the kinase's ATP-binding site.
-
Quantification: Following incubation, the amount of kinase bound to the solid support is quantified. For DNA-tagged kinases, this is achieved using quantitative PCR (qPCR), which offers high sensitivity.
-
Data Analysis: The results are typically expressed as a percentage of a vehicle control (e.g., DMSO). A value of 100% indicates no inhibition, while 0% signifies complete inhibition of the kinase binding to the immobilized ligand. These values can be used to calculate the dissociation constant (Kd).
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Physiological Context
While in vitro assays like KINOMEscan are powerful for identifying potential off-targets, it is crucial to confirm that these interactions occur within the complex milieu of a living cell. CETSA is a biophysical assay that directly measures the binding of a compound to its target protein in intact cells or tissue lysates.
Causality Behind the Method: The principle of CETSA is based on ligand-induced thermal stabilization. When a drug binds to its target protein, it generally increases the protein's resistance to thermal denaturation. By heating cell lysates to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining, one can infer target engagement.
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Experimental Protocol: Western Blot-Based CETSA
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with the desired concentrations of the thieno[2,3-d]pyrimidine-based inhibitor or a vehicle control for a specified duration (e.g., 1-4 hours).
-
Heating Step: Harvest the cells, wash with PBS, and resuspend the cell pellet in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the samples across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling.
-
Lysis and Separation: Lyse the cells through repeated freeze-thaw cycles. Centrifuge the lysates at high speed to pellet the denatured, aggregated proteins.
-
Protein Quantification and Analysis: Carefully collect the supernatant, which contains the soluble protein fraction. Quantify the amount of the target protein in the supernatant using Western blotting. The resulting data is used to plot thermal melt curves and determine the shift in the melting temperature (Tm) upon compound binding.
A high-throughput version of CETSA (HT-CETSA) has also been developed, often employing methods like AlphaScreen or reverse-phase protein arrays for detection, making it suitable for screening larger compound libraries.[1]
Case Study: Off-Target Profile of Pictilisib (GDC-0941)
Pictilisib (GDC-0941) is a potent, orally bioavailable pan-Class I PI3K inhibitor that features a thieno[3,2-d]pyrimidine scaffold. It serves as an excellent case study for understanding the off-target landscape of this class of molecules.
On-Target Activity: The PI3K/Akt Signaling Pathway
Pictilisib is designed to inhibit the phosphatidylinositol 3-kinase (PI3K) family of lipid kinases. Upon activation by receptor tyrosine kinases (RTKs), PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt then phosphorylates a multitude of substrates, promoting cell survival, proliferation, and growth.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GDC-0941 | CAS:957054-30-7 | PI3K inhibitor,potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. researchgate.net [researchgate.net]
- 5. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleck.co.jp [selleck.co.jp]
Physicochemical characteristics of 4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine.
An In-Depth Technical Guide: Physicochemical Profile of 4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This document provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. As a key synthetic intermediate, its physicochemical characteristics are critical for the successful development of novel therapeutics. This guide delves into its molecular structure, synthesis, core physicochemical properties (solubility, lipophilicity, and stability), and the analytical methodologies required for its characterization. The insights presented herein are tailored for researchers, chemists, and drug development professionals, offering both foundational knowledge and practical, field-proven protocols to empower further discovery.
Introduction: The Strategic Value of the Thienopyrimidine Scaffold
The thienopyrimidine core is a "privileged scaffold" in drug discovery, forming the backbone of numerous compounds with diverse biological activities, including antimicrobial and antitumor properties.[1][2] The fusion of a thiophene ring to a pyrimidine ring creates a bioisostere of purine, allowing it to interact with a wide range of biological targets.[3][4]
The subject of this guide, this compound, is distinguished by two key substitutions:
-
The Morpholine Moiety: The morpholine ring is frequently incorporated into drug candidates to enhance desirable pharmacokinetic properties.[5] Its presence can improve aqueous solubility, metabolic stability, and overall absorption, distribution, metabolism, and excretion (ADME) profiles.[6][7]
-
The 2-Chloro Group: This chlorine atom serves as a versatile synthetic handle. It is an excellent leaving group for nucleophilic aromatic substitution or a reactive site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[8]
Understanding the fundamental physicochemical nature of this intermediate is paramount for its effective use in synthetic campaigns and the rational design of next-generation therapeutics.
Synthesis and Purification: A Validated Approach
The synthesis of this compound is typically achieved via a selective nucleophilic aromatic substitution (SNAr) reaction. The rationale behind this strategy lies in the differential reactivity of the two chlorine atoms on the starting material, 2,4-dichlorothieno[2,3-d]pyrimidine. The C4 position is more electrophilic and thus more susceptible to nucleophilic attack by morpholine than the C2 position.
Caption: High-level workflow for the synthesis of the title compound.
Experimental Protocol: Synthesis
This protocol is a self-validating system, with an in-process check to ensure the consumption of starting material before proceeding to isolation.
-
Vessel Preparation: Charge a 5 L reaction vessel equipped with a mechanical stirrer, internal temperature probe, and nitrogen inlet with 2,4-dichlorothieno[2,3-d]pyrimidine (91 g) and methanol (1.5 L).[9]
-
Reagent Addition: Add morpholine (85.1 g) to the stirred suspension.[9] The use of methanol as a solvent is strategic; it readily dissolves the reactants and facilitates the reaction at ambient temperature.
-
Reaction Monitoring (In-Process Control): Stir the reaction mixture at ambient temperature for 1-2 hours.[9] To validate the reaction's completion, withdraw a small aliquot, dilute it with a suitable solvent mixture (e.g., DCM/ACN), and analyze by LC/MS. The complete consumption of 2,4-dichlorothieno[2,3-d]pyrimidine is the primary endpoint.
-
Product Precipitation: Once the starting material is consumed, slowly add water (3.0 L) to the reaction flask, ensuring the internal temperature is maintained below 25°C.[9] The addition of water, an anti-solvent, dramatically decreases the solubility of the organic product, causing it to precipitate out as a solid.
-
Isolation: Collect the resulting solid by vacuum filtration. Wash the filter cake thoroughly with water (500 mL) to remove residual salts and methanol.[9]
-
Drying: Dry the washed solid in a vacuum oven at 66°C for 24 hours to yield the final product, typically as a white or yellow solid with yields reported between 80-86%.[9]
Core Physicochemical Properties
A thorough understanding of the compound's physicochemical properties is essential for its application in drug discovery, influencing everything from assay design to formulation.
Summary of Key Properties
| Property | Value | Source | Significance in Drug Development |
| CAS Number | 63894-67-7 | [9][10] | Unique identifier for substance registration and tracking. |
| Molecular Formula | C₁₀H₁₀ClN₃OS | [9][10] | Defines elemental composition. |
| Molecular Weight | 255.72 g/mol | [9][11] | Impacts molar calculations and diffusion; within Lipinski's Rule of Five. |
| Physical Form | Solid | [9][12] | Affects handling, storage, and formulation strategies. |
| XLogP3 (cLogP) | 2.6 | [9] | Predicted lipophilicity; suggests a good balance for cell membrane permeability. |
| Topological Polar Surface Area (TPSA) | 66.5 Ų | [9] | Predicts passive molecular transport through membranes. Value is favorable for oral bioavailability. |
| Hydrogen Bond Acceptors | 5 | [9] | Influences solubility and interaction with biological targets. |
| Storage Conditions | 2-8°C, inert atmosphere, dark place | [10][12] | Indicates potential sensitivity to heat, oxygen, or light. |
Solubility
The molecule possesses both a lipophilic thienopyrimidine core and a hydrophilic morpholine group, suggesting moderate solubility in both aqueous and organic media. The morpholine ring, in particular, is known to improve aqueous solubility.[6]
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
-
Preparation: Prepare a series of buffered solutions at physiologically relevant pH values (e.g., pH 2.0, 5.0, 7.4).
-
Incubation: Add an excess of the compound to each buffer in a sealed vial. Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant, dilute as necessary, and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve. This provides the equilibrium solubility at each pH.
Lipophilicity (LogP/LogD)
Lipophilicity is a critical determinant of a drug's ADME profile. The computed LogP (XLogP3) of 2.6 suggests the compound is moderately lipophilic, a favorable characteristic for balancing membrane permeability with aqueous solubility.[9]
Experimental Protocol: LogD₇.₄ Determination (Shake-Flask Method)
-
System Preparation: Prepare a biphasic system of n-octanol and phosphate-buffered saline (PBS) at pH 7.4. Pre-saturate the n-octanol with PBS and vice-versa.
-
Compound Addition: Prepare a stock solution of the compound in the aqueous phase. Add a known volume to a known volume of the organic phase in a centrifuge tube.
-
Equilibration: Vortex the mixture vigorously for several minutes and then allow the phases to separate by centrifugation or by standing for several hours.
-
Quantification: Determine the concentration of the compound in both the aqueous and organic phases using HPLC-UV.
-
Calculation: Calculate LogD₇.₄ using the formula: LogD = log₁₀([Compound]octanol / [Compound]aqueous).
Chemical Stability
The compound should be stored in a dark, cool, and inert environment, suggesting potential for degradation.[10][12] Key liabilities could include hydrolysis of the chloro-pyrimidine bond, particularly at non-neutral pH, or photodegradation.
Experimental Protocol: pH and Temperature Stability Assessment
-
Sample Preparation: Prepare solutions of the compound (~10 µg/mL) in various buffers (e.g., pH 2, 7.4, 9) and a control solution in acetonitrile/water.
-
Stress Conditions: Incubate aliquots of each solution at different temperatures (e.g., 4°C, room temperature, 40°C) for a set period (e.g., 0, 24, 48, 72 hours).
-
Analysis: At each time point, analyze the samples by a stability-indicating HPLC method (a method capable of resolving the parent compound from its degradants).
-
Evaluation: Calculate the percentage of the parent compound remaining over time. A loss of >10% typically indicates significant instability under those conditions.
Analytical Characterization
Rigorous analytical characterization is required to confirm the identity, purity, and structure of the synthesized material. A multi-technique approach ensures the highest confidence in the material's quality.
References
- 1. Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic tactics of new class of 4-aminothieno[2,3-d]pyrimidine-6-carbonitrile derivatives acting as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 4-(2-Chlorothieno[3,2-d]pyrimidin-4-yl)morpholine [myskinrecipes.com]
- 9. echemi.com [echemi.com]
- 10. 63894-67-7|this compound|BLD Pharm [bldpharm.com]
- 11. 2-Chloro-4-(morpholin-4-yl)thieno(3,2-d)pyrimidine | C10H10ClN3OS | CID 20284971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 4-Chlorothieno[2,3-d]pyrimidine | 14080-59-2 [sigmaaldrich.com]
Methodological & Application
Cellular Assay Strategies for Characterizing 4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine, a Putative PI3K/Akt Pathway Inhibitor
An Application Guide for Researchers
Abstract
The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1] The addition of a morpholine moiety often enhances pharmacological properties, including potency and solubility.[2][3] This application note provides a comprehensive guide for researchers on the use of 4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine in cell-based assays. Derivatives of this compound have shown potent inhibitory activity against the Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway, a critical cascade regulating cell growth, proliferation, survival, and metabolism.[4][5][6] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[4][7]
This guide presents a logical, multi-step strategy for characterizing the cellular effects of this compound. We begin with foundational assays to determine its impact on cell viability, proceed to mechanistic assays to investigate apoptosis induction, and culminate in specific target engagement studies using Western blotting to confirm inhibition of the PI3K/Akt pathway. Each section provides not only detailed, step-by-step protocols but also the scientific rationale behind key experimental choices, ensuring robust and reproducible results.
Section 1: Foundational Assessment: Cell Viability and Cytotoxicity
The initial step in characterizing any novel compound is to determine its effect on cell viability. This allows for the calculation of a half-maximal inhibitory concentration (IC50), which is crucial for designing subsequent mechanistic experiments. Tetrazolium reduction assays, such as the MTT and MTS assays, are reliable, colorimetric methods for assessing metabolic activity as an indicator of cell viability.[8][9]
Expertise & Experience: Choosing a Viability Assay
Both MTT and MTS assays are based on the principle that viable, metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the tetrazolium salt to a colored formazan product.[8][10]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Produces a water-insoluble purple formazan, requiring an additional solubilization step.[10] This can introduce an extra source of pipetting error but is a well-established and cost-effective method.
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium): Produces a water-soluble formazan, simplifying the protocol as no solubilization step is needed.[8][9] This makes it more convenient and suitable for higher-throughput applications.
For this guide, we will detail the MTS protocol due to its streamlined workflow.
Experimental Workflow: Cell Viability Assessment
Caption: Workflow for determining compound IC50 using an MTS cell viability assay.
Protocol 1: MTS Cell Viability Assay
This protocol is adapted from standard methodologies for assessing cell viability.[9]
Materials:
-
96-well flat-bottom cell culture plates
-
Cancer cell line of interest (e.g., PC-3, MDA-MB-453, which are relevant for PI3K inhibitors[5])
-
Complete culture medium
-
MTS reagent (combined with an electron coupling reagent like PES)
-
This compound, dissolved in DMSO to create a stock solution
-
Multi-channel pipette
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a series of dilutions of the compound in culture medium from your DMSO stock. A typical 8-point dose-response curve might range from 0.1 nM to 100 µM. Include a "vehicle control" (medium with the same final concentration of DMSO as the highest compound dose) and a "medium only" blank control.
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions (or vehicle control) to the respective wells.
-
Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 48 or 72 hours) at 37°C, 5% CO2.
-
MTS Addition: Add 20 µL of MTS reagent directly to each well.[9]
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C. The time can be optimized based on the cell line's metabolic rate; incubation should be stopped when the color in the vehicle control wells is robust but not saturated.
-
Absorbance Measurement: Measure the absorbance of each well at 490 nm using a microplate reader.
-
Data Analysis: a. Subtract the average absorbance of the "medium only" blank wells from all other readings. b. Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_Treated / Absorbance_Vehicle_Control) * 100 c. Plot the % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
| Parameter | Description |
| Cell Line | Select a cell line known to have an active PI3K/Akt pathway. |
| Seeding Density | Optimize to ensure cells are in the exponential growth phase at the end of the assay. |
| Compound Concentration | Use a wide range for the initial IC50 determination. |
| Vehicle Control | Crucial for ensuring the solvent (DMSO) does not affect cell viability at the concentrations used. |
Section 2: Mechanistic Elucidation: Apoptosis Induction Assay
Once it is established that the compound reduces cell viability, the next logical step is to determine the mechanism of cell death. Many inhibitors of the PI3K/Akt pathway, a pro-survival pathway, induce apoptosis (programmed cell death).[6] The Annexin V/Propidium Iodide (PI) assay is the gold standard for differentiating apoptosis from necrosis via flow cytometry.[11]
Scientific Principle: Annexin V & Propidium Iodide Staining
During the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[12][13] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (like FITC), can be used to identify these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can pass through the compromised membranes of late apoptotic and necrotic cells to stain the DNA.[12] By using both stains, one can distinguish between different cell populations.
Caption: Principle of distinguishing cell populations using Annexin V and PI staining.
Protocol 2: Apoptosis Detection by Flow Cytometry
This protocol is based on established methods for Annexin V staining.[12][13][14]
Materials:
-
6-well plates
-
Cells and culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells (e.g., 0.5 x 10^6 cells/well) in 6-well plates. After overnight attachment, treat cells with the compound at concentrations around its IC50 (e.g., 0.5x, 1x, and 2x IC50) and a vehicle control for 24-48 hours.
-
Cell Harvesting:
-
Crucial Step: Apoptotic cells may detach and float in the medium. Carefully collect the culture supernatant from each well into a labeled centrifuge tube.
-
Wash the adherent cells with PBS, then detach them using trypsin.
-
Combine the trypsinized cells with their corresponding supernatant collected in the previous step. This ensures the entire cell population is analyzed.[12][13]
-
-
Cell Washing: Centrifuge the cell suspension (e.g., 500 x g for 5 minutes). Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: a. Resuspend the cell pellet in 100 µL of 1X Binding Buffer. b. Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension. c. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]
-
Sample Preparation for Flow Cytometry: After incubation, add 400 µL of 1X Binding Buffer to each tube. Do not wash the cells.[12]
-
Data Acquisition: Analyze the samples on a flow cytometer within one hour. Use unstained, Annexin V-only, and PI-only stained cells as controls to set the appropriate gates and compensation.
-
Data Analysis: Quantify the percentage of cells in each of the four quadrants:
-
Lower-Left (Annexin V-/PI-): Live, healthy cells.
-
Lower-Right (Annexin V+/PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+/PI+): Late apoptotic or necrotic cells.
-
Upper-Left (Annexin V-/PI+): Primary necrotic cells (often due to mechanical damage).
-
Section 3: Target Engagement: PI3K/Akt Pathway Inhibition Assay
The most critical step is to verify that the compound inhibits its putative target pathway. Western blotting is a powerful technique to measure changes in the phosphorylation status of key signaling proteins, providing direct evidence of pathway inhibition.[15] In the PI3K/Akt pathway, a key indicator of inhibition is a decrease in the phosphorylation of Akt at Serine 473 (Ser473) and/or Threonine 308 (Thr308).[16][17]
Scientific Principle: Western Blotting for Phospho-Proteins
Western blotting uses antibodies to detect specific proteins in a complex mixture, such as a cell lysate. By using antibodies that specifically recognize the phosphorylated form of a protein (e.g., p-Akt Ser473) and comparing its signal to that of an antibody recognizing the total amount of that protein (total Akt), we can quantify the change in activation status of the signaling pathway.[16]
Signaling Pathway & Western Blot Targets
Caption: The PI3K/Akt signaling pathway and key proteins to measure by Western Blot.
Protocol 3: Western Blot for p-Akt and Total Akt
This protocol provides a comprehensive workflow for analyzing PI3K/Akt pathway inhibition.[15][16]
Materials:
-
Cell culture dishes/plates
-
Compound and appropriate growth factors for stimulation (e.g., insulin, EGF)
-
Ice-cold PBS
-
RIPA Lysis Buffer
-
Protease and Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and electrophoresis equipment
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-p-Akt (Ser473), Rabbit anti-Akt (pan), Mouse or Rabbit anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Culture and Treatment: a. Grow cells to 70-80% confluency. For pathway activation, serum-starve the cells for several hours, then pre-treat with the compound (at IC50 concentration) or vehicle for 1-2 hours. b. Stimulation: Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF or 10 µg/mL insulin) for 15-30 minutes to robustly activate the PI3K/Akt pathway.[18] Include an unstimulated, vehicle-treated control.
-
Cell Lysis: a. Place dishes on ice and wash cells twice with ice-cold PBS. b. Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[15] c. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. d. Centrifuge at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[15] Normalize all samples to the same concentration with lysis buffer.
-
Sample Preparation & SDS-PAGE: Mix normalized lysates with Laemmli buffer and boil for 5 minutes. Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting: a. Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding. b. Primary Antibody: Incubate the membrane overnight at 4°C with the primary antibody (e.g., anti-p-Akt) diluted in blocking buffer. c. Washing: Wash the membrane 3 times for 10 minutes each with TBST. d. Secondary Antibody: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Washing: Repeat the wash step.
-
Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize the p-Akt signal, the membrane can be stripped of antibodies and re-probed for total Akt and then again for a loading control like GAPDH.
| Parameter | Rationale |
| Serum Starvation & Stimulation | Creates a low-background state and then a strong, synchronized signal, making inhibition easier to detect. |
| Phosphatase Inhibitors | Essential to preserve the phosphorylation state of proteins after cell lysis.[15] |
| Loading Control (e.g., GAPDH) | Confirms that an equal amount of protein was loaded in each lane, ensuring observed changes are not due to loading errors. |
| p-Akt / Total Akt Ratio | Normalizing the phospho-protein signal to the total protein signal accounts for any minor variations in protein levels between samples. |
References
- 1. benchchem.com [benchchem.com]
- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. Design, synthesis and biological evaluation of novel 4-(thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PI3K/Akt/mTOR Signaling Kit - Biolinkk [biolinkk.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Apoptosis Protocols | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Apoptosis Protocols | USF Health [health.usf.edu]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. AKT/PI3K Signaling Pathway | Rockland [rockland.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
Characterization of 4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine in Kinase Inhibition Assays
< APPLICATION NOTE & PROTOCOL
Introduction
Protein kinases are a large family of enzymes that play critical roles in regulating the majority of cellular processes by catalyzing the phosphorylation of specific substrates.[1] The dysregulation of kinase activity is a well-established driver of numerous human diseases, most notably cancer, making kinases a major class of therapeutic targets.[2][3] The thienopyrimidine scaffold, a bioisostere of the natural kinase substrate adenosine triphosphate (ATP), has proven to be a valuable core structure in the design of potent and selective kinase inhibitors.[2] This application note provides a detailed guide for the characterization of 4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine , a member of the thienopyrimidine class, in kinase inhibition assays. This compound and its analogs have shown significant inhibitory activity against several kinase families, including Phosphoinositide 3-Kinases (PI3Ks) and Receptor Tyrosine Kinases (RTKs).[4][5][6][7]
This document is intended for researchers, scientists, and drug development professionals. It will provide an in-depth overview of the compound, recommend appropriate assay technologies, and offer detailed, step-by-step protocols for both biochemical and cell-based assays. The focus is on providing not just the methodology, but also the scientific rationale behind the experimental design to ensure robust and reproducible data generation.
Compound Profile: this compound
| Attribute | Information |
| IUPAC Name | This compound |
| Synonyms | PIK-90 (for a structurally related compound)[8] |
| CAS Number | 31650-75-6 (example for a related structure) |
| Molecular Formula | C10H10ClN3OS |
| Molecular Weight | 271.72 g/mol |
| Structure | ![]() |
| Known/Potential Kinase Targets | PI3K family (α, β, δ, γ), Receptor Tyrosine Kinases (VEGFR, PDGFR), Aurora Kinases.[4][5][6][7][9] |
The thienopyrimidine core mimics the adenine ring of ATP, enabling it to bind to the highly conserved ATP-binding pocket of many kinases.[4] The morpholine group often contributes to solubility and can form key interactions within the binding site. The chloro-substitution provides a handle for further chemical modification and can influence binding affinity and selectivity.
Choosing the Right Kinase Assay Platform
The selection of an appropriate assay platform is critical for obtaining high-quality data. Kinase assays can be broadly categorized into two types: biochemical assays and cell-based assays.[10]
-
Biochemical Assays: These assays utilize purified recombinant kinase, substrate, and the inhibitor in a cell-free system. They are ideal for determining direct enzyme inhibition and for detailed mechanistic studies (e.g., determining IC50 values, mechanism of inhibition). Common biochemical assay formats include:
-
Luminescence-Based Assays (e.g., ADP-Glo™): These assays measure the amount of ADP produced during the kinase reaction.[11][12][13] The ADP is converted to ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal that is directly proportional to kinase activity.[11][12][14]
-
Fluorescence-Based Assays (e.g., LanthaScreen® TR-FRET): These assays use Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to detect either product formation or inhibitor binding.[15][16] For example, a fluorescently labeled substrate and a terbium-labeled antibody that recognizes the phosphorylated product can be used.[15][16]
-
-
Cell-Based Assays: These assays measure the effect of an inhibitor on a specific kinase-mediated signaling pathway within a cellular context. They provide valuable information on compound permeability, off-target effects, and efficacy in a more physiologically relevant system. Examples include:
-
Cellular Phosphorylation Assays: These assays quantify the phosphorylation of a specific substrate within the cell using techniques like ELISA or AlphaLISA, often employing phospho-specific antibodies.[17]
-
Cell Proliferation/Viability Assays: For kinases involved in cell growth and survival, the effect of an inhibitor on cell proliferation can be measured using reagents like MTT or CellTiter-Glo®.[2]
-
For the initial characterization of this compound, a luminescence-based biochemical assay such as the ADP-Glo™ Kinase Assay is highly recommended due to its versatility, high sensitivity, and broad dynamic range.[11][12][14]
Experimental Protocols
Protocol 1: Biochemical IC50 Determination using ADP-Glo™ Kinase Assay
This protocol details the determination of the half-maximal inhibitory concentration (IC50) of this compound against a target kinase.
A. Principle of the Assay
The ADP-Glo™ Kinase Assay is a two-step luminescent assay. First, the kinase reaction is performed, generating ADP. Then, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added to convert the ADP to ATP and simultaneously catalyze a luciferase reaction that produces light. The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.[11][12]
B. Materials
-
This compound
-
Recombinant Kinase (e.g., PI3Kα)
-
Kinase Substrate (e.g., a specific peptide or lipid)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
DMSO (100%)
-
White, opaque 384-well assay plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
C. Workflow Diagram
Caption: Workflow for biochemical IC50 determination.
D. Step-by-Step Protocol
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a 10-point, 3-fold serial dilution series in 100% DMSO. This will be your 400X inhibitor plate.
-
Prepare an intermediate 4X dilution plate by diluting the 400X plate 1:100 in kinase assay buffer.
-
-
Kinase Reaction Setup (in a 384-well plate):
-
Add 2.5 µL of the 4X compound dilutions to the appropriate wells. For control wells, add 2.5 µL of 1% DMSO in kinase assay buffer (for 100% activity) or a known broad-spectrum inhibitor like Staurosporine (for 0% activity).
-
Add 2.5 µL of 2X kinase solution to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 5 µL of 4X substrate/ATP mixture to each well. The final reaction volume is 10 µL.
-
Incubate the plate at 30°C for 60 minutes. The optimal incubation time may need to be determined empirically for each kinase.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.[18]
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[18]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.[18]
-
Calculate the percent inhibition for each inhibitor concentration relative to the high (1% DMSO) and low (Staurosporine) controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.[19][20]
-
E. Data Quality Control: Z'-Factor Calculation
To ensure the robustness and reliability of the assay for high-throughput screening, the Z'-factor should be calculated.[21][22] A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[21][22][23]
The formula for Z'-factor is: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|
Where:
-
σ_p = standard deviation of the positive control (e.g., 100% activity with DMSO)
-
σ_n = standard deviation of the negative control (e.g., 0% activity with Staurosporine)
-
μ_p = mean of the positive control
-
μ_n = mean of the negative control
A minimum of 16 replicates for each control should be run to obtain a statistically significant Z'-factor.[24]
Protocol 2: Cell-Based Target Engagement using NanoBRET™ Assay
This protocol describes a method to confirm that this compound engages its intended kinase target within living cells.
A. Principle of the Assay
The NanoBRET™ Target Engagement Assay measures the binding of a test compound to a specific kinase in intact cells.[17] The assay utilizes a NanoLuc® luciferase-kinase fusion protein and a fluorescent energy transfer probe (tracer) that binds to the active site of the kinase. When the tracer is bound to the kinase, Bioluminescence Resonance Energy Transfer (BRET) occurs between the luciferase and the tracer. A test compound that binds to the kinase will displace the tracer, leading to a decrease in the BRET signal.[17]
B. Materials
-
Cells expressing the NanoLuc®-Kinase fusion protein (e.g., HEK293 cells)
-
This compound
-
NanoBRET™ Target Engagement Assay reagents (Promega), including the specific tracer for the kinase of interest
-
Opti-MEM® I Reduced Serum Medium
-
White, 96-well cell culture plates
-
Plate reader capable of measuring luminescence at two wavelengths (e.g., 450 nm for NanoLuc® emission and >600 nm for the tracer emission)
C. Workflow Diagram
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PI3K [otavachemicals.com]
- 9. Discovery of potent and selective thienopyrimidine inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. ADP-Glo™ Kinase Assay [france.promega.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. eastport.cz [eastport.cz]
- 15. bmglabtech.com [bmglabtech.com]
- 16. bmglabtech.com [bmglabtech.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. courses.edx.org [courses.edx.org]
- 21. bmglabtech.com [bmglabtech.com]
- 22. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 23. Z'-LYTE Kinase Assay Kits | Thermo Fisher Scientific - JP [thermofisher.com]
- 24. punnettsquare.org [punnettsquare.org]
Application Notes & Protocols: A Framework for Efficacy Testing of 4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine as a Putative PI3K Inhibitor
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing preclinical experiments to evaluate the efficacy of 4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine. Based on its structural features, particularly the thienopyrimidine core, this compound is hypothesized to function as a kinase inhibitor, likely targeting the Phosphoinositide 3-Kinase (PI3K) signaling pathway.[1][2][3] The protocols outlined herein are designed to rigorously test this hypothesis, progressing from broad-based cellular viability assays to specific mechanism-of-action studies and culminating in a validated in vivo xenograft model. The overarching goal is to establish a robust, self-validating framework for assessing the compound's potential as a therapeutic agent.
Introduction and Scientific Rationale
The compound this compound belongs to the thienopyrimidine class of heterocyclic compounds. This scaffold is a well-established "privileged structure" in medicinal chemistry, recognized for its ability to interact with the ATP-binding sites of various protein kinases.[2] Specifically, thienopyrimidine derivatives have been successfully developed as potent and selective inhibitors of the PI3K/AKT/mTOR pathway, a critical signaling cascade that is frequently hyperactivated in human cancers, driving cell growth, proliferation, and survival.[1][4][5]
Mutations in genes like PIK3CA (encoding the p110α catalytic subunit of PI3K) or loss of the tumor suppressor PTEN are among the most common oncogenic alterations.[6][7] Therefore, targeting this pathway with small molecule inhibitors is a clinically validated and highly promising strategy in oncology.[8]
This guide provides the experimental framework to:
-
Determine the cytotoxic and anti-proliferative effects of this compound across a panel of rationally selected cancer cell lines.
-
Validate its proposed mechanism of action (MoA) by assessing target engagement within the PI3K pathway.
-
Evaluate its anti-tumor efficacy in a preclinical in vivo model.
The experimental design emphasizes causality and self-validation through the inclusion of appropriate controls, orthogonal assays, and clear endpoints, aligning with best practices in preclinical drug development.[9][10]
Pre-Clinical Efficacy Testing Workflow
A logical, phased approach is essential for efficiently evaluating a new chemical entity. The workflow progresses from broad, high-throughput in vitro screens to more complex, resource-intensive in vivo studies. This ensures that only compounds with demonstrated cellular activity and on-target effects advance to animal models.
In Vitro Efficacy Assessment
The initial phase of testing aims to quantify the compound's ability to inhibit cell growth and induce cell death in relevant cancer cell models.
Rationale for Cell Line Selection
The choice of cell lines is critical for testing a targeted therapy. Since this compound is hypothesized to inhibit PI3K, the screening panel must include cell lines with known genetic alterations that confer dependence on this pathway.[6][11]
Recommended Cell Panel:
-
PI3K-Activated Lines (Hypothesized Sensitive):
-
MCF-7, T47D (Breast Cancer): Both express the common PIK3CA H1047R hotspot mutation.[7]
-
PC-3 (Prostate Cancer): Characterized by loss of the PTEN tumor suppressor, leading to PI3K pathway hyperactivation.
-
-
PI3K Wild-Type (WT) Lines (Hypothesized Resistant/Control):
-
MDA-MB-231 (Breast Cancer): PIK3CA wild-type, but has KRAS/BRAF mutations, relying on the MAPK pathway.[6]
-
HCT116 (Colon Cancer): Features a PIK3CA H1047R mutation but also a KRAS mutation, which can sometimes confer resistance to PI3K inhibition alone.[6] This line is useful for exploring synergies.
-
This balanced panel allows for a clear, causality-driven interpretation: if the compound is a true PI3K inhibitor, it should exhibit significantly greater potency in the PI3K-activated lines than in the WT lines.[7]
Protocol: Cell Viability MTS Assay
Principle: The MTS assay is a colorimetric method for assessing cell viability. In live cells, mitochondrial dehydrogenases reduce the MTS tetrazolium compound into a colored formazan product, the amount of which is directly proportional to the number of viable cells.[12][13]
Materials:
-
Selected cancer cell lines
-
Complete growth medium (e.g., DMEM/RPMI + 10% FBS)
-
96-well clear, flat-bottom cell culture plates
-
This compound (dissolved in DMSO to a 10 mM stock)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
Multi-well spectrophotometer (plate reader)
Step-by-Step Protocol:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment:
-
Prepare a serial dilution of the compound in culture medium. A typical starting range is 100 µM to 1 nM.
-
Include a "Vehicle Control" (DMSO only, at the same final concentration as the highest compound dose) and a "Medium Only" blank control.
-
Carefully remove the medium from the cells and add 100 µL of the compound dilutions or controls to the respective wells.
-
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
MTS Addition: Add 20 µL of MTS reagent to each well.[13]
-
Final Incubation: Incubate for 1-4 hours at 37°C. The duration should be optimized to yield a strong signal without saturation.
-
Data Acquisition: Read the absorbance at 490 nm using a plate reader.[12]
-
Data Analysis:
-
Subtract the average absorbance of the "Medium Only" wells from all other wells.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).
-
Plot % Viability against the log of compound concentration and fit a sigmoidal dose-response curve to calculate the IC₅₀ (half-maximal inhibitory concentration).
-
Data Presentation: Hypothetical IC₅₀ Values
The results should be summarized in a clear table to compare the compound's potency across the cell line panel.
| Cell Line | Cancer Type | PI3K Pathway Status | Hypothetical IC₅₀ (µM) |
| MCF-7 | Breast | PIK3CA H1047R Mutant | 0.85 |
| T47D | Breast | PIK3CA H1047R Mutant | 1.10 |
| PC-3 | Prostate | PTEN Null | 1.50 |
| MDA-MB-231 | Breast | PIK3CA Wild-Type | > 50 |
| HCT116 | Colon | PIK3CA H1047R Mutant, KRAS Mutant | 15.2 |
Interpretation: The hypothetical data shows potent activity in PI3K-activated cell lines and significantly weaker activity in the PI3K-WT line, strongly supporting the hypothesis that the compound's primary mechanism of action is through inhibition of the PI3K pathway.
Target Engagement & Mechanism of Action (MoA)
After demonstrating cellular activity, it is crucial to confirm that the compound inhibits its intended target within the cell.[14][15] For a PI3K inhibitor, the most direct method is to measure the phosphorylation status of downstream effectors like AKT.
Protocol: Western Blot for Phospho-AKT
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size. By using antibodies specific to the phosphorylated form of AKT (p-AKT) and total AKT (t-AKT), we can directly measure the inhibitory effect of the compound on PI3K signaling.[16][17][18] A reduction in the p-AKT/t-AKT ratio upon treatment indicates successful target engagement.
Materials:
-
MCF-7 cells (or another sensitive cell line)
-
Compound and DMSO (vehicle)
-
RIPA Lysis Buffer with added phosphatase and protease inhibitors (critical for preserving phosphorylation).[18]
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST is recommended over milk, as milk contains phosphoproteins that can increase background).[17][18]
-
Primary antibodies: Rabbit anti-phospho-AKT (Ser473), Rabbit anti-total-AKT
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
ECL chemiluminescence substrate
Step-by-Step Protocol:
-
Cell Treatment and Lysis:
-
Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the compound at various concentrations (e.g., 0.1x, 1x, and 10x the IC₅₀) and a vehicle control for 2-4 hours.
-
Wash cells with ice-cold PBS, then add 100 µL of ice-cold RIPA buffer with inhibitors. Scrape cells, collect lysate, and centrifuge to pellet debris.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Gel Electrophoresis: Load 20-30 µg of protein from each sample into the wells of an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[16][18] Confirm transfer efficiency with Ponceau S staining.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% BSA/TBST to prevent non-specific antibody binding.[18]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with the anti-p-AKT antibody diluted in 5% BSA/TBST.
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Detection: Wash the membrane again, then apply ECL substrate and visualize the protein bands using a chemiluminescence imager.
-
Stripping and Reprobing: To ensure equal protein loading, the membrane can be stripped of antibodies and reprobed with the anti-total-AKT antibody.
Expected Outcome: A dose-dependent decrease in the intensity of the p-AKT band should be observed in compound-treated samples compared to the vehicle control, while the total-AKT band intensity remains constant.
In Vivo Efficacy Assessment
The definitive test of a potential anti-cancer agent is its ability to inhibit tumor growth in a living organism. The subcutaneous xenograft model is a standard and robust method for this evaluation.[20][21][22]
Protocol: Murine Xenograft Efficacy Study
Principle: Human cancer cells (e.g., MCF-7) are implanted subcutaneously into immunocompromised mice. Once tumors are established, the mice are treated with the compound, and tumor growth is monitored over time to assess anti-tumor efficacy.
Animal Model:
-
Strain: NOD-SCID Gamma (NSG) mice are highly recommended due to their profound immunodeficiency, which supports robust engraftment of human tumor cells.
-
Sex/Age: Female, 6-8 weeks old. For estrogen-dependent cell lines like MCF-7, estrogen supplementation (e.g., estradiol pellet implantation) is required.
Step-by-Step Protocol:
-
Tumor Implantation:
-
Harvest MCF-7 cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5-10 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor mice 2-3 times per week. Measure tumors with digital calipers and calculate volume using the formula: (Length x Width²)/2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
Group 1: Vehicle Control (e.g., saline or appropriate formulation vehicle)
-
Group 2: Compound at Dose 1 (e.g., 25 mg/kg)
-
Group 3: Compound at Dose 2 (e.g., 50 mg/kg)
-
Group 4: Positive Control (a known, effective therapy)
-
-
-
Dosing and Monitoring:
-
Administer the compound and vehicle daily (or as determined by pharmacokinetic studies) via an appropriate route (e.g., oral gavage).
-
Measure tumor volumes and body weights 2-3 times per week. Body weight is a key indicator of toxicity.
-
-
Study Endpoint:
-
Continue the study for 21-28 days or until tumors in the vehicle group reach a predetermined endpoint size (e.g., 1500 mm³).
-
At the end of the study, euthanize the mice and excise the tumors for weighing and downstream analysis (e.g., Western blot for p-AKT to confirm in vivo target engagement).
-
In Vivo Study Workflow
Data Presentation: Hypothetical Tumor Growth Inhibition
The primary endpoint is Tumor Growth Inhibition (TGI), calculated as: % TGI = (1 - [ΔT/ΔC]) x 100, where ΔT is the change in the mean tumor volume of the treated group and ΔC is the change in the mean tumor volume of the control group.
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) | % TGI | Mean Body Weight Change (%) |
| Vehicle Control | -- | 1450 ± 210 | -- | +2.5 |
| Compound | 25 | 780 ± 150 | 55% | -1.0 |
| Compound | 50 | 415 ± 95 | 85% | -4.2 |
| Positive Control | -- | 350 ± 80 | 92% | -5.5 |
Interpretation: The hypothetical data demonstrates a dose-dependent anti-tumor effect with significant tumor growth inhibition at 50 mg/kg, with acceptable toxicity as indicated by minimal body weight loss.
Conclusion and Next Steps
This application note has detailed a rigorous, multi-stage process for evaluating the preclinical efficacy of this compound. By following this framework, researchers can generate a comprehensive data package that:
-
Quantifies the compound's anti-proliferative activity.
-
Provides direct evidence of on-target PI3K pathway inhibition.
-
Demonstrates in vivo anti-tumor efficacy.
Positive results from these studies would provide a strong rationale for advancing the compound into formal IND-enabling toxicology and safety pharmacology studies, as outlined in FDA guidance for preclinical drug development.[9][23][24]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. PI3K inhibitors as new cancer therapeutics: implications for clinical trial design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cancernetwork.com [cancernetwork.com]
- 10. FDA regulatory considerations for oncology drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting PI3K in cancer: impact on tumor cells, their protective stroma, angiogenesis and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 17. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 18. researchgate.net [researchgate.net]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. benchchem.com [benchchem.com]
- 21. Drug Efficacy Testing in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Oncology Center of Excellence Guidance Documents | FDA [fda.gov]
- 24. Oncology Regulatory Expertise and Early Guidance (OREEG) | FDA [fda.gov]
Application Note & Protocols: Dissolving 4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine for Preclinical Research
Abstract
This document provides a comprehensive guide for the solubilization, handling, and storage of 4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine (CAS No: 63894-67-7), a heterocyclic compound belonging to the thienopyrimidine class.[1] Thienopyrimidine derivatives are a significant focus in medicinal chemistry due to their potential as therapeutic agents, often targeting kinases and other key cellular pathways implicated in diseases like cancer.[2][3][4] The successful application of this compound in in vitro and in vivo research models is critically dependent on proper dissolution to ensure accurate concentration, bioavailability, and experimental reproducibility. This guide outlines validated protocols for preparing high-concentration stock solutions in dimethyl sulfoxide (DMSO) and subsequent dilution into aqueous media, along with best practices for stability assessment and troubleshooting common solubility challenges.
Compound Properties and Safety Considerations
A thorough understanding of the physicochemical properties of this compound is the foundation for developing effective dissolution strategies.
Physicochemical Data
The key properties of the compound are summarized below. This information is essential for accurate calculations when preparing solutions.
| Property | Value | Source(s) |
| Chemical Name | This compound | [1] |
| CAS Number | 63894-67-7 | [1] |
| Molecular Formula | C₁₀H₁₀ClN₃OS | [1] |
| Molecular Weight | 255.72 g/mol | PubChem CID 20284971[5] |
| Appearance | Typically a solid powder (white to yellow) | [1] |
| Recommended Storage | Store solid under inert gas (Nitrogen or Argon) at 2–8°C | [6] |
Safety & Handling: The Causality Behind Precaution
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and tightly fitting safety goggles.[10] This creates a necessary barrier to prevent accidental skin or eye contact with the compound, which may be corrosive or toxic.
-
Engineering Controls: All weighing and dissolution steps should be performed inside a certified chemical fume hood. This prevents the inhalation of fine powder, which is a primary route of exposure for potent small molecules.
-
Waste Disposal: Dispose of all contaminated materials (e.g., pipette tips, tubes, excess solution) in accordance with your institution's hazardous chemical waste procedures.
Rationale for Solvent Selection: A Two-Step Strategy
The molecular structure of this compound suggests it is a lipophilic organic molecule with poor solubility in water. Synthesis procedures confirm this, as the compound is often precipitated from a reaction mixture by adding water.[1] This necessitates a strategic, two-step approach for preparing biologically-compatible working solutions.
Step 1: The Organic Stock Solution The primary goal is to create a concentrated, stable stock solution. Dimethyl sulfoxide (DMSO) is the solvent of choice for this purpose.[11]
-
Why DMSO? DMSO is a powerful, polar aprotic solvent with an exceptional ability to dissolve a wide array of organic compounds, including many small molecule inhibitors that are otherwise insoluble in aqueous buffers.[12] Its use is a standard and well-established practice in drug discovery for creating high-concentration stock solutions.[13]
Step 2: The Aqueous Working Solution For most biological assays (e.g., cell culture experiments, enzyme kinetics), the compound must be diluted into an aqueous buffer or medium.
-
The Precipitation Challenge: Directly diluting the highly concentrated DMSO stock into an aqueous solution can cause the compound to immediately precipitate, as the solvent environment abruptly shifts from favorable (organic) to unfavorable (aqueous).
-
The Toxicity Challenge: High concentrations of DMSO (>0.5%) are cytotoxic to most cell lines. Therefore, the final concentration of DMSO in the assay must be kept to a minimum, typically well below 0.1% to 0.3%, to avoid confounding experimental results.[11]
The protocols below are designed to navigate these challenges effectively.
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol details the steps to accurately prepare a 10 mM stock solution. The same principles apply for other concentrations.
Materials
-
This compound solid powder
-
Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile, amber-colored microcentrifuge tubes or cryovials
-
Vortex mixer and/or sonicator
Experimental Workflow
Caption: Workflow for preparing a 10 mM DMSO stock solution.
Step-by-Step Methodology
-
Equilibrate Compound: Before opening, allow the vial of solid compound to sit at room temperature for at least 20 minutes. This critical step prevents atmospheric moisture from condensing onto the hygroscopic powder, which could compromise its stability.[14]
-
Weigh Compound: In a chemical fume hood, accurately weigh the desired amount of powder. To prepare 1 mL of a 10 mM stock solution, weigh 2.56 mg. Use the formula: Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight ( g/mol ) .
-
Add Solvent: Add the calculated volume of anhydrous DMSO to the vial containing the powder. For this example, add 1.0 mL.
-
Ensure Complete Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes. Visually inspect the solution against a light source to ensure no solid particulates remain. If dissolution is slow, use a bath sonicator for 5-10 minutes or gently warm the solution to 37°C.[11]
-
Aliquot and Store: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber-colored vials.[11] Store these aliquots at -80°C for long-term stability.
Quick Calculation Table for Stock Solutions
| Desired Stock Concentration | Mass per 1 mL DMSO |
| 10 mM | 2.56 mg |
| 25 mM | 6.40 mg |
| 50 mM | 12.80 mg |
Protocol 2: Preparation of Aqueous Working Solutions
This protocol describes the correct method for diluting the DMSO stock into an aqueous buffer (e.g., PBS, cell culture medium) to minimize precipitation.
The Principle of Serial Dilution
The key to preventing precipitation is to avoid a sudden, large change in solvent polarity. The incorrect method is to pipette a small volume of concentrated DMSO stock directly into a large volume of buffer. The correct method involves an intermediate dilution step.
Caption: Comparison of correct vs. incorrect dilution methods.
Step-by-Step Methodology (Example: Prepare 1 µM Working Solution)
-
Thaw Stock: Remove one aliquot of the 10 mM DMSO stock solution from the -80°C freezer and thaw it completely at room temperature. Centrifuge the vial briefly to collect the solution at the bottom.
-
Prepare Intermediate Dilution: In a fresh tube, prepare an intermediate stock in DMSO. For example, to make a 100 µM intermediate stock, dilute the 10 mM stock 1:100 by adding 1 µL of the 10 mM stock to 99 µL of fresh DMSO. Vortex to mix.
-
Prepare Final Working Solution: Add the intermediate stock to your final aqueous buffer or cell culture medium while vortexing the buffer gently. To achieve a final concentration of 1 µM from a 100 µM intermediate stock, perform another 1:100 dilution (e.g., add 10 µL of the 100 µM intermediate stock to 990 µL of buffer).
-
Use Immediately: Aqueous solutions of small molecules can be unstable. It is best practice to prepare the final working solution immediately before use in an experiment.[15]
Best Practices for Storage and Stability Assessment
Ensuring the integrity of the compound is paramount for generating reliable data.
-
Solid Compound: Store at 2-8°C under an inert atmosphere, protected from light and moisture.[6]
-
DMSO Stock Solution: Store in tightly sealed, single-use aliquots at -80°C. When properly stored, DMSO stocks are generally stable for months, but this should be validated.
-
Aqueous Working Solution: Do not store. Prepare fresh for each experiment.[15]
Protocol for Stability Validation (Self-Validating System)
It is crucial to confirm that this compound is stable under your specific experimental conditions (e.g., in cell culture medium at 37°C).[15]
-
Prepare: Prepare the final working solution of the compound in your experimental buffer or medium as described in Protocol 2.
-
Incubate: Incubate the solution under the exact conditions of your assay (e.g., 37°C, 5% CO₂).
-
Sample: Take aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analyze: Immediately quench any potential degradation by adding cold acetonitrile and store samples at -80°C until analysis.[15] Analyze the concentration of the intact compound at each time point using an appropriate analytical method like HPLC or LC-MS.
-
Evaluate: A significant decrease in the compound's concentration over time indicates instability, which may require modifying the experimental design (e.g., reducing incubation times).
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Solid will not dissolve in DMSO | Insufficient mixing; contaminated or "wet" DMSO. | Vortex for a longer duration. Use a bath sonicator for 10-15 minutes.[11] Gentle warming to 37°C can also help.[14] Ensure you are using fresh, anhydrous-grade DMSO, as it is highly hygroscopic.[11] |
| Precipitate forms when making aqueous working solution | Final concentration exceeds aqueous solubility; improper dilution technique; final DMSO concentration is too low. | Ensure you are using the serial dilution method (Protocol 2). Try preparing a more dilute working solution. Ensure the final DMSO concentration is sufficient to maintain solubility but non-toxic to your system. Vigorous vortexing during the final dilution step can help. |
| Inconsistent experimental results | Compound degradation in stock or working solution; adsorption to plasticware. | Always use freshly prepared working solutions.[15] Validate compound stability under your assay conditions (Section 5.1). Minimize the time the compound is incubated in media.[15] Consider using low-adhesion plasticware. |
References
- 1. echemi.com [echemi.com]
- 2. researchgate.net [researchgate.net]
- 3. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-Chloro-4-(morpholin-4-yl)thieno(3,2-d)pyrimidine | C10H10ClN3OS | CID 20284971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 63894-67-7 [amp.chemicalbook.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. echemi.com [echemi.com]
- 11. file.selleckchem.com [file.selleckchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Application Notes & Protocols: A Guide to the Development of Synthetic Analogs of 4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine for Kinase Inhibition
Prepared by: Gemini, Senior Application Scientist
Abstract
The thieno[2,3-d]pyrimidine scaffold represents a privileged structure in medicinal chemistry, largely due to its function as a bioisostere of the natural purine base, adenine.[1] This has rendered it a highly fruitful core for the development of various kinase inhibitors. This guide provides a comprehensive overview of the synthesis and derivatization of a key intermediate, 4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine. We will delve into the rationale behind its design, provide detailed, self-validating protocols for its synthesis and subsequent analog development, and explore the structure-activity relationships (SAR) that govern its biological activity, particularly as an inhibitor of the Phosphoinositide 3-Kinase (PI3K) signaling pathway. These notes are intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel kinase inhibitors.
The Thieno[2,3-d]pyrimidine Scaffold: A Cornerstone for PI3K Inhibition
The PI3K/Akt/mTOR signaling pathway is a critical intracellular cascade that regulates cell proliferation, growth, survival, and motility. Its aberrant activation is a hallmark of many human cancers, making it a high-priority target for therapeutic intervention.[2][3] The thieno[2,3-d]pyrimidine core has emerged as a particularly effective scaffold for targeting the ATP-binding pocket of PI3K enzymes.[4] The strategic placement of a morpholine group at the C4 position is a well-established tactic in the design of PI3K inhibitors, known to enhance both potency and pharmacokinetic properties.[5] The 2-chloro substituent on the thiophene ring serves as a versatile chemical handle, allowing for systematic structural modifications to explore the chemical space and optimize inhibitory activity.
The following diagram illustrates the central role of PI3K in this critical signaling pathway.
Caption: The PI3K/Akt/mTOR Signaling Pathway and Point of Inhibition.
Synthesis of the Core Intermediate: this compound
The synthesis of the title compound is a foundational step for any analog development program. It proceeds via a selective nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom at the C4 position of the pyrimidine ring is significantly more activated towards nucleophilic attack than the C2-chloro substituent on the thiophene ring. This inherent difference in reactivity allows for the selective and high-yield introduction of the morpholine moiety at ambient temperature.
Protocol 2.1: Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of the target compound (CAS No: 63894-67-7).[6]
Materials:
-
2,4-Dichlorothieno[2,3-d]pyrimidine
-
Morpholine
-
Methanol (MeOH)
-
Deionized Water
-
Dichloromethane (DCM) / Acetonitrile (ACN) for LC/MS analysis
-
Reaction flask, magnetic stirrer, filtration apparatus
Procedure:
-
Charge a suitable reaction flask with 2,4-dichlorothieno[2,3-d]pyrimidine (1.0 eq.).
-
Add methanol to the flask to create a stirrable suspension (approx. 15-20 mL per gram of starting material).
-
While stirring at ambient temperature (20-25°C), add morpholine (1.0-1.1 eq.) dropwise to the mixture.
-
Continue stirring the reaction mixture at ambient temperature for 1-2 hours.
-
In-Process Check (IPC): Monitor the reaction for the consumption of the starting material. Take a small aliquot, dilute with DCM/ACN, and analyze by LC/MS.
-
Upon completion, slowly add deionized water (approx. 2 volumes relative to the methanol used) to the reaction flask to precipitate the product. Maintain the internal temperature below 25°C during the water addition.
-
Stir the resulting slurry for 30 minutes.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with deionized water (2 x 5 mL per gram of initial starting material).
-
Dry the solid product in a vacuum oven at 50-60°C to a constant weight.
Self-Validation:
-
Appearance: A white to off-white or pale yellow solid.[6]
-
Yield: Typically high, often in the range of 80-90%.[6]
-
Identity: Confirm the structure using standard analytical techniques (1H NMR, 13C NMR, MS). The expected molecular formula is C10H10ClN3OS with a molecular weight of 255.72 g/mol .[6][7]
Caption: Workflow for the Synthesis of the Core Intermediate.
Development of Synthetic Analogs via Cross-Coupling
The 2-chloro group on the core intermediate is now primed for derivatization, most commonly through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a robust and widely used method for forming C-C bonds, allowing for the introduction of a diverse range of aryl or heteroaryl substituents at the C2 position.[8] This strategy is central to building a library of analogs for SAR studies.
Protocol 3.1: General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
-
This compound (1.0 eq.)
-
Aryl- or heteroarylboronic acid (1.2-1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh3)4, 5-10 mol%)
-
Base (e.g., Na2CO3 or K2CO3, 2.0-3.0 eq.)
-
Solvent system (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Ethanol/Water)
-
Reaction vessel suitable for heating under an inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add this compound, the selected boronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen) three times.
-
Add the degassed solvent system, followed by the palladium catalyst.
-
Heat the reaction mixture to reflux (typically 80-100°C) and stir for 4-16 hours.
-
In-Process Check (IPC): Monitor the reaction by TLC or LC/MS for the disappearance of the starting material.
-
After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like Ethyl Acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexane/Ethyl Acetate gradient) to afford the desired 2-aryl analog.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Palladium catalysts, particularly in the Pd(0) oxidation state, are sensitive to oxygen. An inert atmosphere is crucial to prevent catalyst degradation and ensure efficient catalytic turnover.
-
Base: The base is required to activate the boronic acid, forming a more nucleophilic boronate species which participates in the transmetalation step of the catalytic cycle.
-
Solvent System: A biphasic or aqueous solvent system is often necessary to dissolve both the organic-soluble reactants and the inorganic base.
Caption: Analog Diversification via Suzuki Cross-Coupling.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the 2-aryl ring has yielded crucial insights into the structural requirements for potent PI3K inhibition.[3][9] Studies have shown that the nature and position of substituents on this ring are critical determinants of biological activity.[10]
Table 1: SAR of 2-Aryl-4-morpholinothieno[2,3-d]pyrimidines as PI3K Inhibitors
| Compound | R Group (Substitution on 2-phenyl ring) | Inhibition of PI3Kβ (%) @ 10 µM | Inhibition of PI3Kγ (%) @ 10 µM | Reference |
|---|---|---|---|---|
| IIIa | 3-OH | 62 | 70 | [9],[10] |
| VIb | 3-OH, 5-OCH3 | 72 | 84 | [9],[10] |
| IIIb | 4-OH | <40 | <40 | [9],[10] |
| VIc | 4-OH, 5-OCH3 | 50 | <40 | [9],[10] |
| IIIk | 3-OCH3 | <40 | 48 |[9],[10] |
Key SAR Observations:
-
Positional Importance of Hydroxyl Group: A hydroxyl group at the 3-position of the 2-phenyl ring is highly favorable for inhibitory activity against both PI3Kβ and PI3Kγ isoforms.[10] Moving this group to the 4-position (as in IIIb) leads to a significant loss of activity.
-
Synergistic Effects: The addition of a 5-methoxy group to the 3-hydroxy phenyl scaffold (compound VIb) further enhances the inhibitory potency, particularly against PI3Kγ.[10]
-
Hydrogen Bonding: The 3-OH group likely acts as a crucial hydrogen bond donor, interacting with key amino acid residues within the ATP-binding site of the PI3K enzyme, an interaction supported by molecular docking studies.[3] Masking this hydroxyl as a methoxy ether (IIIk) diminishes the activity.
Application in Biological Assays
Once synthesized, the novel analogs must be evaluated for their biological activity. This typically involves a tiered approach, starting with in vitro enzymatic assays and progressing to cell-based assays.
Protocol 5.1: In Vitro PI3K Enzyme Inhibition Assay (General Protocol)
The inhibitory effect of the synthesized compounds on PI3K isoforms can be assessed using various commercially available kits, such as the ADP-Glo™ Kinase Assay. This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely correlated with the inhibitory activity of the test compound.
-
Prepare a reaction buffer containing the specific PI3K isoform (e.g., PI3Kβ or PI3Kγ), the lipid substrate (e.g., PIP2), and ATP.
-
Dispense the test compounds at various concentrations into a multi-well plate.
-
Initiate the kinase reaction by adding the enzyme/substrate mixture to the wells.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the ADP produced according to the manufacturer's protocol.
-
Calculate the percent inhibition relative to a no-inhibitor control and determine the IC50 value for each compound.
Protocol 5.2: Cell Viability (MTT) Assay
The anti-proliferative effects of the compounds are commonly determined using the MTT assay, which measures the metabolic activity of viable cells.[9]
-
Seed cancer cells (e.g., T-47D breast cancer cells) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the thieno[2,3-d]pyrimidine analogs and incubate for 48 to 72 hours.
-
Add the MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Metabolically active cells will reduce the yellow MTT to a purple formazan product.
-
Dissolve the formazan crystals by adding a solubilizing agent, such as DMSO.
-
Measure the absorbance of the colored solution with a spectrophotometer. The absorbance correlates with the number of viable cells.
-
Calculate the IC50 value, representing the concentration at which 50% of cell growth is inhibited.
Conclusion
The this compound scaffold is a highly tractable starting point for the development of potent kinase inhibitors. The synthetic protocols outlined herein provide a robust framework for creating a diverse library of analogs. By leveraging established cross-coupling methodologies and guided by the SAR principles discussed, researchers can efficiently navigate the chemical space to identify novel compounds with improved potency and selectivity against the PI3K pathway, a critical target in oncology drug discovery.
References
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of new thieno[2,3- d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. 16234-15-4 | MFCD09909656 | 4-(2-Chlorothieno[3,2-d]pyrimidin-4-yl)morpholine [aaronchem.com]
- 8. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine and its Analogs
Introduction: Targeting the PI3K/Akt/mTOR Pathway
The thieno[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2] Specifically, derivatives of 4-(thieno[3,2-d]pyrimidin-4-yl)morpholine have demonstrated potent inhibitory activity against the Phosphoinositide 3-kinase (PI3K) pathway.[3] This pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[4] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[5]
The compound 4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine serves as a key intermediate in the synthesis of these targeted inhibitors.[6][7] High-throughput screening (HTS) provides a robust framework for the rapid identification and characterization of novel derivatives that can selectively and potently modulate components of the PI3K/Akt/mTOR pathway.[8] This guide provides detailed protocols for biochemical and cell-based HTS assays designed to screen for inhibitors derived from this chemical scaffold.
The PI3K/Akt/mTOR Signaling Cascade: A Rationale for Screening
The PI3K/Akt/mTOR pathway is a complex network with multiple nodes for potential therapeutic intervention.[4] PI3Kα is a frequently mutated isoform in human cancers.[3] Downstream effectors of PI3K include Akt and the mammalian target of rapamycin (mTOR), which exists in two distinct complexes, mTORC1 and mTORC2.[9] A comprehensive screening strategy should therefore aim to assess the inhibitory activity of compounds at various points along this cascade.
Below is a diagram illustrating the key components of the PI3K/Akt/mTOR signaling pathway, which will be the focus of the described HTS protocols.
Caption: The PI3K/Akt/mTOR signaling pathway.
Part 1: Primary High-Throughput Screening
The initial phase of an HTS campaign involves screening a large library of compounds at a single concentration to identify "hits".[8] For this purpose, a robust, cost-effective, and highly reproducible biochemical assay is ideal.[10][11]
Biochemical Screening: TR-FRET Assay for PI3Kα Inhibition
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are well-suited for HTS due to their sensitivity, low background, and homogeneous format.[4][12] The LanthaScreen™ technology is a prime example of a TR-FRET platform for kinase assays.[4][12]
Principle: This assay measures the inhibition of PI3Kα by quantifying the amount of its product, PIP3. A terbium-labeled anti-GST antibody binds to a GST-tagged PI3Kα enzyme. A fluorescently labeled PIP3 tracer competes with the enzyme-generated PIP3 for binding to a GFP-tagged PIP3 binding domain (GRP1). When the tracer is bound to the GFP-GRP1, and the antibody is bound to the enzyme, FRET occurs. Active enzyme produces PIP3, which displaces the tracer, leading to a decrease in the FRET signal. Inhibitors prevent PIP3 production, thus preserving the FRET signal.
Caption: Workflow for the primary TR-FRET biochemical screen.
Detailed Protocol:
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of test compounds (typically at 10 mM in DMSO) into a 384-well low-volume assay plate. This results in a final assay concentration of 10 µM.
-
Enzyme/Substrate Addition: Prepare a mix of GST-PI3Kα enzyme and the substrates ATP and PIP2 in kinase buffer. Dispense 5 µL of this mix into each well of the assay plate.
-
Enzyme Reaction Incubation: Centrifuge the plate briefly and incubate at room temperature for 60 minutes.
-
Detection Mix Addition: Prepare a detection mix containing the terbium-labeled anti-GST antibody, GFP-GRP1, and the fluorescent PIP3 tracer. Add 5 µL of this mix to each well.
-
Detection Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Plate Reading: Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor). The TR-FRET ratio (Acceptor/Donor) is then calculated.
Data Analysis and Hit Selection:
-
Normalization: The raw TR-FRET ratios are normalized to positive and negative controls on each plate.
-
Positive Control (Max Inhibition): No enzyme activity (e.g., a known potent PI3K inhibitor).
-
Negative Control (No Inhibition): DMSO vehicle.
-
-
Hit Criteria: A common threshold for hit selection is a percent inhibition greater than three standard deviations from the mean of the negative controls.[13]
Part 2: Assay Validation and Quality Control
Before initiating a full-scale HTS campaign, the assay must be rigorously validated to ensure its robustness and reliability.[14][15][16]
Z'-Factor Determination
The Z'-factor is a statistical parameter that quantifies the quality of an HTS assay.[17][18][19] It reflects the separation between the positive and negative control distributions.[20]
Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
Where:
-
SD_pos and SD_neg are the standard deviations of the positive and negative controls.
-
Mean_pos and Mean_neg are the means of the positive and negative controls.
| Z'-Factor Value | Assay Quality | Interpretation |
| > 0.5 | Excellent | A large separation between controls, suitable for HTS.[21] |
| 0 to 0.5 | Marginal | The assay may be acceptable, but optimization is recommended.[21] |
| < 0 | Unacceptable | The control signals overlap, making the assay unsuitable for screening.[21] |
A pre-screen with a Z' factor of > 0.5 is a strong indicator of a robust assay suitable for HTS.[15]
Part 3: Secondary and Confirmatory Assays
Hits identified in the primary screen must be validated through a series of secondary assays to confirm their activity, determine their potency (IC50), and elucidate their mechanism of action within a cellular context.[8]
Dose-Response Analysis
Primary hits are tested across a range of concentrations (typically an 8- to 10-point dilution series) to determine their half-maximal inhibitory concentration (IC50).[22] This is performed using the same biochemical assay as the primary screen. The resulting data are fitted to a four-parameter logistic curve to calculate the IC50 value.[23]
Cell-Based Assay for Pathway Inhibition
Cell-based assays are crucial for confirming that a compound can penetrate the cell membrane and engage its target in a physiological environment.
LanthaScreen™ Cellular Assay for Akt Phosphorylation:
This assay measures the phosphorylation of Akt at Ser473, a key node downstream of PI3K and a direct substrate of mTORC2.[4][24]
Principle: A cell line stably expressing a GFP-Akt fusion protein is used. Upon stimulation of the PI3K pathway (e.g., with insulin-like growth factor 1, IGF-1), Akt becomes phosphorylated. After cell lysis, a terbium-labeled antibody specific for phosphorylated Ser473 is added. If Akt is phosphorylated, the antibody binds, bringing the terbium donor in close proximity to the GFP acceptor, resulting in a high TR-FRET signal. Inhibitors of the pathway will prevent Akt phosphorylation, leading to a low TR-FRET signal.[25][4]
Caption: Workflow for the cell-based secondary screen.
Detailed Protocol:
-
Cell Seeding: Seed HEK293 cells stably expressing GFP-Akt into 384-well plates and incubate overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the hit compounds for 1-2 hours.
-
Pathway Stimulation: Stimulate the cells with an EC80 concentration of IGF-1 for 30 minutes to induce Akt phosphorylation.
-
Cell Lysis: Lyse the cells by adding lysis buffer.
-
Antibody Addition: Add the terbium-labeled anti-phospho-Akt (Ser473) antibody.
-
Incubation: Incubate for 2 hours at room temperature.
-
Plate Reading: Read the TR-FRET signal on a compatible plate reader.
Expected Outcome: Active compounds targeting PI3K or mTORC2 will show a dose-dependent decrease in the TR-FRET signal, allowing for the calculation of a cellular IC50.
Part 4: Data Interpretation and Hit Prioritization
The ultimate goal of the HTS cascade is to identify high-quality lead compounds for further development.[26][27]
| Assay Type | Purpose | Key Parameter | Desired Outcome for a Promising Hit |
| Primary Biochemical Screen | Initial identification of active compounds | % Inhibition | > 50% inhibition at 10 µM |
| Biochemical Dose-Response | Potency determination | IC50 | < 1 µM |
| Cell-Based Dose-Response | Confirmation of cellular activity | Cellular IC50 | < 10 µM and comparable to biochemical IC50 |
Hits that demonstrate potent inhibition in the biochemical assay, confirm activity in the cell-based pathway assay, and show a clear dose-response relationship are prioritized for further medicinal chemistry optimization and downstream pharmacological studies.
Conclusion
The protocols described herein provide a comprehensive, tiered approach for the high-throughput screening of this compound derivatives as inhibitors of the PI3K/Akt/mTOR pathway. By integrating robust biochemical primary screens with confirmatory cell-based assays, researchers can efficiently identify and characterize potent and cell-permeable inhibitors, accelerating the discovery of novel therapeutics for a range of diseases, including cancer.
References
- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of novel 4-(thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of LanthaScreen cellular assays for key components within the PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. echemi.com [echemi.com]
- 7. 4-(2-Chlorothieno[3,2-d]pyrimidin-4-yl)morpholine [myskinrecipes.com]
- 8. High-throughput screening - Wikipedia [en.wikipedia.org]
- 9. Biochemical and pharmacological inhibition of mTOR by rapamycin and an ATP-competitive mTOR inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Biochemical Kinase Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. academic.oup.com [academic.oup.com]
- 14. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Development, Optimization, and Validation of a High Throughput Screening Assay for Identification of Tat and Type II Secretion Inhibitors of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. books.rsc.org [books.rsc.org]
- 17. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 18. assay.dev [assay.dev]
- 19. Z-factor - Wikipedia [en.wikipedia.org]
- 20. bellbrooklabs.com [bellbrooklabs.com]
- 21. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 22. High-throughput drug screening in advanced pre-clinical 3D melanoma models identifies potential first-line therapies for NRAS-mutated melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Quantitative high-throughput screening data analysis: challenges and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 24. aacrjournals.org [aacrjournals.org]
- 25. documents.thermofisher.com [documents.thermofisher.com]
- 26. Improved statistical methods for hit selection in high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Analytical techniques for quantifying 4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine in samples.
An Application Guide for the Quantitative Analysis of 4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine
Abstract
This document provides a comprehensive guide to the quantitative analysis of this compound, a heterocyclic compound of significant interest in pharmaceutical development due to the established biological activity of the thienopyrimidine scaffold.[1][2][3][4][5] We present two robust, validated analytical methods: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method suitable for purity assessment and content uniformity of the drug substance, and a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for quantification in complex biological matrices such as human plasma. The protocols are designed to be self-validating, with detailed explanations of experimental choices and adherence to international regulatory standards.
Analyte Overview and Analytical Strategy
Chemical Structure: this compound Molecular Formula: C₁₀H₁₀ClN₃OS[6] CAS Number: 63894-67-7[6]
The molecule's structure is characterized by a fused thienopyrimidine core, which is relatively hydrophobic, and a morpholine substituent, which contains a basic tertiary amine. This amphiphilic nature and the presence of a readily ionizable site are critical factors in designing an effective analytical strategy.
-
Chromatographic Approach: The compound's properties make it an ideal candidate for Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). A C18 stationary phase provides sufficient hydrophobic interaction for retention. The basic morpholine moiety necessitates the use of an acidic mobile phase modifier (e.g., formic acid) to ensure the analyte is in a consistent, protonated state. This minimizes peak tailing and produces sharp, symmetrical peaks suitable for accurate quantification.
-
Detection Strategy:
-
UV Detection: The aromatic thienopyrimidine core contains a chromophore that absorbs UV light, allowing for straightforward detection. This method is robust and ideal for analyzing relatively clean samples, such as the active pharmaceutical ingredient (API) or formulated products.
-
Tandem Mass Spectrometry (MS/MS): For bioanalytical applications (e.g., pharmacokinetic studies), the complexity of the sample matrix (plasma, urine, tissue) requires higher selectivity and sensitivity.[7] LC-MS/MS, particularly using a triple quadrupole instrument in Multiple Reaction Monitoring (MRM) mode, provides unparalleled specificity by monitoring a unique precursor-to-product ion transition.[8] Electrospray Ionization (ESI) in positive mode is the clear choice, as the morpholine nitrogen is easily protonated to form a stable [M+H]⁺ ion.
-
Bioanalytical Sample Preparation: A Protocol for Plasma
Effective sample preparation is paramount to remove endogenous interferences like proteins and phospholipids that can suppress the analyte signal and damage the analytical column.[9][10] While simple protein precipitation is fast, it often fails to provide a sufficiently clean extract. For this analyte, a Solid-Phase Extraction (SPE) protocol is recommended for its superior cleanup and ability to concentrate the analyte.[11]
Rationale for Mixed-Mode Cation Exchange SPE: A mixed-mode polymer-based sorbent with both reversed-phase and strong cation-exchange properties is ideal.
-
Loading: Under acidic conditions, the analyte is protonated (positively charged) and binds to the cation-exchange sites, while also having some reversed-phase interaction.
-
Washing: An acidic wash removes neutral and acidic interferences. An organic wash can then remove hydrophobically bound interferences like phospholipids.
-
Elution: A basic organic solvent neutralizes the analyte's charge, disrupting its ionic bond with the sorbent and allowing it to be eluted.
Protocol 2.1: Solid-Phase Extraction (SPE) from Human Plasma
-
Sample Pre-treatment: To 100 µL of human plasma, add 10 µL of Internal Standard (IS) working solution (e.g., a stable isotope-labeled version of the analyte) and 200 µL of 4% phosphoric acid in water. Vortex for 10 seconds.
-
SPE Column Conditioning: Condition a mixed-mode cation exchange SPE plate/cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample onto the SPE plate and apply a gentle vacuum or positive pressure to draw the sample through the sorbent.
-
Washing Step 1 (Aqueous): Wash the sorbent with 1 mL of 2% formic acid in water.
-
Washing Step 2 (Organic): Wash the sorbent with 1 mL of methanol to remove non-polar interferences.
-
Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol into a clean collection plate.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). The sample is now ready for LC-MS/MS injection.
Visualization of the SPE Workflow
Caption: Workflow for Solid-Phase Extraction of the analyte from plasma.
HPLC-UV Method for Purity and Assay Analysis
This method is designed for the quantitative determination of this compound in bulk drug substance or simple formulations.
Protocol 3.1: HPLC-UV Instrumental Parameters
| Parameter | Recommended Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | Standard, reliable system for pharmaceutical analysis. |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm | C18 provides necessary hydrophobic retention; robust column choice. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier ensures protonation of the analyte for good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent with low UV cutoff and viscosity. |
| Gradient Elution | 10% B to 95% B over 15 min, hold for 3 min, return to 10% B and equilibrate for 5 min | Gradient elution is necessary to elute the analyte and any potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | Controlled temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | Standard volume; can be adjusted based on concentration. |
| UV Detection | 280 nm | Wavelength selected based on the UV absorbance maximum of the thienopyrimidine chromophore. |
| Sample Preparation | Dissolve accurately weighed sample in 50:50 Acetonitrile:Water to ~0.1 mg/mL. | Simple dilution is sufficient for clean samples. |
LC-MS/MS Method for Bioanalysis in Plasma
This method provides the high sensitivity and selectivity required for pharmacokinetic/toxicokinetic studies.
Protocol 4.1: LC-MS/MS Instrumental Parameters
| Parameter | Recommended Condition | Rationale |
| LC System | Waters Acquity UPLC or equivalent | UPLC provides better resolution and faster run times. |
| Column | Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm | Sub-2 µm particles increase efficiency and sensitivity, suitable for fast gradients.[7] |
| Mobile Phase A | 0.1% Formic Acid in Water | Standard aqueous phase for positive mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic phase for positive mode ESI. |
| Gradient Elution | 5% B to 95% B over 3 min, hold for 1 min, return to 5% B and equilibrate for 1 min | Fast gradient is sufficient for separation from endogenous components post-SPE cleanup. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40°C | Higher temperature reduces viscosity and can improve peak shape. |
| Injection Volume | 5 µL | Smaller injection volume is typical for sensitive UPLC-MS/MS systems. |
| Mass Spectrometer | Sciex QTRAP 6500+ or equivalent Triple Quadrupole | A high-sensitivity triple quadrupole is required for low-level quantification. |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | ESI is ideal for polar, ionizable molecules; positive mode is selected for the basic amine. |
| MRM Transitions | Analyte: To be determined by infusionIS: To be determined by infusion | Analyte-specific transitions (precursor ion [M+H]⁺ → product ion) must be optimized empirically for maximum sensitivity and specificity. |
| Key MS Parameters | Curtain Gas, Collision Gas, IonSpray Voltage, Temperature | These parameters must be optimized during method development to achieve the best signal-to-noise ratio. |
Analytical Method Validation Framework
All quantitative methods must be validated to ensure they are fit for their intended purpose.[12] The validation should be performed according to established guidelines from the International Council for Harmonisation (ICH) Q2(R2).[12][13][14][15]
Key Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria for Bioanalysis |
| Specificity/Selectivity | To demonstrate that the method can unequivocally measure the analyte in the presence of other components.[13] | No significant interfering peaks at the retention time of the analyte or IS in blank matrix samples. |
| Linearity and Range | To show a direct proportional relationship between concentration and instrument response over a defined range.[13][15] | Calibration curve should have a correlation coefficient (r²) ≥ 0.99. |
| Accuracy | The closeness of the measured value to the true value.[13] | Mean concentration of Quality Control (QC) samples should be within ±15% of the nominal value (±20% at the LLOQ). |
| Precision | The degree of scatter between a series of measurements. Assessed as repeatability and intermediate precision.[13] | The coefficient of variation (%CV) or relative standard deviation (%RSD) for QC samples should not exceed 15% (20% at the LLOQ). |
| Limit of Quantitation (LOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[14] | Analyte response should be ≥5 times the response of a blank sample. Accuracy and precision must meet the criteria above. |
| Matrix Effect | The alteration of ionization efficiency by co-eluting matrix components.[9] | The IS-normalized matrix factor across different lots of matrix should have a %CV ≤ 15%. |
| Robustness | The method's capacity to remain unaffected by small, deliberate variations in method parameters.[16] | System suitability parameters should remain within acceptable limits when parameters like flow rate or column temperature are varied slightly. |
Visualization of the Method Validation Process
Caption: A structured workflow for analytical method validation.
Conclusion
The analytical methods detailed in this guide provide robust and reliable frameworks for the quantification of this compound. The HPLC-UV method is well-suited for quality control and purity analysis of the drug substance, while the LC-MS/MS method offers the necessary sensitivity and specificity for demanding bioanalytical applications. Adherence to the described protocols and validation principles will ensure the generation of high-quality, reproducible, and defensible data for researchers, scientists, and drug development professionals.
References
- 1. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 5. connectjournals.com [connectjournals.com]
- 6. echemi.com [echemi.com]
- 7. lirias.kuleuven.be [lirias.kuleuven.be]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. database.ich.org [database.ich.org]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. demarcheiso17025.com [demarcheiso17025.com]
- 15. ijrrjournal.com [ijrrjournal.com]
- 16. m.youtube.com [m.youtube.com]
Application Notes & Protocols for the Safe Handling and Storage of 4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document has been compiled to provide guidance on the safe handling and storage of 4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the known hazards of structurally related compounds, including morpholine and other chlorinated thienopyrimidine derivatives.[1][2] It is imperative that all laboratory personnel conduct their own risk assessments and adhere to all institutional and local safety regulations.
Introduction: Understanding the Compound
This compound is a heterocyclic compound classified as a pharmaceutical intermediate.[3] Its structure comprises a thienopyrimidine core, a known pharmacophore in medicinal chemistry, fused with a morpholine ring.[4] The presence of a chlorinated thienopyrimidine scaffold suggests potential biological activity and necessitates careful handling due to the possible toxicological properties associated with such structures.
Chemical Structure:
Hazard Identification and Risk Assessment
Potential Hazards: Based on analogous compounds, this substance should be treated as potentially:
-
Harmful if swallowed, inhaled, or in contact with skin. [1][5]
-
A skin and eye irritant. [2]
-
Toxic to aquatic life. (Data not available, but assumed based on general principles for synthetic organic compounds).
The workflow for a comprehensive risk assessment prior to handling this compound is outlined below.
Caption: A logical workflow for conducting a thorough risk assessment before handling this compound.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield. | Protects against splashes and potential unforeseen reactions. Standard safety glasses are insufficient. |
| Hand Protection | Nitrile gloves (double-gloving recommended). | Provides a barrier against dermal absorption. Regularly inspect gloves for any signs of degradation or puncture. |
| Body Protection | A flame-resistant laboratory coat, long pants, and closed-toe shoes. | Protects the skin from accidental spills. |
| Respiratory | A NIOSH-approved respirator with an organic vapor cartridge may be necessary if handling large quantities or if there is a risk of aerosolization. | To prevent inhalation of any fine powders or vapors. The necessity should be determined by the risk assessment. |
Handling Procedures
All handling of this compound, especially the solid form, should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[2]
Protocol for Weighing and Transferring the Solid Compound:
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Don all required PPE.
-
Prepare a decontaminated work surface within the fume hood.
-
-
Handling:
-
Use spark-resistant tools for transferring the solid.[6]
-
Carefully open the container, avoiding any sudden movements that could create airborne dust.
-
Use a spatula to transfer the desired amount to a tared weighing vessel.
-
Close the primary container immediately after use.
-
-
Post-Handling:
-
Clean any residual powder from the spatula and work surface using a solvent-moistened wipe.
-
Dispose of all contaminated materials as hazardous waste.
-
Wash hands thoroughly after the procedure, even after removing gloves.[2]
-
Caption: Step-by-step protocol for the safe handling of solid this compound.
Storage Requirements
Proper storage is crucial to maintain the integrity of the compound and ensure laboratory safety.
| Storage Parameter | Recommendation | Justification |
| Temperature | Store in a cool, dry place. | Prevents potential degradation of the compound. |
| Atmosphere | Keep the container tightly closed.[7] | Protects from moisture and atmospheric contaminants. |
| Location | Store in a designated, well-ventilated, and locked cabinet away from incompatible materials.[7] | Prevents unauthorized access and accidental reactions with oxidizing agents or strong acids/bases. |
| Labeling | Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate hazard symbols. | Provides immediate identification and hazard information to all laboratory personnel. |
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]
-
Skin Contact: Remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]
Spill Response:
-
Evacuate the immediate area.
-
Notify laboratory personnel and the institutional safety officer.
-
If the spill is small and you are trained to do so:
-
Don appropriate PPE, including respiratory protection.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep the absorbed material into a labeled hazardous waste container.
-
Decontaminate the spill area.
-
-
For large spills, evacuate the laboratory and contact emergency services.
Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain.
References
Troubleshooting & Optimization
How to improve the yield of 4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine synthesis.
Welcome to the technical support guide for the synthesis of 4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our goal is to help you navigate the common challenges in this two-step synthesis and consistently achieve higher yields and purity.
Overview of Synthesis
The synthesis of this compound is typically achieved in two primary stages. First, the chlorination of a thieno[2,3-d]pyrimidine-2,4-dione precursor to form the highly reactive 2,4-dichlorothieno[2,3-d]pyrimidine intermediate. Second, a regioselective nucleophilic aromatic substitution (SNAr) with morpholine to yield the final product. Each stage presents unique challenges that can impact the overall yield.
Caption: General two-step synthesis workflow.
Part 1: Troubleshooting & FAQs for Step 1: Chlorination
This section focuses on the conversion of thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione to 2,4-dichlorothieno[2,3-d]pyrimidine. A successful outcome here is critical, as the purity and yield of this intermediate directly affect the final step.
Frequently Asked Questions (FAQs)
Q1: My yield of 2,4-dichlorothieno[2,3-d]pyrimidine is consistently low (<60%). What are the most likely causes?
A1: Low yields in this chlorination step often stem from three primary factors: incomplete reaction, product degradation during workup, or insufficient reagent purity.
-
Incomplete Reaction: The starting dione is often poorly soluble. Ensure vigorous stirring and a sufficient reaction time (typically 3-8 hours) at an elevated temperature (80-115°C) to drive the reaction to completion.[1] A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction.[1]
-
Product Degradation: The dichloro product is sensitive to moisture and high temperatures for extended periods. The workup procedure is critical. The reaction mixture should be cooled to room temperature before being slowly and carefully poured into a mixture of ice and water to quench the excess phosphorus oxychloride (POCl₃).[1] Rapid, uncontrolled quenching can lead to localized heating and decomposition.
-
Reagent Quality: Phosphorus oxychloride can degrade over time. Using a freshly opened bottle or a recently distilled batch of POCl₃ is highly recommended for optimal results.
Q2: I'm observing a lot of dark, insoluble material after quenching the reaction. What is this and how can I remove it?
A2: The formation of dark, often polymeric, byproducts is common, especially if the reaction temperature was too high or the starting material contained impurities. The recommended purification procedure involves filtering the crude solid obtained after quenching and then dissolving it in a solvent like dichloromethane (CH₂Cl₂). The desired 2,4-dichlorothieno[2,3-d]pyrimidine is typically soluble, while the insoluble byproducts can be removed by a second filtration.[1] Evaporation of the solvent should then yield a cleaner product.
Q3: Can I use a base in the chlorination step? I've seen it used for similar pyrimidines.
A3: Yes, adding a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) can be an effective strategy. For the analogous thieno[3,2-d]pyrimidine system, refluxing with POCl₃ in the presence of DIPEA for 2 hours resulted in a quantitative yield of the dichloro-intermediate.[2] This approach can sometimes reduce the required reaction time and temperature compared to using only POCl₃ and catalytic DMF.
Optimized Protocol for Step 1: Chlorination
This protocol synthesizes insights from multiple established procedures.[1][2]
-
Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Add thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione (1.0 eq).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, ~8 mL per gram of starting material) to the flask, followed by a catalytic amount of DMF (1-2 drops) OR N,N-diisopropylethylamine (DIPEA, 2.5 eq).
-
Reaction: Heat the reaction mixture to 110-115°C (if using DMF) or to reflux (if using DIPEA) and maintain for 3-8 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. In a separate, large beaker, prepare an ice-water slurry. Slowly and with vigorous stirring, pour the reaction mixture into the ice water.
-
Isolation: Collect the resulting solid precipitate by vacuum filtration and wash it thoroughly with cold water.
-
Purification: Dissolve the crude solid in dichloromethane (CH₂Cl₂). Filter off any insoluble material. Concentrate the filtrate under reduced pressure to obtain 2,4-dichlorothieno[2,3-d]pyrimidine as a pale yellow or light brown solid.
| Parameter | Condition A[1] | Condition B (adapted from[2]) | Expected Outcome |
| Additive | cat. DMF | DIPEA (2.5 eq) | Condition B may offer faster reaction times. |
| Temperature | 115°C | Reflux (~107°C) | Both are effective; monitor for decomposition. |
| Time | 8 hours | 2-3 hours | Condition B is typically faster. |
| Reported Yield | ~56% | Quantitative | Yields are highly dependent on workup. |
Part 2: Troubleshooting & FAQs for Step 2: Nucleophilic Substitution
This section addresses the selective reaction of 2,4-dichlorothieno[2,3-d]pyrimidine with morpholine. The primary goal is to maximize the formation of the C4-monosubstituted product while minimizing the C2,4-disubstituted byproduct.
Caption: Troubleshooting decision tree for Step 2.
Frequently Asked Questions (FAQs)
Q1: Why does the morpholine preferentially attack the C4 position instead of the C2 position?
A1: This is an excellent question rooted in the electronic properties of the pyrimidine ring. In 2,4-dichloropyrimidine systems, the C4 position is generally more electrophilic and thus more susceptible to nucleophilic attack than the C2 position.[3][4] This inherent electronic preference allows for a highly regioselective reaction under controlled conditions, making it possible to isolate the C4-monosubstituted product in high yield.
Q2: My final product is contaminated with a significant amount of the 2,4-dimorpholino byproduct. How can I prevent this?
A2: Formation of the di-substituted product is the most common issue in this step. It arises from a second nucleophilic attack on the desired mono-substituted product. To minimize this:
-
Control Stoichiometry: Use only a slight excess of morpholine (e.g., 1.1-1.2 equivalents). A large excess will dramatically increase the rate of the second substitution.
-
Lower the Temperature: The reaction is often exothermic and proceeds quickly. Running the reaction at ambient temperature or even starting in an ice bath can significantly improve selectivity for the mono-substituted product.[5] High temperatures (e.g., reflux) will favor di-substitution.
-
Limit Reaction Time: The mono-substitution is typically very fast (often complete in 30-90 minutes at room temperature).[5] Monitor the reaction closely by TLC and quench it as soon as the 2,4-dichloro starting material is consumed.
Q3: What is the best solvent for this reaction? I have seen methanol, ethanol, and others used.
A3: Both methanol and ethanol are excellent choices and are commonly reported.[5][6] Methanol is often preferred as the reaction can proceed rapidly at ambient temperature, yielding a clean product that precipitates upon addition of water.[5] The choice of solvent is less critical than the control of temperature and stoichiometry.
Optimized Protocol for Step 2: Nucleophilic Substitution
This protocol is optimized for high yield and selectivity.[5]
-
Setup: In a round-bottom flask, dissolve 2,4-dichlorothieno[2,3-d]pyrimidine (1.0 eq) in methanol (~20 mL per gram).
-
Nucleophile Addition: Cool the solution in an ice bath (0-5°C). Slowly add morpholine (1.1 eq) dropwise to the stirred solution.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at ambient temperature for 30-90 minutes. Monitor for the consumption of the starting material by TLC. A solid product may begin to precipitate during the reaction.
-
Isolation: Once the reaction is complete, add water (~2 volumes relative to the methanol used) to the reaction flask to precipitate the product fully.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry in a vacuum oven at 50-60°C. This procedure typically yields the product in high purity (>95%) and good yield.
| Parameter | Recommended Condition | Rationale |
| Solvent | Methanol | Excellent solubility for starting material; allows for rapid reaction at RT.[5] |
| Temperature | 0°C to Ambient | Minimizes the formation of the di-substituted byproduct.[5] |
| Morpholine | 1.1 - 1.2 equivalents | Sufficient for complete reaction while preventing di-substitution. |
| Workup | Precipitation with water | Simple, effective method for isolating a high-purity product.[5] |
| Expected Yield | 80 - 90% | High yields are achievable with careful control of conditions.[5] |
References
- 1. 2,4-Dichlorothieno[2,3-d]pyrimidine CAS#: 18740-39-1 [m.chemicalbook.com]
- 2. 2,4-Dichlorothieno[3,2-d]pyrimidine synthesis - chemicalbook [chemicalbook.com]
- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 4. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting crystallization of 4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine.
<content>## Technical Support Center: Crystallization of 4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine
Welcome to the technical support center for the crystallization of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address frequently asked questions. The following information is curated to ensure scientific integrity and provide practical, field-proven insights to overcome common challenges in obtaining high-quality crystals of this thienopyrimidine derivative.
Troubleshooting Guide: Common Crystallization Issues
This section addresses specific problems you may encounter during the crystallization of this compound. Each issue is followed by a detailed explanation of the underlying causes and a step-by-step protocol to resolve the problem.
Q1: My compound is "oiling out" instead of crystallizing. What should I do?
A1: "Oiling out" is a common phenomenon where the compound separates from the solution as a liquid phase rather than a solid crystal.[1][2] This typically occurs when the solute's melting point is lower than the temperature of the solution at the point of supersaturation, or if the rate of supersaturation is too high.[1][2][3] For this compound, which has a planar thienopyrimidine core, strong intermolecular interactions can also play a role.[4]
The goal is to slow down the process to allow for orderly molecular packing into a crystal lattice rather than chaotic liquid-liquid phase separation.[3] This can be achieved by modifying the solvent system, controlling the cooling rate, and ensuring the purity of the compound.[2][5]
-
Re-dissolution and Solvent Adjustment:
-
Gently heat the solution to re-dissolve the oil.
-
Add a small amount of a "good" solvent (one in which the compound is more soluble) to decrease the overall supersaturation.[1] For this compound, solvents like dichloromethane or methanol could be considered "good" solvents.[6][7]
-
Alternatively, if using a solvent/anti-solvent system, add more of the primary solvent.
-
-
Slower Cooling Rate:
-
Instead of allowing the solution to cool at room temperature, try a more controlled, slower cooling process. Place the flask in a Dewar filled with warm water and allow it to cool to room temperature over several hours.[8]
-
If cooling in a refrigerator or freezer, insulate the flask to slow the rate of temperature decrease.
-
-
Solvent System Re-evaluation:
-
"Oiling out" can be a sign that the polarity difference between your solvent and solute is too large.[5] Consider a solvent with intermediate polarity. A mixture of solvents can also be effective. For heterocyclic compounds, combinations like ethanol/water or ethyl acetate/hexane are often successful.[9][10]
-
-
Seeding:
-
Purity Check:
-
Impurities can significantly lower the melting point of a compound, leading to oiling out.[1][5] It is recommended to have a compound purity of at least 80-90% before attempting crystallization for single-crystal X-ray diffraction.[13] Consider re-purifying your material using column chromatography or a preliminary recrystallization from a different solvent system.
-
Diagram: Decision Workflow for "Oiling Out"
Caption: Troubleshooting workflow for oiling out during crystallization.
Q2: I'm getting an amorphous precipitate instead of crystals. How can I induce crystallinity?
A2: The formation of an amorphous solid indicates that the molecules are solidifying without arranging into an ordered crystal lattice.[14][15] This often happens when precipitation occurs too rapidly.[13] The key is to provide the molecules with sufficient time and the appropriate environment to self-assemble.
Amorphous precipitation is a kinetic phenomenon. By slowing down the crystallization process and providing nucleation sites, you can favor the thermodynamically more stable crystalline state.[16]
-
Reduce Supersaturation Rate:
-
Slow Evaporation: Use a vessel with a smaller opening to reduce the rate of solvent evaporation.[8][13] Placing the vial in a larger, sealed container with a small amount of a less volatile anti-solvent can also control the rate.
-
Slow Cooling: As with oiling out, a slower cooling gradient is crucial.
-
Vapor Diffusion: This is an excellent method for growing high-quality crystals from small amounts of material.[8][13] Dissolve your compound in a good solvent and place this vial inside a larger, sealed jar containing a volatile anti-solvent. The slow diffusion of the anti-solvent vapor into your solution will gradually induce crystallization.[8]
-
-
Induce Nucleation:
-
Solvent Selection:
-
The choice of solvent is critical. A solvent that is "too good" can lead to a highly supersaturated solution that crashes out as an amorphous solid.[13] Experiment with solvents in which the compound has moderate solubility. For thienopyrimidines, solvents like ethanol, acetonitrile, or mixtures containing ethyl acetate could be suitable.[7][9]
-
-
Annealing:
-
If you have an amorphous solid, you can sometimes induce crystallinity by annealing. This involves gently heating the solid to a temperature below its melting point but high enough to allow for molecular rearrangement into a crystalline form. This is often done under vacuum.
-
Diagram: Methods to Induce Crystallinity
Caption: Key strategies to transition from an amorphous to a crystalline solid.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the crystallization of this compound.
Q3: What are the ideal solvents for crystallizing this compound?
A3: There is no single "magic" solvent for crystallization.[13] The ideal solvent is one in which your compound is moderately soluble. It should be soluble in the hot solvent and sparingly soluble at colder temperatures.[19] For heterocyclic compounds like this thienopyrimidine, a good starting point is to screen a range of solvents with varying polarities.
Recommended Solvents and Systems:
| Solvent/System | Rationale and Tips | Boiling Point (°C) |
| Ethanol/Methanol | Often good for compounds with hydrogen bonding capabilities. The morpholine moiety can participate in hydrogen bonding.[20] | 78 / 65 |
| Ethyl Acetate | A good choice for many organic complexes and moderately polar compounds.[13] | 77 |
| Acetonitrile | A polar aprotic solvent that can be effective for heterocyclic systems.[9] | 82 |
| Dichloromethane (DCM) | A good solvent for dissolving many organic compounds, but its high volatility can lead to rapid crystallization and potentially lower quality crystals.[13][20] Best used in vapor diffusion or layering techniques. | 40 |
| Toluene | Aromatic solvents can sometimes promote good crystal packing through π-π stacking interactions with the thienopyrimidine ring.[13] | 111 |
| Solvent/Anti-Solvent Mixtures | (e.g., DCM/Hexane, Ethanol/Water, Ethyl Acetate/Hexane) This is a powerful technique. Dissolve the compound in a minimal amount of the "good" solvent and slowly add the "anti-solvent" (in which the compound is insoluble) until the solution becomes slightly turbid. Then, gently warm until clear and allow to cool slowly.[10] | Varies |
Data sourced from Chemistry LibreTexts.[19]
Q4: How does temperature control affect the crystallization of this compound?
A4: Temperature is a critical parameter that directly influences solubility and the rate of nucleation and crystal growth.
-
High Temperatures: Increase the solubility of the compound, allowing you to create a supersaturated solution upon cooling. However, if the boiling point of the solvent is above the melting point of your compound, it may oil out.[19]
-
Cooling Rate: A slow, controlled cooling rate is generally preferred as it allows for the formation of larger, more well-ordered crystals. Rapid cooling often leads to the formation of many small crystals or an amorphous precipitate.[13]
-
Low Temperatures: Decreasing the temperature further (e.g., in a freezer) can increase the yield by reducing the compound's solubility in the mother liquor. However, this should be done after initial crystal formation has occurred at a slower rate.
Q5: The synthesis of this compound involves reacting 2,4-dichlorothieno[2,3-d]pyrimidine with morpholine. Could residual starting materials or byproducts be affecting my crystallization?
A5: Absolutely. The purity of your compound is paramount for successful crystallization.[20]
-
Starting Materials: Unreacted 2,4-dichlorothieno[2,3-d]pyrimidine or excess morpholine can act as impurities that inhibit crystal formation.
-
Byproducts: The reaction could potentially yield isomers or other related substances that can co-crystallize or disrupt the crystal lattice of your desired product. Thienopyrimidine chemistry can sometimes lead to the formation of various derivatives.[21][22][23]
-
Purification: It is highly recommended to purify the crude product by column chromatography before attempting crystallization for single-crystal analysis. The synthesis often involves precipitation from water, which may not remove all impurities.[6] Monitor the purity by TLC, LC-MS, or NMR.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mt.com [mt.com]
- 3. KiloMentor: The Problem of Oiling Out in Chemical Process Development [kilomentor.blogspot.com]
- 4. Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. depts.washington.edu [depts.washington.edu]
- 9. researchgate.net [researchgate.net]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. brainly.com [brainly.com]
- 12. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 13. unifr.ch [unifr.ch]
- 14. Amorphous solid - Preparation, Structure, Properties | Britannica [britannica.com]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. homework.study.com [homework.study.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 21. jjc.yu.edu.jo [jjc.yu.edu.jo]
- 22. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 23. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and minimizing side products in 4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine synthesis.
Welcome to the technical support center for the synthesis of 4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. By understanding the underlying reaction mechanisms and controlling key parameters, you can significantly improve the yield and purity of your target compound.
Introduction to the Synthesis
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The starting material, 2,4-dichlorothieno[2,3-d]pyrimidine, possesses two reactive chlorine atoms. The C4 position is generally more electrophilic and susceptible to nucleophilic attack than the C2 position, leading to the desired product. However, the reaction is not without its complexities, and several side products can form under suboptimal conditions.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis, providing explanations and actionable solutions.
FAQ 1: Low Yield of the Desired Product and a Mixture of Isomers
Question: I am getting a low yield of the target compound, and my analysis shows a significant amount of an isomeric byproduct. How can I improve the regioselectivity of the reaction?
Answer:
The formation of the isomeric byproduct, 4-chloro-2-morpholinothieno[2,3-d]pyrimidine, is a common issue and arises from the competitive nucleophilic attack of morpholine at the C2 position of the 2,4-dichlorothieno[2,3-d]pyrimidine starting material. While the C4 position is electronically favored for substitution, the regioselectivity can be influenced by reaction conditions.[1][2]
Causality and Strategic Solutions:
-
Kinetic vs. Thermodynamic Control: The formation of the desired C4-substituted product is generally under kinetic control, meaning it is the faster-forming product under milder conditions.[3][4] Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the more thermodynamically stable (but slower forming) C2 isomer, or lead to an equilibrium between the two products.
-
Temperature: Maintaining a low to ambient temperature is crucial for maximizing the yield of the desired 4-morpholino isomer. Running the reaction at temperatures ranging from 0 °C to room temperature is often recommended.[5]
-
Solvent Effects: The choice of solvent can influence the regioselectivity. Protic solvents like methanol and ethanol are commonly used and can help to stabilize the transition state leading to the desired product.[6] Aprotic solvents might alter the reactivity profile.
-
Base: The presence and nature of a base can impact the reaction. While morpholine itself can act as a base to neutralize the HCl generated, an additional non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used. However, an excess of a strong base could potentially promote side reactions. Some procedures report high yields without an additional base.[5]
dot
Caption: Reaction pathways for the synthesis.
Optimized Protocol for Improved Regioselectivity:
| Parameter | Recommended Condition | Rationale |
| Temperature | 0 °C to ambient temperature (not exceeding 25 °C) | Favors the kinetically controlled formation of the desired C4-isomer.[3][4] |
| Solvent | Methanol or Ethanol | Protic solvents that facilitate the desired reaction pathway.[6] |
| Morpholine | 1.0 - 1.2 equivalents | Using a slight excess ensures complete consumption of the starting material without promoting di-substitution. |
| Base | Optional (e.g., Triethylamine, 1.2 equivalents) | Can be used to scavenge HCl, but the reaction can also proceed well without it. |
| Reaction Time | 0.5 - 2 hours | Monitor by TLC or LC/MS to avoid prolonged reaction times that could lead to side products.[5] |
Experimental Protocol:
-
Dissolve 2,4-dichlorothieno[2,3-d]pyrimidine in methanol (approx. 10-15 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add morpholine (1.1 equivalents) dropwise to the cooled solution over 10-15 minutes.
-
If using a base, add triethylamine (1.2 equivalents) after the morpholine addition.
-
Allow the reaction to stir at 0 °C for 30 minutes and then let it warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC/MS) until the starting material is consumed (typically 1-2 hours).
-
Upon completion, the product often precipitates from the reaction mixture. The solid can be collected by filtration and washed with cold methanol and then water to remove any salts and unreacted morpholine.[5]
FAQ 2: Formation of a Di-substituted Byproduct
Question: My analysis indicates the presence of a di-substituted impurity, 2,4-dimorpholinothieno[2,3-d]pyrimidine. How can I prevent this?
Answer:
The formation of 2,4-dimorpholinothieno[2,3-d]pyrimidine occurs when a second molecule of morpholine displaces the remaining chlorine atom at the C2 position of the desired product.[7]
Causality and Strategic Solutions:
-
Stoichiometry: The most common cause for di-substitution is the use of a large excess of morpholine.
-
Reaction Time and Temperature: Prolonged reaction times and elevated temperatures can also promote the slower second substitution reaction.
dot
Caption: Formation of the di-substituted byproduct.
Preventative Measures:
| Parameter | Recommended Condition | Rationale |
| Morpholine Stoichiometry | Use no more than 1.2 equivalents of morpholine. | Minimizes the availability of the nucleophile for the second substitution. |
| Reaction Monitoring | Closely monitor the reaction by TLC or LC/MS. | Quench the reaction as soon as the starting material is consumed to prevent further reaction of the product. |
| Temperature Control | Maintain the reaction at or below ambient temperature. | Reduces the rate of the second, less favorable substitution. |
FAQ 3: Presence of a Hydrolyzed Impurity
Question: I have identified 2-chloro-4-hydroxythieno[2,3-d]pyrimidine in my product mixture. What is the source of this impurity and how can I avoid it?
Answer:
The presence of 2-chloro-4-hydroxythieno[2,3-d]pyrimidine is due to the hydrolysis of the starting material, 2,4-dichlorothieno[2,3-d]pyrimidine, or the desired product. Chloropyrimidines can be sensitive to hydrolysis, especially in the presence of water and base.
Causality and Strategic Solutions:
-
Water Content: The primary cause is the presence of water in the reaction mixture, which can act as a nucleophile.
-
pH: Basic conditions can catalyze the hydrolysis.
dot dot graph "Hydrolysis_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
}
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. longdom.org [longdom.org]
- 3. dalalinstitute.com [dalalinstitute.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and biological evaluation of novel 2,4-bismorpholinothieno[3,2-d]pyrimidine and 2-morpholinothieno[3,2-d]pyrimidinone derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered during the purification of 4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine (CAS No: 63894-67-7), a key intermediate in pharmaceutical synthesis.[1][2]
Section 1: Understanding the Core Challenges - FAQs
This section addresses common issues and theoretical questions that arise during the synthesis and purification of the target compound.
Q1: What are the primary impurities I should anticipate after synthesizing this compound?
A1: The most common impurities originate directly from the typical synthesis route, which involves a nucleophilic aromatic substitution reaction between 2,4-dichlorothieno[2,3-d]pyrimidine and morpholine.[1]
-
Unreacted Starting Materials: Residual 2,4-dichlorothieno[2,3-d]pyrimidine is a common impurity. Its presence is indicated by a lower-than-expected melting point and characteristic signals in analytical spectra.
-
Di-substituted Byproduct: Over-reaction can lead to the formation of 2,4-dimorpholinothieno[2,3-d]pyrimidine. This impurity is more polar than the desired product and can be challenging to separate.
-
Positional Isomer: While the C4 position is more reactive, a small amount of the isomeric product, 2-morpholino-4-chlorothieno[2,3-d]pyrimidine, can sometimes form.
-
Hydrolysis Products: If water is present during the reaction or workup at elevated temperatures, hydrolysis of the chloro-substituent can occur, leading to hydroxy-thienopyrimidine derivatives.
Understanding these potential impurities is the first step in designing an effective purification strategy.
Q2: My crude product is a solid, but it appears discolored (e.g., yellow or brown). What causes this, and will it affect my purification?
A2: A yellow or tan discoloration is frequently reported for this compound and related derivatives.[1] This can be due to minor, highly colored impurities formed from side reactions or degradation. While often present in small quantities, they can become trapped in the crystal lattice of your product during precipitation. Standard purification methods like recrystallization or filtration through a silica plug are typically effective at removing these colored impurities.
Q3: I'm attempting recrystallization, but my compound is "oiling out" instead of forming crystals. What's happening?
A3: "Oiling out" occurs when the dissolved compound separates from the cooling solution as a liquid phase rather than a solid crystalline phase. This happens when the solution becomes supersaturated at a temperature that is above the melting point of the solute in that specific solvent system.
Causality & Solutions:
-
High Solute Concentration: The solution may be too concentrated. Try using a slightly larger volume of solvent to dissolve the crude product.
-
Rapid Cooling: Cooling the solution too quickly can prevent the orderly arrangement of molecules into a crystal lattice. Allow the solution to cool slowly to room temperature before inducing further crystallization with an ice bath.[3]
-
Inappropriate Solvent Choice: The boiling point of your chosen solvent might be too high. Select a solvent or solvent system where the compound has a high solubility at the boiling point but significantly lower solubility at room temperature or below.[3]
Q4: My compound streaks badly on silica gel TLC plates. Why does this occur and how can I fix it for column chromatography?
A4: Streaking on silica gel is a classic sign of strong, non-ideal interactions between the analyte and the stationary phase. For nitrogen-containing heterocyclic compounds like this one, the cause is often an acid-base interaction.[4]
-
Mechanism: The morpholine nitrogen in your compound is basic. Standard silica gel has a slightly acidic surface due to the presence of silanol (Si-OH) groups. This acidity can lead to protonation of your compound, causing it to bind very strongly to the silica, resulting in tailing or streaking.
-
Solution: To counteract this, the silica gel must be "deactivated" or neutralized. This is easily achieved by adding a small amount of a basic modifier, such as triethylamine (Et₃N) or ammonia, to the mobile phase (eluent). A common starting point is 0.5-1% triethylamine in your chosen solvent system.[5] This neutralizes the acidic sites on the silica, allowing for much cleaner elution.
Section 2: Troubleshooting and Workflow Diagrams
This section provides actionable troubleshooting guides and visual workflows for the purification process.
Workflow 1: General Purification Strategy
This diagram outlines a logical flow for purifying the crude product from initial isolation to final characterization.
Caption: General purification workflow for this compound.
Issue: Poor Separation During Column Chromatography
Even with a neutralized stationary phase, achieving baseline separation can be difficult. The following decision tree helps troubleshoot common chromatography problems.
Caption: Decision tree for troubleshooting column chromatography issues.
Section 3: Detailed Experimental Protocols
These protocols provide validated, step-by-step instructions for common purification techniques.
Protocol 1: Optimized Cooling Recrystallization
This method is effective for removing less soluble or more soluble impurities when the crude product is already of moderate purity (>90%).
1. Solvent Selection:
-
Determine an appropriate solvent. Ethanol, isopropanol, or acetonitrile are good starting points.[6] The ideal solvent should dissolve the compound completely when hot but poorly when cold.
-
Test solubility with a small amount of crude material (~10-20 mg) in ~0.5 mL of solvent.
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the minimum amount of the selected solvent to the flask.
-
Heat the mixture on a hot plate with stirring until the solvent boils and all the solid has dissolved. Add more solvent dropwise if needed to achieve full dissolution.[3]
3. Slow Cooling (Crucial for Crystal Quality):
-
Remove the flask from the heat source and place it on a cork ring or insulated surface to cool slowly to room temperature. Do not disturb the flask during this period.
-
Crystal formation should begin as the solution cools and becomes supersaturated.
4. Maximizing Yield:
-
Once the flask has reached ambient temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.[3]
5. Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.[3]
-
Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
Protocol 2: Flash Column Chromatography on Deactivated Silica Gel
This technique is necessary for separating complex mixtures or closely related impurities.[7]
1. Eluent Selection via TLC:
-
Develop a solvent system using Thin Layer Chromatography (TLC). A common starting point for polar heterocyclic compounds is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol).[4]
-
Crucially, add 1% triethylamine (Et₃N) to your TLC solvent mixture.
-
Adjust the solvent ratio until the target compound has an Rf value of approximately 0.2-0.35 for optimal separation.[5]
2. Column Packing (Wet Slurry Method):
-
Prepare a slurry of silica gel in the chosen non-polar eluent component (e.g., hexanes).
-
Pour the slurry into the column and allow the silica to settle into a packed bed. Use gentle pressure or tapping to ensure an even bed.
-
Add a thin layer of sand on top of the silica bed to prevent disruption during sample loading.
3. Sample Loading:
-
Dissolve the crude product in a minimal amount of the chromatography eluent or a stronger solvent like dichloromethane.
-
Alternatively (for poorly soluble compounds): Create a "dry load" by adsorbing the crude product (dissolved in a volatile solvent) onto a small amount of silica gel. Evaporate the solvent completely, and then carefully add the resulting free-flowing powder to the top of the column.[5]
4. Elution:
-
Carefully add the prepared eluent (containing 1% Et₃N) to the column.
-
Apply pressure (using a flash chromatography system or regulated air/argon) to push the solvent through the column at a steady rate.
-
Collect fractions and monitor their composition by TLC.
5. Isolation:
-
Combine the pure fractions containing the desired product.
-
Remove the solvent using a rotary evaporator to yield the purified compound.
Section 4: Data Tables for Quick Reference
Table 1: Recrystallization Solvent Properties
| Solvent | Boiling Point (°C) | Polarity Index | Notes |
| Ethanol | 78.4 | 5.2 | Good general-purpose solvent for thienopyrimidines.[6] |
| Isopropanol | 82.6 | 4.3 | Slightly less polar than ethanol; may offer different selectivity. |
| Acetonitrile | 81.6 | 6.2 | Good for moderately polar compounds. |
| Ethyl Acetate | 77.1 | 4.4 | Often used in combination with a non-polar solvent like hexanes. |
| Toluene | 110.6 | 2.4 | For less polar compounds or as part of a co-solvent system. |
Table 2: Example TLC Solvent Systems
These systems should be optimized for your specific crude mixture and should include 1% triethylamine.
| System | Ratio (v/v) | Polarity | Application Notes |
| Hexane:Ethyl Acetate | 70:30 to 30:70 | Low to Medium | A good starting point for many separations. |
| Dichloromethane:Methanol | 98:2 to 90:10 | Medium to High | Effective for more polar compounds; use a gradient for best results.[5] |
| Ethyl Acetate:Methanol | 95:5 | High | For separating highly polar impurities. |
References
Understanding the degradation pathways of 4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine.
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower your experimental work. This document offers in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of this important thienopyrimidine scaffold.
Frequently Asked Questions (FAQs)
Q1: What are the most probable degradation pathways for this compound under stress conditions?
A1: Understanding the molecule's structure is key to predicting its stability. The this compound molecule contains several reactive sites prone to degradation under specific environmental stresses. The primary pathways are hydrolysis, oxidation, and photolysis.
-
Hydrolytic Degradation (Acidic/Basic Conditions): The most labile point on the molecule is the chloro-substituent at the C2 position of the pyrimidine ring. This site is susceptible to nucleophilic substitution by water or hydroxide ions, leading to the formation of a 4-(2-hydroxythieno[2,3-d]pyrimidin-4-yl)morpholine (a thienopyrimidinone). This reaction is typically accelerated under basic conditions. A secondary, more strenuous hydrolytic pathway could involve the cleavage of the C4-N bond, which would detach the morpholine ring.
-
Oxidative Degradation: The sulfur atom within the thiophene ring is a prime target for oxidation.[1] Exposure to oxidizing agents (e.g., hydrogen peroxide, atmospheric oxygen with catalysts) can lead to the formation of a sulfoxide and, upon further oxidation, a sulfone. Additionally, the nitrogen atom in the morpholine ring can be oxidized to an N-oxide, though this is generally less common than thiophene oxidation.
-
Photolytic Degradation: As a heteroaromatic system, the thieno[2,3-d]pyrimidine core can absorb UV and visible light.[2] This energy absorption can initiate complex radical-based reactions, potentially leading to ring cleavage, dechlorination, or the formation of various photoproducts. The exact nature of phot-degradants is often difficult to predict and requires empirical study.[3]
Below is a diagram illustrating the primary predicted degradation pathways.
Caption: Predicted primary degradation pathways.
Troubleshooting Guides
Q2: I need to develop a stability-indicating method. How should I design my forced degradation study?
A2: A forced degradation (or stress testing) study is essential for identifying potential degradants and ensuring your analytical method can separate them from the parent compound.[4][5] The key is to apply stress conditions that are strong enough to induce degradation (typically 5-20%) without completely destroying the molecule.
Experimental Protocol: Forced Degradation Study
This protocol is a standard starting point and should be optimized for your specific drug substance concentration and analytical method sensitivity.
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Condition Setup: For each condition below, mix the stock solution with the stressor. Protect all samples from light unless photostability is being tested.
-
Sampling: Withdraw aliquots at designated time points (e.g., 0, 2, 8, 24 hours).
-
Quenching: Immediately neutralize the reaction to prevent further degradation. For acid stress, add an equivalent amount of base, and vice-versa. Dilute with mobile phase to the target analytical concentration.
-
Analysis: Analyze all samples, including a non-stressed control, using your developed LC-MS method.
Table 1: Recommended Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature | Typical Duration | Quenching Step |
| Acid Hydrolysis | 0.1 M HCl | 60 °C | 24 hours | Neutralize with 0.1 M NaOH |
| Base Hydrolysis | 0.1 M NaOH | Room Temp / 60 °C | 24 hours | Neutralize with 0.1 M HCl |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours | Dilute with mobile phase |
| Thermal | Solid State | 80 °C (dry heat) | 48 hours | Dissolve in solvent |
| Photolytic | ICH Q1B Option 2 | Ambient | 1.2 million lux hours (Vis) & 200 watt hours/m² (UV) | Dissolve in solvent |
Workflow for a Forced Degradation Study
Caption: General workflow for a forced degradation study.
Q3: My chromatogram shows a new, unknown peak during a stability study. What is the logical process for identifying it?
A3: Identifying unknown peaks is a systematic process of elimination and confirmation. The power of a modern LC-MS system is that it provides both retention time and mass-to-charge ratio (m/z), which are critical pieces of evidence.[6][7]
Troubleshooting Protocol: Unknown Peak Identification
-
Confirm Peak Significance: Is the peak present in the blank or only in the stressed sample? Is it above the reporting threshold (e.g., >0.1%)?
-
Extract Mass Spectrum: Obtain the mass spectrum for the unknown peak from your LC-MS data.
-
Calculate Mass Difference: Determine the mass difference (Δm) between the unknown peak and the parent compound.
-
Hypothesize Structure: Compare the Δm to common chemical modifications predicted for this molecule.
Table 2: Common Mass Shifts and Corresponding Modifications
| Δm (Da) | Proposed Modification | Likely Degradation Pathway |
| +15.99 | Oxygen addition | Oxidation (Sulfoxide or N-oxide) |
| +15.99 | O replaces Cl (-19.44) | Hydrolysis |
| +31.99 | Two oxygen additions | Oxidation (Sulfone) |
| -87.03 | Loss of Morpholine | Hydrolysis/Cleavage |
| +1.01 | Dehydrogenation | Oxidation |
| -35.45 | Loss of Chlorine | Reductive or Photolytic Dehalogenation |
-
Utilize MS/MS: If your system has MS/MS capability, fragment both the parent compound and the unknown peak. Common fragment ions suggest the core thienopyrimidine structure is intact, helping to pinpoint the location of the modification.
-
Definitive Identification: For regulatory purposes or to confirm a critical degradant, the gold standard is to isolate the impurity (e.g., via preparative HPLC) and perform structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy.
Logical Flow for Identifying an Unknown Degradant
Caption: Troubleshooting workflow for unknown peak identification.
References
- 1. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photocatalytic Activity of TiO2 for the Degradation of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Forced Degradation Studies | Coriolis Pharma [coriolis-pharma.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Forced degradation study of thiocolchicoside: characterization of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Review of Characteristics and Analytical Methods for Determination of Thiabendazole | MDPI [mdpi.com]
Technical Support Center: Enhancing the Stability of 4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine in Solution
Introduction: This guide is designed for researchers, scientists, and drug development professionals utilizing 4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine. Given its structural features, particularly the halogenated thienopyrimidine core, this compound is susceptible to specific degradation pathways in solution.[1][2] This document provides a comprehensive, question-and-answer-based resource to anticipate, troubleshoot, and mitigate stability issues, ensuring the integrity of your experimental results.
Part 1: Frequently Asked Questions (FAQs) & Core Concepts
Q1: What are the primary chemical stability concerns for this compound in a solution?
A1: The core structure of this molecule points to three primary degradation pathways that users must be aware of:
-
Hydrolysis: The C-Cl bond at the 2-position of the thienopyrimidine ring is the most probable site of instability. The electron-withdrawing nature of the pyrimidine ring makes this carbon atom susceptible to nucleophilic attack by water or buffer components, leading to the formation of a 2-hydroxy derivative. This is a common degradation pathway for halogenated pyrimidines and related heterocycles.[3][4]
-
Photodegradation: Thienopyrimidine scaffolds, like many aromatic and heterocyclic systems, can absorb UV-Vis light.[1][2] This absorption can lead to photochemical reactions, resulting in complex degradation products. The specific photolytic pathway depends heavily on the solvent and the presence of photosensitizers.
-
Oxidation: While generally less reactive than hydrolysis for this specific structure, the sulfur atom in the thiophene ring could be susceptible to oxidation, especially in the presence of oxidizing agents, metal ion contaminants, or under prolonged exposure to air. This could lead to the formation of sulfoxides or sulfones.
Q2: I'm preparing a stock solution in DMSO. Is this a stable choice?
A2: DMSO is a common and generally good choice for initial solubilization and long-term storage of many compounds, including heterocyclic molecules. However, it is not inert. For this compound, consider the following:
-
Purity is Critical: Use only high-purity, anhydrous, peroxide-free DMSO. Lower-grade DMSO can contain water, which facilitates hydrolysis, and peroxides, which can promote oxidation.
-
Storage Conditions: Store DMSO stock solutions frozen at -20°C or -80°C and protected from light in tightly sealed vials. Before use, allow the vial to equilibrate to room temperature completely before opening to prevent condensation of atmospheric moisture into the solution.
-
Freeze-Thaw Cycles: Minimize freeze-thaw cycles as they can introduce moisture and accelerate degradation. Prepare smaller aliquots for single-use experiments.
Q3: My compound seems to be degrading in my aqueous assay buffer. What is the most likely cause?
A3: Degradation in aqueous buffers is most commonly due to hydrolysis, and the rate is highly dependent on the pH.[5] The stability of halogenated heterocycles can vary significantly across the pH scale.[3][6]
-
pH Effect: The compound is likely more stable at a slightly acidic to neutral pH. Highly acidic conditions can catalyze hydrolysis, while highly alkaline conditions can lead to rapid decomposition.[5]
-
Buffer Nucleophilicity: Be aware that some buffer components (e.g., phosphate, citrate) can act as nucleophiles and directly participate in the displacement of the chloride atom, accelerating degradation.[6] If stability issues are observed, consider switching to a less nucleophilic buffer system like HEPES or MES.
Part 2: Troubleshooting Guide & Mitigation Strategies
This section addresses specific experimental observations and provides actionable steps to enhance compound stability.
Issue 1: Loss of potency or inconsistent results over the course of a multi-day experiment.
Possible Cause: Time-dependent degradation of the compound in the aqueous experimental medium.
Troubleshooting & Solution Workflow:
-
Confirm Degradation: Use High-Performance Liquid Chromatography (HPLC) to analyze the purity of your compound in the assay buffer at time zero and after 24, 48, and 72 hours under the exact experimental conditions (temperature, light exposure).[7][8] Look for a decrease in the parent peak area and the appearance of new peaks corresponding to degradants.
-
Conduct a pH-Rate Profile Study: This is the most critical step to understand and control hydrolysis.
-
Prepare a series of buffers spanning a relevant pH range (e.g., pH 4.0 to 8.0).
-
Incubate the compound in each buffer at the experimental temperature.
-
Monitor the disappearance of the parent compound over time using HPLC.
-
Plot the logarithm of the remaining concentration versus time to determine the degradation rate constant (k) at each pH. The pH at which 'k' is minimal is the pH of maximum stability.[5][6]
-
-
Optimize Buffer Conditions:
-
Adjust the pH of your experimental buffer to the determined pH of maximum stability.
-
If degradation persists, switch to a non-nucleophilic buffer (e.g., MES, HEPES).
-
| Parameter | Recommendation to Enhance Stability | Rationale |
| pH | Determine optimal pH via a pH-rate profile study (typically slightly acidic, e.g., pH 4-6). | Minimizes the rate of both acid-catalyzed and base-catalyzed hydrolysis.[5] |
| Buffer Type | Use non-nucleophilic buffers (e.g., MES, HEPES). | Prevents the buffer from directly attacking the C-Cl bond and accelerating degradation.[6] |
| Temperature | Perform experiments at the lowest feasible temperature. Store solutions at ≤ 4°C during use. | Degradation reactions are kinetic processes; lower temperatures slow the reaction rate. |
| Light Exposure | Protect solutions from light using amber vials or by wrapping containers in foil. | Prevents photodegradation, a common pathway for aromatic heterocyclic compounds.[9] |
Issue 2: Appearance of an unexpected peak in the chromatogram after leaving the solution on the benchtop.
Possible Cause: Photodegradation. Aromatic systems containing heteroatoms are often susceptible to light-induced degradation.[9]
Troubleshooting & Solution Workflow:
-
Photostability Test (Forced Degradation):
-
Prepare two identical solutions of the compound in the relevant solvent/buffer.
-
Expose one sample to a controlled light source (e.g., a photostability chamber with UV and visible light options) while keeping the other sample in the dark as a control.
-
Analyze both samples by HPLC at various time points. A greater loss of the parent compound and the appearance of new peaks in the light-exposed sample confirms photosensitivity.
-
-
Mitigation Protocol:
-
Always use amber glass vials or polypropylene tubes for storing and handling the compound.
-
During experiments, wrap flasks, plates, and reservoirs with aluminum foil to minimize light exposure.
-
If the experimental setup requires illumination (e.g., fluorescence assays), perform control experiments to quantify the rate of degradation under those specific conditions and adjust experimental timing accordingly.
-
Logical Workflow for Stability Investigation
Caption: Troubleshooting workflow for stability issues.
Part 3: Experimental Protocols
Protocol 1: Rapid HPLC Method for Purity Assessment
This protocol provides a general starting point for monitoring the degradation of this compound. It must be optimized for your specific HPLC system.
-
Instrumentation: HPLC with UV Detector (e.g., DAD or MWD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
Start at 10% B, hold for 1 minute.
-
Linear ramp to 95% B over 8 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 10% B over 1 minute.
-
Equilibrate for 3 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan from 200-400 nm; select an optimal wavelength (e.g., 254 nm or λmax) for quantification.
-
Injection Volume: 10 µL.
-
Procedure: Dilute a sample of the solution under investigation with the initial mobile phase to an appropriate concentration. Inject and analyze the chromatogram for the area of the parent peak and the presence of any new peaks.
Protocol 2: Forced Degradation Study - pH Stress
-
Prepare Buffers: Prepare a series of 50 mM buffers (e.g., citrate for pH 4.0, 5.0; phosphate for pH 6.0, 7.0; borate for pH 8.0).
-
Prepare Stock Solution: Prepare a concentrated stock solution of the compound in acetonitrile or DMSO.
-
Incubation Samples: Spike the stock solution into each buffer to a final concentration of ~20 µg/mL. Ensure the organic solvent concentration is low (<1%) to avoid solubility issues.
-
Time Points: Place the solutions in a temperature-controlled incubator (e.g., 40°C to accelerate degradation).
-
Sampling: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
-
Analysis: Immediately analyze the samples by the HPLC method described above.
-
Data Processing: Calculate the percentage of the compound remaining at each time point relative to time zero. Plot the natural log of the percent remaining versus time. The slope of this line is the negative of the apparent first-order rate constant (-k). Compare the 'k' values across the different pH conditions.
Visualizing the Primary Degradation Pathway
Caption: Primary hydrolytic degradation pathway.
References
- 1. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 4. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ketoprofen Photodegradation Kinetics Promoted by TiO2 [mdpi.com]
Common experimental errors when working with 4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine.
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this key intermediate in their synthetic and biological workflows. As a pivotal building block in the synthesis of potent kinase inhibitors, particularly targeting the PI3K/Akt pathway, understanding its handling and reactivity is critical for experimental success.[1][2][3]
This document provides in-depth, field-proven insights into common experimental challenges, troubleshooting solutions, and validated protocols to ensure the integrity and reproducibility of your research.
Section 1: Compound Profile & Key Properties
This compound is a heterocyclic compound featuring a thienopyrimidine core.[4] This scaffold is a bioisostere of purine and is prevalent in a wide range of biologically active molecules.[5][6] The primary utility of this specific compound lies in the reactivity of the chlorine atom at the C2 position, which serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This allows for the straightforward introduction of various side chains, a common strategy in the development of kinase inhibitors like Ipatasertib.[2][7]
| Property | Data | Source(s) |
| Chemical Structure | [4] | |
| CAS Number | 63894-67-7 | [4][8] |
| Molecular Formula | C₁₀H₁₀ClN₃OS | [4] |
| Molecular Weight | 255.72 g/mol | [9] |
| Appearance | White to yellow solid | [4] |
| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2–8 °C. | [10] |
| Solubility | Soluble in methanol, DCM, ACN. Limited solubility in water. | [4] |
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the handling, reaction, and analysis of this compound and its derivatives.
Handling, Storage, and Solubility
Q1: What are the optimal storage conditions for this compound to prevent degradation?
A1: The recommended storage condition is under an inert atmosphere (nitrogen or argon) at 2–8 °C.[10] The thienopyrimidine core can be susceptible to hydrolysis and oxidation over long-term storage at ambient conditions, especially if exposed to moisture and air. Keeping the compound in a tightly sealed container, purged with inert gas, and refrigerated will ensure its stability and reactivity for synthetic applications.
Q2: I am having difficulty dissolving the compound for my reaction. What are the recommended solvents?
A2: For synthetic reactions, polar aprotic solvents like methanol (MeOH), dichloromethane (DCM), acetonitrile (ACN), dimethylformamide (DMF), and N,N-dimethylacetamide (DMA) are effective.[4] For reactions involving nucleophilic substitution, DMF and DMA are often preferred as they can help to stabilize the charged intermediate (Meisenheimer complex) that forms during the reaction, thereby accelerating the rate.[11] For analytical purposes like HPLC, a mixture of acetonitrile and water is commonly used.
Q3: Can I prepare a stock solution in DMSO for biological screening? Is it stable?
A3: Yes, DMSO is a suitable solvent for preparing high-concentration stock solutions for biological assays. However, long-term stability in DMSO should be validated. It is best practice to prepare fresh dilutions from a DMSO stock for each experiment. For aqueous-based assays, be mindful of the final DMSO concentration, as it can affect cell viability and enzyme activity.
Synthetic Reactions (Nucleophilic Aromatic Substitution)
Q4: My nucleophilic aromatic substitution (SNAr) reaction to displace the 2-chloro group is slow or incomplete. What are the common causes and how can I fix this?
A4: Several factors can lead to a sluggish SNAr reaction on this scaffold.
-
Nucleophile Strength: The reactivity of your nucleophile is paramount. Weakly nucleophilic amines or thiols may require more forcing conditions.
-
Temperature: SNAr reactions on heteroaromatic rings often require elevated temperatures to proceed at a reasonable rate.[12] Heating the reaction, for example to 80-150 °C, is a common strategy.[13][14]
-
Solvent Choice: As mentioned, polar aprotic solvents like DMF, DMA, or NMP are generally superior to less polar solvents like THF or toluene for this type of reaction. They help to solvate the intermediate and increase the reaction rate.
-
Base Stoichiometry: If your nucleophile is an amine salt or if the reaction generates HCl, a non-nucleophilic base (e.g., DIPEA, K₂CO₃) is often required to neutralize the acid and free the nucleophile. Ensure at least one equivalent of base is used, and in some cases, a slight excess can be beneficial.
Q5: I am observing an unexpected side product in my reaction. What could it be?
A5: A common side product is the hydrolysis of the 2-chloro group to a hydroxyl group, forming a thienopyrimidinone. This occurs if there is excess water in your reaction solvent or reagents, especially at elevated temperatures. To mitigate this, use anhydrous solvents and ensure all reagents are dry before addition. Another possibility is a reaction with the solvent itself if using a nucleophilic solvent under harsh conditions.
Q6: What is the best way to monitor the reaction progress?
A6: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most common methods. A simple TLC can often show the consumption of the starting material and the appearance of a new, typically more polar, product spot. For more quantitative analysis, HPLC or LC-MS is recommended. Taking aliquots from the reaction mixture at regular intervals (e.g., every 1-2 hours) is a reliable way to determine the point of completion.[4]
Analytical Characterization
Q7: How can I confirm a successful substitution at the C2 position using ¹H NMR?
A7: The most telling signs are the disappearance of the starting material's characteristic peaks and the appearance of new signals corresponding to the protons of your added nucleophile. The core aromatic protons on the thienopyrimidine scaffold will also likely experience a shift in their chemical environment. Specifically for the morpholine moiety in the starting material, you can expect to see two multiplets around 3.7-3.8 ppm and 2.5-2.7 ppm.[15][16] After substitution, look for new aromatic or aliphatic peaks corresponding to your nucleophile.
Q8: My final product looks clean by ¹H NMR, but HPLC-MS shows a small impurity with the same mass. What could this be?
A8: This could indicate the presence of a positional isomer. While the C2 position is highly activated for substitution, under certain conditions, substitution at other positions or rearrangement could theoretically occur, although it is less common for this specific scaffold. More likely, it could be an impurity from your nucleophile or a subtle side reaction that is not easily visible by NMR. Re-purification by column chromatography or recrystallization is recommended.
Section 3: Protocols & Methodologies
Protocol: General Nucleophilic Aromatic Substitution (SNAr)
This protocol provides a general method for the substitution of the 2-chloro group with an amine nucleophile. It should be adapted based on the specific reactivity of the chosen nucleophile.
Materials:
-
This compound
-
Amine nucleophile (1.1 equivalents)
-
Diisopropylethylamine (DIPEA) (1.5 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction vessel with magnetic stirrer and nitrogen inlet
Procedure:
-
To a clean, dry reaction vessel under a nitrogen atmosphere, add this compound (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Add the amine nucleophile (1.1 eq) to the solution, followed by DIPEA (1.5 eq).
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS every 2 hours until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., Ethyl Acetate or DCM).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired product.
Workflow: Troubleshooting a Failed SNAr Reaction
This diagram outlines a logical workflow for troubleshooting an incomplete or failed substitution reaction.
Caption: Troubleshooting workflow for SNAr reactions.
Section 4: Biological Context & Signaling Pathway
Derivatives of this compound are frequently developed as inhibitors of the PI3K/Akt signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.[17][18] Aberrant activation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[3]
The diagram below illustrates a simplified view of the PI3K/Akt pathway, highlighting the central role of Akt, the target of many inhibitors synthesized from this thienopyrimidine core.
Caption: Simplified PI3K/Akt signaling pathway.
Section 5: References
-
Lane, J. W., Spencer, K. L., Shakya, S. R., Kallan, N. C., Stengel, P. J., & Remarchuk, T. (2015). Synthesis of Akt Inhibitor Ipatasertib. Part 1. Route Scouting and Early Process Development of a Challenging Cyclopentylpyrimidine Intermediate. Organic Process Research & Development, 19(12), 1936–1944. --INVALID-LINK--
-
Echemi. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Remarchuk, T., et al. (2015). Synthesis of Akt Inhibitor Ipatasertib. Part 2. Total Synthesis and First Kilogram Scale-up. Organic Process Research & Development, 19(12), 1945-1956. --INVALID-LINK--
-
ResearchGate. (2015). Synthesis of Akt Inhibitor Ipatasertib. Part 2. Total Synthesis and First Kilogram Scale-up | Request PDF. --INVALID-LINK--
-
ResearchGate. (n.d.). Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. --INVALID-LINK--
-
ChemicalBook. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 4-(2-Chloro-6-methylthieno[3,2-D]pyrimidin-4-YL)morpholine. Retrieved from --INVALID-LINK--
-
Han, C., et al. (2017). Asymmetric Synthesis of Akt Kinase Inhibitor Ipatasertib. Organic Letters, 19(18), 4956–4959. --INVALID-LINK--
-
Remarchuk, T., et al. (2014). Synthesis of Akt Inhibitor Ipatasertib. Part 2. Total Synthesis and First Kilogram Scale-up. ACS Publications. --INVALID-LINK--
-
Journal of Chemical and Pharmaceutical Research. (2017). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. --INVALID-LINK--
-
Lei, H., Wang, L., Xiong, Y., & Lan, Z. (2017). Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)Morpholine. Atlantis Press. --INVALID-LINK--
-
PubChem. (n.d.). 2-Chloro-4-(morpholin-4-yl)thieno(3,2-d)pyrimidine. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Selective nucleophilic aromatic substitution to furnish.... --INVALID-LINK--
-
ResearchGate. (2017). (PDF) Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)Morpholine. --INVALID-LINK--
-
Liu, Q., et al. (2014). Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors. ACS Medicinal Chemistry Letters, 5(8), 933-937. --INVALID-LINK--
-
BLDpharm. (n.d.). 63894-67-7|this compound. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. --INVALID-LINK--
-
The Organic Chemistry Tutor. (2019, January 19). nucleophilic aromatic substitutions. YouTube. --INVALID-LINK--
-
ResearchGate. (n.d.). Structures of some bioactive thieno[2,3-d]pyrimidines and.... --INVALID-LINK--
-
Desroches, C., et al. (2020). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Molecules, 25(24), 5949. --INVALID-LINK--
-
ResearchGate. (2023). Recent updates on thienopyrimidine derivatives as anticancer agents. --INVALID-LINK--
-
Smith, A. M., et al. (2017). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 56(39), 11734-11743. --INVALID-LINK--
-
MDPI. (2022). Thienopyrimidine. Encyclopedia. --INVALID-LINK--
-
ResearchGate. (2022). Synthesis, Cytotoxicity, Molecular Docking and ADME Assay of Novel Morpholine appended 1,2,3‐Triazole Analogues. --INVALID-LINK--
-
PubMed. (2024). Advances in structural identification of some thieno[2,3-d]pyrimidine scaffolds as antitumor molecules: Synthetic approaches and control programmed cancer cell death potential. --INVALID-LINK--
-
PubMed. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. --INVALID-LINK--
-
PubMed. (2024). Discovery and optimization of thieno[3,2-d]pyrimidine derivatives as highly selective inhibitors of cyclin-dependent kinase 7. --INVALID-LINK--
-
Brogi, S., et al. (2022). From Serendipity to Rational Identification of the 5,6,7,8-Tetrahydrobenzo[19][20]thieno[2,3-d]pyrimidin-4(3H)-one Core as a New Chemotype of AKT1 Inhibitors for Acute Myeloid Leukemia. International Journal of Molecular Sciences, 23(3), 1188. --INVALID-LINK--
-
Royal Society of Chemistry. (2017). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. --INVALID-LINK--
-
BLDpharm. (n.d.). 16234-15-4|4-(2-Chlorothieno[3,2-d]pyrimidin-4-yl)morpholine. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). Morpholine(110-91-8) 1H NMR spectrum. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. --INVALID-LINK--
-
ResearchGate. (2025). recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025). --INVALID-LINK--
-
National Institutes of Health. (n.d.). Synthesis of Some Thienopyrimidine Derivatives. --INVALID-LINK--
-
ResearchGate. (2017). (PDF) Synthesis and Antibacterial Activity of Thienopyrimidine Amide Derivatives. --INVALID-LINK--
-
PubMed. (2020). Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors. --INVALID-LINK--
-
Biological Magnetic Resonance Bank. (n.d.). bmse000154 4-(2-Aminoethyl)morpholine. Retrieved from --INVALID-LINK--
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. From Serendipity to Rational Identification of the 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one Core as a New Chemotype of AKT1 Inhibitors for Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. Advances in structural identification of some thieno[2,3-d]pyrimidine scaffolds as antitumor molecules: Synthetic approaches and control programmed cancer cell death potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 63894-67-7|this compound|BLD Pharm [bldpharm.com]
- 9. 2-Chloro-4-(morpholin-4-yl)thieno(3,2-d)pyrimidine | C10H10ClN3OS | CID 20284971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | 63894-67-7 [amp.chemicalbook.com]
- 11. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Morpholine(110-91-8) 1H NMR [m.chemicalbook.com]
- 16. bmse000154 4-(2-Aminoethyl)morpholine at BMRB [bmrb.io]
- 17. researchgate.net [researchgate.net]
- 18. Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Validating the Biological Target of 4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine
Introduction
The thieno[2,3-d]pyrimidine scaffold, of which 4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine is a member, represents a privileged structure in medicinal chemistry. Its derivatives have been extensively explored as modulators of various protein families, most notably protein kinases. The morpholine group often enhances pharmacokinetic properties and can contribute to target binding.[1] Given this chemical precedent, it is highly probable that this compound targets one or more protein kinases, a critical class of enzymes in cellular signaling.[2][3][4] Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, making kinase inhibitors a cornerstone of modern therapeutics.[5]
However, assuming a target based on chemical structure is insufficient for advancing a compound in a drug discovery pipeline.[6] Rigorous, multi-faceted target validation is essential to confirm the on-target mechanism of action, identify potential off-targets that could lead to toxicity, and build a robust biological rationale for further development.[6][7][8] This guide provides a comparative overview of modern experimental strategies to definitively identify and validate the biological target(s) of this compound, tailored for researchers, scientists, and drug development professionals. We will explore both hypothesis-driven and unbiased approaches, detailing the causality behind each experimental choice and providing actionable protocols.
The Strategic Framework for Target Validation
Caption: A logical workflow for target validation.
Phase 1: Unbiased, High-Throughput Approaches
The initial step is to cast a wide net to identify the most probable protein targets from a large pool of candidates. Given the thienopyrimidine core, a focus on the human kinome is a logical starting point.
Method 1: In Vitro Kinome Profiling
Rationale: Kinome profiling offers a direct, biochemical assessment of a compound's inhibitory activity against a large, diverse panel of purified kinases.[5][9] This approach is invaluable for quickly identifying primary targets and understanding the compound's selectivity profile across the kinome.[10][11][12] High selectivity is often a desirable trait to minimize off-target effects.[9]
Experimental Principle: The assay measures the ability of this compound to inhibit the phosphorylation of a substrate by hundreds of different kinases in parallel. The activity is typically measured at a fixed concentration of the compound and ATP, often near its Km value for physiological relevance.[12]
Comparison with Other Methods:
| Feature | Kinome Profiling | Chemical Proteomics | CETSA / DARTS |
| Principle | Enzyme inhibition assay | Affinity capture / Stability | Thermal / Proteolytic Stability |
| Environment | In vitro (recombinant enzymes) | In situ or in vitro | In situ (cells) or in vitro (lysate) |
| Bias | Biased (kinases only) | Unbiased (proteome-wide) | Biased (hypothesis-driven) |
| Primary Output | IC50 / % Inhibition | List of binding proteins | Target engagement confirmation |
| Key Advantage | High-throughput, selectivity profile | Unbiased, physiologically relevant | Confirms intracellular binding |
| Key Limitation | Lacks cellular context | Can be technically complex | Requires specific antibodies |
Recommended Protocol: Kinome Profiling Service
For comprehensive and reliable data, leveraging a commercial service is the most efficient approach.
-
Provider Selection: Choose a reputable vendor such as Reaction Biology, Pamgene, or AssayQuant that offers a large kinase panel (e.g., >300 kinases).[9][10][11][12]
-
Compound Submission: Synthesize and provide a high-purity sample of this compound.
-
Assay Conditions: Request an initial screen at a single high concentration (e.g., 1 or 10 µM) to identify primary hits. Specify ATP concentration to be at or near the Km for each kinase.
-
Follow-up: For any kinases showing significant inhibition (>80%), perform dose-response curves to determine the IC50 values, providing a quantitative measure of potency.
Method 2: Chemical Proteomics
Rationale: While kinome profiling is a powerful hypothesis-driven approach, it is inherently biased towards kinases. Chemical proteomics offers an unbiased strategy to identify protein interactors directly from a complex biological sample, such as a cell lysate or even in live cells.[13][14] This can uncover unexpected targets or off-targets that would be missed by a kinase panel.[15][16]
Experimental Principle: This technique typically involves immobilizing the compound of interest on a solid support (e.g., beads) to "fish" for binding partners from a cell lysate. Alternatively, probe-free methods can be used. Bound proteins are then eluted, digested, and identified by mass spectrometry.[13][17]
Caption: Workflow for affinity-based chemical proteomics.
Comparison: This method is complementary to kinome screening. It validates expected targets in a more complex environment and can reveal novel ones. However, it can be technically challenging, with risks of identifying non-specific binders or difficulties in synthesizing an appropriate affinity probe without disrupting binding.[17]
Phase 2: Validating Target Engagement in a Cellular Context
Identifying a protein in a biochemical or proteomics screen is a critical first step, but it does not prove that the compound engages this target within the complex milieu of a living cell. The following methods directly measure this crucial interaction.
Method 3: Cellular Thermal Shift Assay (CETSA®)
Rationale: CETSA is a powerful biophysical method for assessing drug-target interaction in intact cells and tissues.[18][19] It provides direct evidence of target engagement in a physiologically relevant environment.[20][21]
Experimental Principle: The method is based on the principle of ligand-induced thermal stabilization.[18] When a protein binds to a ligand (like our compound), its structure is often stabilized, making it more resistant to heat-induced denaturation. In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble (non-denatured) target protein remaining at each temperature is quantified, typically by Western blot. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[21][22]
Recommended Protocol: CETSA by Western Blot
This protocol assumes a candidate target kinase (e.g., "Kinase X") has been identified in Phase 1.
-
Cell Culture: Culture a relevant cell line known to express Kinase X to ~80% confluency.
-
Compound Treatment: Treat cells with this compound (e.g., at 10x the biochemical IC50) and a vehicle control (e.g., DMSO) for 1-2 hours.
-
Heating: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by immediate cooling on ice. One aliquot should remain at room temperature as a non-heated control.
-
Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Detection: Carefully collect the supernatant (containing soluble proteins). Quantify the amount of soluble Kinase X in each sample by SDS-PAGE and Western blotting using a specific antibody for Kinase X.
-
Analysis: Plot the percentage of soluble Kinase X relative to the non-heated control against temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample confirms target engagement.
Method 4: Drug Affinity Responsive Target Stability (DARTS)
Rationale: DARTS is an alternative to CETSA for confirming target engagement. Instead of heat, it uses proteases to probe the stabilization of a target protein upon ligand binding.[23][24] It is particularly useful when a good antibody for Western blotting is available and can be performed on cell lysates.[25]
Experimental Principle: Similar to CETSA, the binding of a small molecule can stabilize a protein's conformation, making it less susceptible to cleavage by proteases.[25][26] In a DARTS experiment, cell lysates are treated with the compound and then subjected to limited proteolysis. The protection of the target protein from degradation is then assessed, typically by Western blot.[27]
Comparison of Target Engagement Methods:
| Feature | CETSA | DARTS |
| Perturbation | Heat | Protease (e.g., Pronase) |
| Environment | Intact cells or lysate | Cell lysate |
| Throughput | Moderate | Moderate |
| Key Advantage | Measures engagement in live cells | No heating equipment needed, simple setup |
| Key Limitation | Requires precise temperature control | Protease concentration needs careful optimization |
Phase 3: Functional Validation of the Target
Confirming that your compound binds to a target in a cell is necessary, but not sufficient. The final and most critical phase of validation is to demonstrate that engagement of this specific target is responsible for the compound's ultimate biological effect.
Method 5: Cellular Pathway Analysis
Rationale: If this compound inhibits a specific kinase, it should modulate the signaling pathway downstream of that kinase. Analyzing the phosphorylation status of known kinase substrates provides a functional readout of target inhibition.
Experimental Principle: Treat a relevant cell line with the compound and measure the phosphorylation level of a known downstream substrate of the target kinase. A dose-dependent decrease in substrate phosphorylation provides strong evidence of functional target inhibition.
Recommended Protocol: Substrate Phosphorylation Assay
-
Cell Treatment: Seed cells and allow them to adhere. Starve them of serum if necessary to reduce basal pathway activity. Treat with increasing concentrations of this compound for an appropriate time (e.g., 1-4 hours).
-
Lysis & Western Blot: Lyse the cells and perform a Western blot.
-
Antibody Probing: Probe the membrane with an antibody specific to the phosphorylated form of the substrate (e.g., anti-phospho-AKT) and an antibody for the total amount of the substrate protein (e.g., anti-total-AKT) as a loading control.
-
Analysis: A reduction in the phospho-protein signal relative to the total protein signal indicates inhibition of the upstream kinase.
Method 6: Genetic Approaches (siRNA/CRISPR)
Rationale: The gold standard for functional validation is to show that genetically removing the target protein mimics the phenotypic effect of the compound.[8][28] If the compound's effect is truly on-target, then cells lacking the target should be resistant to the compound's effects.
Experimental Principle: Use RNA interference (siRNA) or CRISPR-Cas9 to knock down or knock out the expression of the putative target gene.[28] Then, compare the phenotypic response (e.g., cell proliferation, migration) of these modified cells to the compound with that of control cells.
Caption: Logic of genetic validation experiments.
Conclusion
Determining the biological target of a novel compound like this compound is a cornerstone of preclinical drug discovery. A successful validation strategy is not a linear path but an integrated, multi-pronged approach. By starting with broad, unbiased screening methods like kinome profiling, progressing to direct confirmation of in-cell target engagement with CETSA or DARTS, and culminating in functional validation through pathway analysis and genetic manipulation, researchers can build an irrefutable case for a compound's mechanism of action. This rigorous, evidence-based approach provides the confidence needed to advance a promising molecule toward the clinic.
References
- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-(2-Chlorothieno[3,2-d]pyrimidin-4-yl)morpholine [myskinrecipes.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological evaluation of novel 4-(thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. wjbphs.com [wjbphs.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. KinomePro - Pamgene [pamgene.com]
- 11. assayquant.com [assayquant.com]
- 12. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 13. mdpi.com [mdpi.com]
- 14. Chemical proteomics to identify molecular targets of small compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. Identification of Protein Targets with Chemical Proteomics | The Peng Group [sites.chem.utoronto.ca]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
- 19. bio-protocol.org [bio-protocol.org]
- 20. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. scispace.com [scispace.com]
- 23. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
- 25. Target identification using drug affinity responsive target stability (DARTS) - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification [escholarship.org]
- 27. researchgate.net [researchgate.net]
- 28. Target Identification & Validation in Drug Discovery | Technology Networks [technologynetworks.com]
A Comparative Guide to 4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine and Other PI3K Inhibitors for Researchers
This guide provides a comprehensive comparison of 4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine with other prominent Phosphoinositide 3-kinase (PI3K) inhibitors. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic nuances, isoform selectivity, and experimental evaluation of these critical cell signaling modulators. Our analysis is grounded in experimental data to provide an objective and insightful resource for your research endeavors.
The PI3K Signaling Pathway: A Pivotal Target in Cellular Regulation
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a central regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a frequent event in various diseases, most notably in cancer, making it a prime target for therapeutic intervention. The PI3K family is divided into three classes, with Class I being the most implicated in cancer. Class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85). There are four isoforms of the p110 catalytic subunit: α, β, γ, and δ, each with distinct tissue distribution and cellular functions.
The development of PI3K inhibitors has evolved from pan-inhibitors that target all Class I isoforms to more selective inhibitors that target one or more specific isoforms. This shift towards isoform selectivity is driven by the desire to enhance therapeutic efficacy while minimizing off-target effects and associated toxicities.[1]
Caption: The PI3K/AKT/mTOR signaling pathway and the point of intervention for PI3K inhibitors.
Profiling this compound: A Thienopyrimidine-Based PI3K Inhibitor
This compound belongs to the thienopyrimidine class of compounds, which have been extensively investigated as kinase inhibitors. The thieno[2,3-d]pyrimidine scaffold is a key structural motif in several potent PI3K inhibitors.[2][3] The morpholine group at the 4-position is a common feature in many PI3K inhibitors, as it can form critical hydrogen bonds within the ATP-binding pocket of the enzyme.[4]
Comparative Analysis of PI3K Inhibitors
A direct comparison of the inhibitory activity of this compound with well-characterized PI3K inhibitors is challenging without its specific IC50 data. However, we can compare its structural class to a range of pan- and isoform-selective inhibitors that have been extensively studied and, in some cases, approved for clinical use.
| Inhibitor | Type | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) | Reference(s) |
| Pictilisib (GDC-0941) | Pan-Class I | 3 | 33 | 3 | 75 | [7] |
| Copanlisib | Pan-Class I | 0.5 | 3.7 | 0.7 | 6.4 | [8][9] |
| Alpelisib (BYL719) | α-selective | 4.6 | 1,156 | 290 | 250 | [10][11] |
| Idelalisib | δ-selective | 8600 | 4000 | 2.5 | 890 | [12][13] |
| Duvelisib | δ/γ-selective | 412 | 1834 | 2.5 | 27 | [2][14] |
| This compound | Thienopyrimidine | Not Reported | Not Reported | Not Reported | Not Reported | - |
Note: IC50 values can vary depending on the assay conditions. The data presented here are for comparative purposes.
The table above highlights the diverse selectivity profiles of different PI3K inhibitors. Pan-inhibitors like Pictilisib and Copanlisib potently inhibit all four Class I isoforms. In contrast, isoform-selective inhibitors like Alpelisib and Idelalisib show a marked preference for a specific isoform. Duvelisib represents a dual inhibitor, potently targeting both the δ and γ isoforms. The thieno[2,3-d]pyrimidine scaffold, to which this compound belongs, has been shown to yield potent PI3K inhibitors with varying degrees of isoform selectivity depending on the substitutions.[3][5]
Experimental Protocols for Evaluating PI3K Inhibitors
To rigorously assess and compare PI3K inhibitors, a series of well-defined in vitro and cell-based assays are essential. The following protocols provide a framework for characterizing the potency, selectivity, and cellular effects of compounds like this compound.
In Vitro PI3K Kinase Assay
This assay directly measures the enzymatic activity of purified PI3K isoforms and the inhibitory effect of a test compound.
Caption: A generalized workflow for an in vitro PI3K kinase assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT).
-
Dilute the purified recombinant PI3K isoform (α, β, γ, or δ) to the desired concentration in the kinase buffer.
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) in DMSO and then in the kinase buffer.
-
Prepare the lipid substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), as liposomes.
-
Prepare ATP solution, which may be radiolabeled ([γ-³²P]ATP or [γ-³³P]ATP) for traditional assays or non-radiolabeled for luminescence-based assays (e.g., ADP-Glo™).
-
-
Kinase Reaction:
-
In a microplate, add the PI3K enzyme to each well.
-
Add the serially diluted inhibitor or vehicle (DMSO) to the respective wells and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the lipid substrate and ATP.
-
Incubate the plate at room temperature or 30°C for a specified time (e.g., 30-60 minutes).
-
-
Detection and Analysis:
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the amount of phosphorylated product (PIP3) formed. This can be done through various methods:
-
Radiometric Assay: Separation of radiolabeled PIP3 from unreacted [γ-³²P]ATP by thin-layer chromatography (TLC) followed by autoradiography and quantification.
-
Luminescence-based Assay (e.g., ADP-Glo™): Measures the amount of ADP produced, which is proportional to the kinase activity.
-
ELISA-based Assay: Uses a PIP3-binding protein to capture and quantify the product.
-
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Western Blot Analysis of PI3K Pathway Activation
This cell-based assay is used to assess the effect of an inhibitor on the downstream signaling of the PI3K pathway. The phosphorylation status of key proteins like AKT is a reliable indicator of pathway activity.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Culture a cancer cell line with a known PI3K pathway activation status (e.g., due to PTEN loss or PIK3CA mutation) in appropriate media.
-
Seed the cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the PI3K inhibitor or vehicle for a specified duration (e.g., 2-24 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples to the same concentration and denature them by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phosphorylated AKT (p-AKT, at Ser473 and/or Thr308), total AKT, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-AKT signal to the total AKT signal and the loading control to determine the relative inhibition of AKT phosphorylation at different inhibitor concentrations.
-
Cell Viability Assay
This assay measures the effect of the PI3K inhibitor on the proliferation and survival of cancer cells.
Step-by-Step Protocol:
-
Cell Seeding and Treatment:
-
Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the PI3K inhibitor or vehicle in triplicate.
-
Incubate the cells for a prolonged period (e.g., 48-72 hours).
-
-
Viability Measurement:
-
Measure cell viability using a suitable method, such as:
-
MTT Assay: Measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures the amount of ATP present, which is an indicator of metabolically active cells.
-
-
-
Data Analysis:
-
Normalize the viability of treated cells to that of the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
-
Conclusion
This compound represents a promising scaffold for the development of novel PI3K inhibitors. Its structural similarity to other known thienopyrimidine-based inhibitors suggests it likely possesses activity against PI3K isoforms. A thorough experimental evaluation, following the protocols outlined in this guide, is necessary to fully characterize its potency, isoform selectivity, and cellular effects. By comparing its performance against a panel of well-characterized pan- and isoform-selective inhibitors, researchers can gain a comprehensive understanding of its potential as a research tool or a therapeutic lead. The continued exploration of diverse chemical scaffolds like the thieno[2,3-d]pyrimidines is crucial for the development of next-generation PI3K inhibitors with improved efficacy and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Design, synthesis and biological evaluation of novel 4-(thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives as potent antitumor agents | CoLab [colab.ws]
- 8. PI3K-IN-47 | PI3K | | Invivochem [invivochem.com]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Design, synthesis, and biological evaluation of new thieno[2,3- d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. discovery.researcher.life [discovery.researcher.life]
A Researcher's Guide to Thieno[2,3-d]pyrimidine Analogs: A Comparative Analysis of Bioactivity for PI3K Inhibition
The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, renowned for its versatile biological activities. This guide provides an in-depth comparative analysis of the bioactivity of analogs based on the 4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine core, with a specific focus on their role as inhibitors of the Phosphoinositide 3-kinase (PI3K) signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons, supporting experimental data, and detailed methodologies to facilitate further investigation.
The Rationale for Analog Development: Targeting the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mammalian target of rapamycin (mTOR) signaling cascade is one of the most commonly activated pathways in human cancers, making it a highly attractive target for therapeutic intervention.[2][5] The parent compound, this compound, serves as a foundational scaffold. The development of analogs is driven by the need to enhance potency, improve isoform selectivity (targeting specific PI3K isoforms like α, β, γ, δ), and optimize pharmacokinetic properties.[6][7] Modifications, particularly at the 2-position of the thienopyrimidine core, have been explored to probe the structure-activity relationship (SAR) and identify compounds with superior anticancer profiles.[6][8]
Comparative Bioactivity of 2-Aryl-4-morpholinothieno[2,3-d]pyrimidine Analogs
A key strategy in optimizing the thienopyrimidine scaffold has been the introduction of various aryl substituents at the 2-position. This modification directly influences the interaction with the kinase domain of PI3K. The following data, derived from studies on novel 2-aryl-4-morpholinothieno[2,3-d]pyrimidine derivatives, illustrates the impact of these substitutions on inhibitory activity against PI3Kβ and PI3Kγ isoforms.[4][6][8]
Table 1: Comparative Inhibitory Activity of Thieno[2,3-d]pyrimidine Analogs against PI3K Isoforms [4][6]
| Compound ID | R Group (Substitution on 2-phenyl ring) | Inhibition of PI3Kβ (%) at 10 µM | Inhibition of PI3Kγ (%) at 10 µM |
| IIIa | 3-OH | 62 | 70 |
| VIb | 3-OH, 5-OCH3 | 72 | 84 |
| IIIb | 4-OH | <40 | <40 |
| VIc | 4-OH, 5-OCH3 | 50 | <40 |
| IIIk | 3-OCH3 | <40 | 48 |
Structure-Activity Relationship (SAR) Insights:
The data reveals critical structural requirements for potent PI3K inhibition within this series.[6][8]
-
Positional Importance of Hydroxyl Group: A hydroxyl (-OH) group at the 3-position of the 2-phenyl ring is crucial for significant activity against both PI3Kβ and PI3Kγ isoforms, as seen in compounds IIIa and VIb .[4][6][8] In contrast, moving the hydroxyl group to the 4-position, as in compound IIIb , leads to a dramatic loss of activity.[4][6]
-
Enhancement by Methoxy Group: The addition of a methoxy (-OCH3) group at the 5-position, in conjunction with a 3-OH group (compound VIb ), enhances the inhibitory activity against both isoforms compared to the 3-OH substitution alone (IIIa ).[4][6]
-
Methylation Impact: Methylation of the 3-OH group to a 3-OCH3 group (IIIk ) results in a significant decrease in potency, particularly against the PI3Kβ isoform, highlighting the importance of the hydrogen-bonding capability of the hydroxyl group.[4][6]
The PI3K/Akt/mTOR Signaling Pathway
To understand the mechanism of action of these inhibitors, it is essential to visualize their place within the target signaling cascade. The diagram below illustrates the PI3K/Akt/mTOR pathway. The thieno[2,3-d]pyrimidine analogs act by inhibiting PI3K, thereby preventing the phosphorylation of PIP2 to PIP3 and blocking the downstream activation of Akt and mTOR. This ultimately inhibits cell proliferation and promotes apoptosis.[2][6][9][10]
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of thienopyrimidine analogs.
Experimental Methodologies for Bioactivity Assessment
To ensure scientific rigor and reproducibility, the following detailed protocols are provided for key assays used to determine the bioactivity of thieno[2,3-d]pyrimidine analogs.
General Experimental Workflow
The logical flow of experiments typically begins with broad cytotoxicity screening, followed by specific enzymatic assays, and finally, mechanistic studies to confirm the mode of action at the cellular level.
Caption: A generalized workflow for structure-activity relationship (SAR) studies.
In Vitro PI3K Kinase Assay (Luminescence-Based)
This assay quantifies the enzymatic activity of PI3K by measuring the amount of ADP produced from the kinase reaction. A decrease in ADP production in the presence of the test compound indicates inhibition.
-
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures ADP formed from a kinase reaction.[11] The remaining ATP is depleted, and then the ADP is converted into ATP, which is used by luciferase to generate a light signal that is proportional to the initial ADP concentration.[11]
-
Protocol:
-
Reagent Preparation: Prepare a 10 mM stock solution of the test analog in DMSO. Perform serial dilutions in the appropriate kinase assay buffer.
-
Reaction Setup: In a 384-well plate, add 0.5 µL of the diluted analog or vehicle (DMSO) control.[11]
-
Enzyme Addition: Add 4 µL of a mixture containing the PI3K enzyme (e.g., p110β or p110γ) and the lipid substrate (PIP2) to each well.[11]
-
Initiation: Start the kinase reaction by adding 0.5 µL of 250 µM ATP.[11] Incubate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.
-
Measurement: Read the luminescence on a plate reader. The signal is positively correlated with kinase activity.
-
Analysis: Calculate the percent inhibition for each analog concentration relative to the vehicle control and determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of the analogs on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
-
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product.[7][12] The amount of formazan produced is directly proportional to the number of viable cells.[7]
-
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, T-47D) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[4]
-
Compound Treatment: Prepare serial dilutions of the thienopyrimidine analogs in complete culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds or vehicle control (DMSO). Incubate for 72 hours at 37°C in a 5% CO2 incubator.[4]
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for 4 hours at 37°C, allowing formazan crystals to form.[12][13]
-
Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13] Shake the plate for 10-15 minutes on an orbital shaker.[12]
-
Absorbance Reading: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[4][13]
-
IC50 Calculation: Normalize the data to the vehicle-treated cells and plot a dose-response curve to calculate the IC50 value (the concentration at which 50% of cell growth is inhibited).[13]
-
Western Blot Analysis for Pathway Inhibition
Western blotting is used to detect changes in the phosphorylation status of key downstream proteins in the PI3K pathway, such as Akt and mTOR, to confirm that the analogs are acting on their intended target within the cell.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the total and phosphorylated forms of target proteins (e.g., p-Akt Ser473, total Akt).[14][15]
-
Protocol:
-
Cell Treatment and Lysis: Plate cells and treat with various concentrations of the lead analog for a specified time (e.g., 24 hours). Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[14]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-50 µg) per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.[16]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[14][15]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[14]
-
Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-mTOR, and a loading control (e.g., GAPDH) overnight at 4°C.[5][14]
-
Secondary Antibody & Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[14] Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14]
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of pathway inhibition.
-
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells to quantify the induction of programmed cell death by the analogs.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to label these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.
-
Protocol:
-
Cell Treatment: Treat cells with the test analog at its IC50 concentration for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells and wash them once with cold 1X PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 1 µL of PI solution.[17]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[17]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry as soon as possible.[17]
-
Data Interpretation:
-
Conclusion and Future Directions
The comparative analysis of this compound analogs reveals clear structure-activity relationships that are crucial for the rational design of potent and selective PI3K inhibitors. The presence of a 3-hydroxyl group on the 2-phenyl ring is a key determinant of bioactivity, which can be further enhanced by additional substitutions. The provided methodologies offer a robust framework for researchers to validate these findings and explore novel analogs. Future work should focus on optimizing isoform selectivity, improving pharmacokinetic profiles for better in vivo efficacy, and evaluating lead compounds in preclinical cancer models to translate these promising in vitro results into potential clinical candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kumc.edu [kumc.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. bosterbio.com [bosterbio.com]
- 9. researchgate.net [researchgate.net]
- 10. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. promega.es [promega.es]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 15. Western blot protocol | Abcam [abcam.com]
- 16. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
A Researcher's Guide to Assessing the Cross-Reactivity Profile of 4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine
Introduction: The Thienopyrimidine Scaffold and the Quest for Kinase Selectivity
The thieno[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, recognized for its structural similarity to purines and its ability to function as a versatile "hinge-binding" motif for ATP-competitive kinase inhibitors[1]. Derivatives of this heterocyclic system have demonstrated potent inhibitory activity against a range of critical oncology targets, including VEGFR-2, c-Met, EGFR, and PI3K[2][3][4][5]. The compound of interest, 4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine, hereafter referred to as CTM, belongs to this promising class of molecules. Its structural features—a chloro-substituted thienopyrimidine core coupled with a morpholine group—suggest a high probability of interaction with the ATP-binding pocket of one or more protein kinases.
However, the conserved nature of the ATP-binding site across the human kinome presents a significant challenge: off-target activity[6]. A kinase inhibitor's value as a precise research tool or a safe therapeutic is fundamentally defined by its selectivity profile. Unintended interactions can lead to ambiguous experimental results, cellular toxicity, or unexpected side effects in a clinical setting. Therefore, a rigorous assessment of an inhibitor's cross-reactivity is not merely a characterization step but a critical component of its validation.
This guide provides a comprehensive framework for assessing the cross-reactivity profile of CTM. We will detail the strategic rationale, present robust experimental protocols, and offer a comparative analysis against established kinase inhibitors, providing researchers with the tools to thoroughly evaluate this compound's selectivity and potential for further development.
Part 1: Strategic Approach to Cross-Reactivity Profiling
The central hypothesis is that CTM, given its thienopyrimidine core, is a kinase inhibitor. The primary objective is to identify its primary target(s) and simultaneously map its interactions across the broader kinome. Our approach is a tiered strategy, moving from broad, high-throughput screening to more focused, cell-based validation.
This workflow ensures a comprehensive understanding of CTM's biochemical activity and its functional consequences in a physiological context.
Figure 1. Tiered experimental workflow for assessing CTM's cross-reactivity.
Part 2: Experimental Methodologies
For this guide, we will proceed with the strong working hypothesis that CTM is a Phosphoinositide 3-kinase (PI3K) inhibitor, a family of enzymes frequently targeted by thienopyrimidine derivatives[5][7]. We will compare its performance against two well-characterized inhibitors:
-
GDC-0941 (Pictilisib): A potent, pan-Class I PI3K inhibitor also built on a thienopyrimidine scaffold[7].
-
Alpelisib (BYL719): A p110α-isoform selective inhibitor, representing a more targeted agent.
Primary Kinome Profiling (Biochemical Screen)
Rationale: The initial screen provides the broadest, most unbiased view of CTM's interactions across the kinome. A radiometric assay, which directly measures kinase catalytic activity, is the gold standard for this purpose[8]. This method measures the transfer of a radiolabeled phosphate from ATP to a substrate, providing a direct readout of enzymatic inhibition.
Protocol: HotSpot™ Radiometric Kinase Assay
-
Compound Preparation: Prepare a 10 mM stock solution of CTM in 100% DMSO. For the primary screen, create a 100 µM intermediate dilution.
-
Assay Plate Setup: In a 96-well plate, add kinase, substrate, and buffer solution for each of the ~400 kinases in the panel.
-
Compound Addition: Add CTM to a final concentration of 1 µM to each well. Include a DMSO-only control (vehicle) and a high-concentration staurosporine control (positive inhibition).
-
Reaction Initiation: Initiate the kinase reaction by adding [γ-³³P]-ATP at a concentration near the Kₘ for each respective kinase to ensure physiological relevance[9].
-
Incubation: Allow the reaction to proceed for 60-120 minutes at room temperature.
-
Termination & Washing: Terminate the reaction by spotting the mixture onto a filter membrane, which captures the phosphorylated substrate. Wash the membranes extensively to remove unincorporated [γ-³³P]-ATP.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control.
-
% Inhibition = 100 * (1 - (Signal_CTM - Signal_Background) / (Signal_DMSO - Signal_Background))
-
Cellular Target Engagement: CETSA®
Rationale: Biochemical assays are essential but operate on isolated, recombinant enzymes. A cell-based assay is required to confirm that the compound engages its target in a physiological environment. The Cellular Thermal Shift Assay (CETSA®) is an invaluable method for verifying target engagement by assessing the thermal stabilization of a target protein upon ligand binding.
Protocol: CETSA® for PI3Kα Engagement
-
Cell Culture: Culture a relevant cancer cell line with high PI3K pathway activation (e.g., MCF-7, which often harbors PIK3CA mutations) to 80% confluency.
-
Compound Treatment: Treat cells with CTM (e.g., 1 µM), Alpelisib (1 µM), and a vehicle (DMSO) control for 2 hours.
-
Cell Lysis & Heating: Harvest the cells, resuspend them in a lysis buffer, and divide the lysate into aliquots. Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes, followed by cooling.
-
Protein Separation: Centrifuge the samples at high speed to pellet the aggregated, denatured proteins. The supernatant contains the soluble, stabilized protein fraction.
-
Quantification: Analyze the supernatant fractions via Western Blot using an antibody specific for the p110α subunit of PI3K.
-
Data Analysis: Quantify the band intensity at each temperature for each treatment condition. Plot the percentage of soluble p110α relative to the 40°C sample. A rightward shift in the melting curve for CTM-treated cells compared to the DMSO control indicates target stabilization and engagement.
Part 3: Data Presentation and Comparative Analysis
Clear data visualization is essential for interpreting selectivity. The results from the kinome scan should be presented as a selectivity score and in a comparative table highlighting key off-targets.
Kinome Selectivity Score
A common metric for quantifying selectivity is the S-score, which is the number of kinases inhibited above a certain threshold divided by the total number of kinases tested[8].
Table 1: Hypothetical Kinome Scan Selectivity Scores (S-Score @ 1µM, >80% Inhibition)
| Compound | Primary Target(s) | S-Score (Hits/403) | Selectivity Profile |
| CTM | PI3Kα, PI3Kδ, mTOR | 0.015 (6/403) | High; hits concentrated in PI3K family |
| GDC-0941 | PI3Kα,β,γ,δ, mTOR, DNA-PK | 0.025 (10/403) | Potent pan-PI3K; known off-targets |
| Alpelisib | PI3Kα | 0.002 (1/403) | Exceptional; highly isoform-selective |
Comparative Off-Target Profile
The true value of a kinome scan lies in identifying potent off-targets that could confound experimental results.
Table 2: Hypothetical Comparative Inhibition Data (% Inhibition @ 1µM)
| Kinase Target | CTM | GDC-0941 | Alpelisib | Kinase Family | Potential Biological Implication |
| PIK3CA (p110α) | 99% | 99% | 99% | Lipid Kinase | Intended Target |
| PIK3CB (p110β) | 65% | 98% | 15% | Lipid Kinase | Potential activity in PTEN-null tumors |
| PIK3CD (p110δ) | 95% | 99% | 5% | Lipid Kinase | Immune cell signaling |
| PIK3CG (p110γ) | 40% | 97% | 3% | Lipid Kinase | Immune cell signaling |
| MTOR | 88% | 92% | <1% | PIKK | Key node in cell growth signaling |
| DNA-PK | 12% | 85% | <1% | PIKK | DNA damage repair |
| CSNK2A1 (CK2α) | 55% | 10% | <1% | Ser/Thr Kinase | Common off-target for ATP mimetics[10] |
| VEGFR2 (KDR) | 5% | 2% | <1% | Tyr Kinase | Angiogenesis |
This hypothetical data suggests CTM is a potent dual PI3Kα/δ inhibitor with significant mTOR activity, making it a PI3K/mTOR inhibitor. It shows greater selectivity than the pan-inhibitor GDC-0941 by avoiding p110β and DNA-PK, but is less selective than the isoform-specific Alpelisib. The moderate activity against CK2α should be noted and investigated further.
Part 4: Signaling Pathway Context
Understanding the inhibitor's effect requires placing it within the context of its signaling network. CTM's profile suggests it will inhibit multiple nodes in the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival.
Figure 2. The PI3K/Akt/mTOR pathway showing points of inhibition for CTM and Alpelisib.
Conclusion
This guide outlines a rigorous, multi-tiered strategy for defining the cross-reactivity profile of this compound (CTM). By integrating broad biochemical screening with cell-based target validation and comparative analysis, researchers can build a comprehensive selectivity profile. The hypothetical data presented positions CTM as a potent PI3K/mTOR inhibitor with a distinct selectivity profile from existing pan- or isoform-selective inhibitors. This detailed characterization is paramount for confidently interpreting future biological studies and determining the compound's potential as a chemical probe or therapeutic lead. Every new inhibitor must undergo such scrutiny to ensure its utility and safety in the complex landscape of kinase signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of thieno[2,3-d]pyrimidine derivatives as novel dual c-Met and VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Design, synthesis and biological evaluation of novel 4-(thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Exploring the specificity of the PI3K family inhibitor LY294002 - PMC [pmc.ncbi.nlm.nih.gov]
Ensuring Reproducibility in the Synthesis of 4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine: A Comparative Guide for Researchers
For researchers and drug development professionals, the reproducibility of synthetic experiments is the cornerstone of scientific integrity and progress. This guide provides an in-depth technical analysis of the synthesis of 4-(2-chlorothieno[2,3-d]pyrimidin-4-yl)morpholine, a key intermediate in the development of various kinase inhibitors. We will explore a validated synthetic pathway, discuss critical parameters for ensuring reproducibility, and compare its synthesis with a relevant alternative, providing the causal logic behind experimental choices to empower researchers in their own laboratory work.
Introduction: The Significance of the Thienopyrimidine Scaffold
The thieno[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, largely due to its structural similarity to the purine nucleobases, allowing it to interact with a wide range of biological targets.[1] Specifically, 4-morpholino-substituted thienopyrimidines have emerged as potent inhibitors of the phosphoinositide 3-kinase (PI3K) signaling pathway, which is frequently dysregulated in cancer.[2] this compound serves as a crucial building block for the synthesis of more complex active pharmaceutical ingredients (APIs), including those with substitutions at the 2-position of the thienopyrimidine ring system.
This guide will focus on a common and reliable synthetic route to this intermediate, breaking down each step to highlight the factors that are critical for achieving consistent and reproducible results.
Core Synthetic Pathway: A Step-by-Step Protocol
The synthesis of this compound can be reliably achieved through a four-step sequence, starting from readily available materials. Each step presents its own set of challenges and opportunities for optimization to ensure reproducibility.
Caption: Overall synthetic workflow for this compound.
Step 1: Synthesis of 2-Aminothiophene-3-carbonitrile via the Gewald Reaction
The Gewald reaction is a robust and widely used method for the synthesis of 2-aminothiophenes.[3] This multicomponent reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a basic catalyst.
Experimental Protocol:
-
To a stirred solution of the appropriate ketone (1.0 eq.) and malononitrile (1.0 eq.) in ethanol, add a catalytic amount of a secondary amine such as morpholine or piperidine.
-
Add elemental sulfur (1.1 eq.) to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to afford the desired 2-aminothiophene-3-carbonitrile.
Causality and Reproducibility Insights:
-
Catalyst Choice: The choice and amount of the basic catalyst can influence the reaction rate and yield. Secondary amines are generally effective, but the optimal catalyst may vary depending on the substrates.
-
Solvent: Ethanol is a common solvent, but other alcohols or even solvent-free conditions have been reported to be effective.[4] Consistent solvent purity and volume are crucial for reproducible results.
-
Temperature Control: While the reaction is typically run at reflux, careful temperature control is necessary to avoid side reactions.
Step 2: Cyclization to Thieno[2,3-d]pyrimidin-4(3H)-one
The formation of the pyrimidine ring is achieved by reacting the 2-aminothiophene-3-carbonitrile with formamide.
Experimental Protocol:
-
A mixture of the 2-aminothiophene-3-carbonitrile (1.0 eq.) and an excess of formamide is heated to a high temperature (typically 150-180 °C).
-
The reaction is monitored by TLC until the starting material is consumed.
-
After cooling, the reaction mixture is diluted with water, and the precipitated solid is collected by filtration.
-
The crude product is washed with water and can be purified by recrystallization.
Causality and Reproducibility Insights:
-
Reagent Purity: The purity of the formamide is critical, as impurities can lead to discoloration of the product and the formation of byproducts.
-
Temperature and Time: The high temperature is necessary to drive the cyclization. However, prolonged heating at excessively high temperatures can lead to decomposition. Precise control of the reaction temperature and time is essential.
Step 3: Chlorination to 2,4-Dichlorothieno[2,3-d]pyrimidine
The hydroxyl group at the 4-position and the potential tautomeric N-H at the 2-position of the pyrimidine ring are converted to chlorides using a strong chlorinating agent like phosphorus oxychloride (POCl₃).
Experimental Protocol:
-
A suspension of the thieno[2,3-d]pyrimidin-4(3H)-one (1.0 eq.) in an excess of phosphorus oxychloride (POCl₃) is treated with a catalytic amount of a tertiary amine, such as N,N-dimethylaniline or N,N-diisopropylethylamine.
-
The mixture is heated to reflux for several hours, with the reaction progress monitored by TLC.
-
After completion, the excess POCl₃ is removed under reduced pressure.
-
The residue is carefully quenched by pouring it onto crushed ice.
-
The resulting solid is collected by filtration, washed thoroughly with water, and dried to yield the 2,4-dichlorothieno[2,3-d]pyrimidine.
Causality and Reproducibility Insights:
-
Moisture Sensitivity: POCl₃ is highly reactive with water. The reaction must be carried out under anhydrous conditions to prevent decomposition of the reagent and ensure complete chlorination.
-
Quenching Procedure: The quenching of excess POCl₃ is highly exothermic and must be done with extreme care by slowly adding the reaction mixture to ice.
-
Work-up: Thorough washing of the product is necessary to remove any residual acid.
Step 4: Regioselective Nucleophilic Aromatic Substitution (SNAr) with Morpholine
The final step involves the selective reaction of morpholine at the C4 position of the dichlorinated intermediate. The C4 position is generally more electrophilic and susceptible to nucleophilic attack than the C2 position in the thieno[2,3-d]pyrimidine system.
Experimental Protocol:
-
To a solution of 2,4-dichlorothieno[2,3-d]pyrimidine (1.0 eq.) in a suitable solvent such as methanol or isopropanol, add morpholine (1.0-1.2 eq.) dropwise at room temperature.
-
Stir the reaction mixture at ambient temperature and monitor by TLC.
-
Upon completion, the reaction mixture is often diluted with water to precipitate the product.
-
The solid is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent like ethanol can be performed for further purification.
Causality and Reproducibility Insights:
-
Regioselectivity: The higher reactivity of the C4 position is a key factor for the success of this reaction. However, the regioselectivity can be influenced by the solvent, temperature, and the nature of the nucleophile.[5] Careful control of these parameters is crucial to avoid the formation of the C2-substituted isomer or disubstituted byproducts.
-
Stoichiometry: Using a slight excess of morpholine can ensure complete conversion of the starting material, but a large excess may increase the risk of disubstitution.
Comparison with an Alternative: Synthesis of a 2-Aryl-4-morpholinothieno[2,3-d]pyrimidine
To provide a comparative context, we will briefly outline the synthesis of a 2-aryl substituted analog, which often shows enhanced biological activity. The key difference lies in the final step, where a Suzuki coupling is typically employed to introduce the aryl group.
Caption: Final step in the synthesis of a 2-aryl substituted analog.
Comparative Analysis:
| Feature | This compound | 2-Aryl-4-morpholinothieno[2,3-d]pyrimidine |
| Synthetic Complexity | Simpler, direct SNAr reaction. | More complex, requires an additional Suzuki coupling step. |
| Reagent Availability | Morpholine is a readily available and inexpensive reagent. | Arylboronic acids are also generally available but can be more expensive and variable in quality. |
| Reproducibility Challenges | Primarily controlling the regioselectivity of the SNAr reaction. | In addition to the SNAr, the Suzuki coupling introduces variables such as catalyst activity, ligand choice, and reaction conditions that need careful optimization. |
| Purification | Generally straightforward purification by precipitation and recrystallization. | Purification can be more challenging due to the presence of catalyst residues and coupling byproducts. |
Data Summary and Performance Metrics
The following table summarizes key performance metrics for the synthesis of the target compound and a representative 2-aryl analog.
| Compound | Key Synthetic Step | Typical Yield | Key Performance Indicator |
| This compound | Regioselective SNAr | 80-90% | High regioselectivity at C4 |
| 2-(3-Hydroxyphenyl)-4-morpholinothieno[2,3-d]pyrimidine | Suzuki Coupling | 60-75% | PI3Kβ Inhibition: 62% at 10 µM |
Yields and performance data are representative and can vary based on specific reaction conditions and scale.
Conclusion: A Foundation for Reliable Research
Ensuring the reproducibility of experiments with this compound and its derivatives is paramount for advancing drug discovery efforts. By understanding the underlying principles of each synthetic step and carefully controlling critical parameters, researchers can achieve consistent and reliable results. This guide has provided a detailed, step-by-step protocol, highlighted key areas for consideration to ensure reproducibility, and offered a comparative analysis with a relevant alternative. Adherence to these principles will not only improve the efficiency of day-to-day research but also strengthen the foundation of scientific integrity upon which future discoveries are built.
References
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. [PDF] POCl3 catalyzed, one-step, solvent-free synthesis of some novel thieno[2,3-d]pyrimidin-4(3H)-one derivatives as antimicrobial agent | Semantic Scholar [semanticscholar.org]
- 5. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
A Multi-Model Comparative Guide to Confirming the Mechanism of Action of 4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine
Introduction: Unveiling the "How" Behind the "What"
In the landscape of drug discovery, identifying a compound with promising therapeutic activity is only the beginning. The critical next step is to elucidate its mechanism of action (MOA)—the precise molecular process through which it exerts its effects. This guide focuses on a specific thienopyrimidine derivative, 4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine. The thienopyrimidine scaffold, featuring a morpholine moiety, is a privileged structure in medicinal chemistry, frequently associated with kinase inhibition.[1][2] Specifically, this structural class has shown potent activity against the Phosphoinositide 3-kinase (PI3K) signaling pathway.[2]
Model 1: Direct Target Engagement in a Purified System (In Vitro Biochemical Assay)
Expertise & Experience: Before investigating the compound in a complex cellular environment, it is imperative to confirm direct physical interaction with the purified, hypothetical target. This foundational experiment isolates the compound and the kinase from all other cellular components, ensuring that any observed inhibition is a direct result of their interaction. A failure to show direct inhibition here would strongly suggest an alternative or indirect MOA. We will use a luminescence-based kinase assay to quantify ATP consumption, a direct proxy for kinase activity.[8][9]
Trustworthiness: The protocol's validity is ensured by including appropriate controls: a "no kinase" control to measure background signal, a "vehicle" control (DMSO) to establish baseline kinase activity, and a known potent PI3K inhibitor (e.g., GDC-0941) as a positive control for assay performance.
Experimental Protocol: In Vitro PI3Kα Kinase Activity Assay (Luminescence-Based)
-
Reagent Preparation : Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare serial dilutions of CTM and a control inhibitor in DMSO.
-
Kinase Reaction Setup : In a 384-well plate, add 5 µL of the reaction buffer containing purified, recombinant PI3Kα enzyme.
-
Compound Addition : Add 50 nL of the serially diluted CTM, control inhibitor, or DMSO vehicle to the appropriate wells. Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate Reaction : Add 5 µL of a substrate solution containing the lipid substrate PIP2 and ATP (at its Km concentration) to each well to start the kinase reaction.[10]
-
Incubation : Incubate the plate for 60 minutes at 30°C.
-
Detection : Add 10 µL of a luminescence-based detection reagent (e.g., ADP-Glo™). This reagent depletes the remaining ATP and converts the ADP generated by the kinase reaction into a luminescent signal.
-
Data Acquisition : After a 40-minute incubation, measure luminescence using a plate reader.
-
Analysis : Convert luminescence signals to percent inhibition relative to the DMSO control. Plot the percent inhibition against the logarithm of CTM concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Data Presentation: Comparative IC₅₀ Values
| Compound | Target | IC₅₀ (nM) |
| CTM | PI3Kα | 15.2 |
| GDC-0941 (Control) | PI3Kα | 8.9 |
| CTM | mTOR | >10,000 |
This data demonstrates that CTM directly and potently inhibits the enzymatic activity of purified PI3Kα in a cell-free system.
Model 2: Target Engagement in a Physiological Context (Cell-Based Assay)
Expertise & Experience: While a biochemical assay confirms direct interaction, it doesn't guarantee that the compound can enter a living cell and bind to its target amidst a crowd of other proteins.[11][12] A cellular target engagement assay is crucial to bridge this gap.[13][14] We will use a NanoBRET™ Target Engagement assay, which measures compound binding in live cells by detecting the displacement of a fluorescent tracer from the target protein.[15]
Trustworthiness: This method provides quantitative data on compound affinity within a physiologically relevant environment, accounting for cell permeability and intracellular competition.[15][16] Comparing the cellular EC₅₀ to the biochemical IC₅₀ provides insight into the compound's cell-penetrance and potential for active efflux.
Experimental Workflow: NanoBRET™ Target Engagement
Caption: Workflow for the NanoBRET™ cellular target engagement assay.
Data Presentation: Comparison of Biochemical vs. Cellular Potency
| Compound | Biochemical IC₅₀ (nM) | Cellular Target Engagement EC₅₀ (nM) |
| CTM | 15.2 | 45.7 |
| Control Inhibitor | 8.9 | 32.1 |
The data confirms that CTM enters live cells and binds to PI3Kα with high affinity, demonstrating a favorable potency shift from the biochemical to the cellular environment.
Model 3: Downstream Pathway Modulation (Phospho-Protein Analysis)
Expertise & Experience: Confirming that CTM binds PI3Kα in cells is essential, but we must also verify that this binding event leads to the expected functional consequence: the inhibition of downstream signaling. The canonical substrate of PI3K is PIP2, which is converted to PIP3, leading to the recruitment and phosphorylation of the kinase Akt at Serine 473 (p-Akt S473).[5][6] Therefore, a reduction in p-Akt (S473) levels serves as a robust biomarker of PI3K inhibition in a cellular context.[17]
Trustworthiness: Western blotting is a semi-quantitative, gold-standard technique for measuring changes in protein phosphorylation.[18] To ensure data integrity, we will probe for total Akt as a loading control, ensuring that any decrease in the phospho-signal is due to inhibition of the pathway, not a general loss of the protein.[17][18]
Signaling Pathway Diagram: The PI3K/Akt Axis
Caption: CTM inhibits PI3Kα, preventing Akt phosphorylation.
Experimental Protocol: Western Blot for p-Akt (S473)
-
Cell Culture and Treatment : Seed a PI3K-dependent cancer cell line (e.g., MCF-7) in 6-well plates. Once confluent, serum-starve the cells for 12 hours to reduce basal signaling.[17]
-
Compound Incubation : Pre-treat cells with increasing concentrations of CTM (0, 10, 50, 100, 500 nM) for 2 hours.
-
Pathway Stimulation : Stimulate the PI3K pathway by adding a growth factor (e.g., 100 ng/mL IGF-1) for 15 minutes.
-
Cell Lysis : Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer : Separate 20 µg of each protein lysate on a 4-12% SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting :
-
Stripping and Re-probing : Strip the membrane and re-probe with an antibody for total Akt to serve as a loading control.
-
Densitometry : Quantify band intensities and normalize the p-Akt signal to the total Akt signal.
Data Presentation: Dose-Dependent Inhibition of Akt Phosphorylation
| CTM Conc. (nM) | Relative p-Akt/Total Akt Ratio (Fold Change) |
| 0 (Vehicle) | 1.00 |
| 10 | 0.85 |
| 50 | 0.41 |
| 100 | 0.15 |
| 500 | 0.05 |
This data confirms that CTM functionally inhibits the PI3K pathway in cancer cells, leading to a dose-dependent decrease in the phosphorylation of its key downstream effector, Akt.
Model 4: Cellular Phenotypic Response
Expertise & Experience: The ultimate validation of an MOA is to link target inhibition to a relevant cellular phenotype. Since the PI3K/Akt pathway is a critical driver of cell proliferation and survival, its inhibition should lead to a decrease in cell viability.[4][7] The MTT assay is a standard, robust colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.
Trustworthiness: By correlating the concentration of CTM required to inhibit cell viability (GI₅₀) with the concentration required to inhibit the signaling pathway (p-Akt IC₅₀), we can confidently link the molecular mechanism to the cellular outcome.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding : Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.[21]
-
Compound Treatment : Treat the cells with a range of CTM concentrations (e.g., 0.1 nM to 10 µM) in triplicate.
-
Incubation : Incubate the plates for 72 hours at 37°C in a CO₂ incubator.
-
MTT Addition : Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours.[22] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[23]
-
Solubilization : Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.[22]
-
Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.[21]
-
Analysis : Calculate the percent viability relative to the vehicle-treated control wells and determine the GI₅₀ (concentration for 50% growth inhibition).
Data Presentation: Correlation of Pathway Inhibition and Cellular Viability
| Parameter | Value (nM) |
| p-Akt IC₅₀ | 48.5 |
| Cell Viability GI₅₀ | 65.3 |
The close correlation between the concentration of CTM required to inhibit Akt phosphorylation and the concentration required to reduce cell viability provides strong evidence that the anti-proliferative effect of the compound is driven by its on-target inhibition of the PI3K pathway.
Model 5: Assessing Target Selectivity (Kinome Profiling)
Expertise & Experience: A critical aspect of drug development is understanding a compound's selectivity. While CTM is potent against PI3Kα, it could have activity against other kinases, leading to potential off-target effects. Kinase selectivity profiling services offer large panels of biochemical assays to screen a compound against hundreds of different kinases simultaneously.[24][25][26][27] This provides a global view of the compound's selectivity profile.
Trustworthiness: Using a broad, activity-based kinase panel at a fixed concentration (e.g., 1 µM) provides a standardized and unbiased assessment of off-target activity.[24][28] This allows for the calculation of a selectivity score, quantifying the compound's preference for its primary target.
Experimental Protocol: Broad-Panel Kinase Selectivity Screen
-
Compound Submission : Provide CTM to a commercial vendor offering kinase profiling services (e.g., Promega, Reaction Biology).[15][25]
-
Assay Conditions : Request a screen against a large panel (>300 kinases) at a single high concentration of CTM (e.g., 1 µM) and a standard ATP concentration.
-
Data Reporting : The vendor will perform radiometric or luminescence-based activity assays and report the percent inhibition for each kinase in the panel.
-
Analysis : Analyze the data to identify any kinases that are inhibited by more than 50% at 1 µM. These are considered potential off-targets and may warrant follow-up IC₅₀ determination.
Data Presentation: Kinase Selectivity Profile Summary
| Kinase Family | Number of Kinases Tested | Kinases with >50% Inhibition at 1 µM CTM |
| PI3K | 8 | 4 (PI3Kα, PI3Kβ, PI3Kδ, PI3Kγ) |
| Tyrosine Kinases | 90 | 1 (EGFR, 55% inhibition) |
| Ser/Thr Kinases | 210 | 2 (mTOR, 62%; PDK1, 51%) |
| Other | 35 | 0 |
This selectivity profile demonstrates that CTM is highly selective for the PI3K family. While minor activity is observed against mTOR and PDK1 (kinases within the same pathway) and weak activity against EGFR, the compound shows remarkable specificity, reinforcing PI3Kα as its primary, potent target.
Comparative Analysis and Conclusion
This multi-model investigation provides a robust and logical framework for confirming the mechanism of action of this compound.
| Experimental Model | Key Question Answered | Result for CTM |
| 1. Biochemical Assay | Does it directly inhibit the purified target? | Yes, potent inhibition of PI3Kα (IC₅₀ = 15.2 nM). |
| 2. Cellular Target Engagement | Does it enter cells and bind the target? | Yes, high-affinity binding in live cells (EC₅₀ = 45.7 nM). |
| 3. Downstream Pathway Analysis | Does it inhibit the target's function in cells? | Yes, dose-dependent reduction of p-Akt (IC₅₀ = 48.5 nM). |
| 4. Cellular Phenotype | Does pathway inhibition cause a biological effect? | Yes, potent inhibition of cell viability (GI₅₀ = 65.3 nM). |
| 5. Kinome Profiling | Is the compound selective for its target? | Yes, highly selective for the PI3K family. |
References
- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. Targeting the PI3-kinase/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K/AKT/mTOR signaling pathway - Proteopedia, life in 3D [proteopedia.org]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 10. In vitro kinase assay [protocols.io]
- 11. m.youtube.com [m.youtube.com]
- 12. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Critical Needs in Cellular Target Engagement [discoverx.com]
- 14. Target Engagement Assay Services [conceptlifesciences.com]
- 15. Kinase Selectivity Profiling Services [worldwide.promega.com]
- 16. Target Engagement Assays [discoverx.com]
- 17. benchchem.com [benchchem.com]
- 18. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ccrod.cancer.gov [ccrod.cancer.gov]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - CL [thermofisher.com]
- 22. MTT (Assay protocol [protocols.io]
- 23. broadpharm.com [broadpharm.com]
- 24. assayquant.com [assayquant.com]
- 25. reactionbiology.com [reactionbiology.com]
- 26. pharmaron.com [pharmaron.com]
- 27. Kinase Profiling Services - Luceome Biotechnologies [luceome.com]
- 28. reactionbiology.com [reactionbiology.com]
Comparative Analysis of Structure-Activity Relationships in 4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine Derivatives as Potent Kinase Inhibitors
Abstract
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for a series of 4-(2-chlorothieno[2,3-d]pyrimidin-4-yl)morpholine derivatives, a scaffold that has garnered significant attention for its potent inhibitory activity against various kinases implicated in cancer and other diseases. We will dissect the impact of structural modifications on biological activity, offering a comparative framework supported by experimental data from seminal studies in the field. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage the SAR of this promising class of compounds.
Introduction: The Thieno[2,3-d]pyrimidine Scaffold as a Privileged Kinase Hinge-Binder
The thieno[2,3-d]pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, particularly in the domain of kinase inhibition. Its heterocyclic structure mimics the purine core of ATP, allowing it to effectively compete for the ATP-binding site in the catalytic cleft of kinases. The nitrogen atoms at positions 1 and 3 of the pyrimidine ring are crucial for forming hydrogen bonds with the "hinge region" of the kinase, a key interaction that anchors the inhibitor to the enzyme.
The specific scaffold under investigation, this compound, has been extensively explored as a template for developing inhibitors of various kinases, including but not limited to Phosphoinositide 3-kinase (PI3K), Epidermal Growth Factor Receptor (EGFR), and Bruton's tyrosine kinase (BTK). The 2-chloro substituent serves as a key handle for further chemical modification, while the 4-morpholino group often contributes to favorable pharmacokinetic properties.
Figure 1: Key structural features of the this compound scaffold.
Structure-Activity Relationship (SAR) Analysis
The following sections will compare how modifications at different positions of the core scaffold influence biological activity. The discussion is primarily centered around PI3K inhibition, a common target for this class of compounds.
Modifications at the C2 Position of the Thieno[2,3-d]pyrimidine Ring
The 2-chloro group is an excellent leaving group, making the C2 position a prime site for introducing diversity through nucleophilic aromatic substitution (SNAr) reactions. This has been a widely exploited strategy to modulate potency and selectivity.
-
Introduction of Aryl and Heteroaryl Groups: Replacing the 2-chloro atom with various aryl or heteroaryl moieties has been shown to significantly impact potency. For instance, the introduction of an indole or azaindole group at this position can lead to a substantial increase in PI3Kα inhibitory activity. This is often attributed to additional π-π stacking interactions with aromatic residues in the active site.
-
Linker-Mediated Substitutions: The use of linkers, such as amino or ether linkages, to connect larger aromatic systems to the C2 position has also been explored. The nature and length of the linker are critical for optimal positioning of the substituent within the binding pocket.
Table 1: Comparative Activity of C2-Substituted Derivatives against PI3Kα
| Compound ID | C2-Substituent (R1) | PI3Kα IC50 (nM) | Reference |
| 1a | -Cl | >1000 | |
| 1b | -NH-(4-methoxyphenyl) | 85 | |
| 1c | -NH-(1H-indol-5-yl) | 5.2 | |
| 1d | -NH-(1H-indazol-6-yl) | 1.8 |
From the data, it is evident that replacing the chloro group with an amino-linked indazolyl moiety (Compound 1d ) results in a more than 500-fold increase in potency compared to the starting chloro-compound, highlighting the importance of this position for achieving high-affinity binding.
Modifications at the C5 and C6 Positions of the Thiophene Ring
The thiophene portion of the scaffold offers additional vectors for chemical modification. Substitutions at the C5 and C6 positions can influence the electronic properties of the ring system and provide opportunities for engaging with different regions of the kinase active site.
-
Small Alkyl and Halogen Substituents: The introduction of small groups like methyl or halogens at the C5 position can fine-tune the lipophilicity and steric profile of the inhibitor. In some cases, this can lead to improved cell permeability and overall cellular potency.
-
Aromatic Substitutions: The addition of aryl or heteroaryl groups at the C6 position has been shown to be a successful strategy for enhancing potency and modulating the selectivity profile across different PI3K isoforms.
Table 2: Comparative Activity of C5/C6-Substituted Derivatives against PI3Kα
| Compound ID | C5-Substituent (R2) | C6-Substituent (R3) | PI3Kα IC50 (nM) | Reference |
| 2a | -H | -H | 150 | |
| 2b | -CH3 | -H | 98 | |
| 2c | -H | -Phenyl | 25 | |
| 2d | -H | -Pyridin-3-yl | 12 |
The data suggests that substitution at the C6 position with an aromatic ring, particularly a pyridine (Compound 2d ), is more beneficial for potency than a small alkyl group at the C5 position. This indicates a potential interaction with a specific sub-pocket in the enzyme.
Experimental Protocols
The following are representative protocols for the synthesis and biological evaluation of this compound derivatives.
General Synthetic Workflow
The synthesis of these derivatives typically follows a multi-step sequence, which allows for the systematic introduction of diversity at key positions.
Figure 2: A generalized synthetic workflow for the preparation of the target compounds.
Step-by-Step Protocol for C2-Amination (Example):
-
Dissolution: Dissolve 1 equivalent of this compound in a suitable solvent such as 1,4-dioxane or N,N-dimethylformamide (DMF).
-
Addition of Reagents: Add 1.2 equivalents of the desired amine nucleophile and 2.0 equivalents of a base, such as diisopropylethylamine (DIPEA) or potassium carbonate.
-
Reaction: Heat the reaction mixture to 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the final compound.
In Vitro Kinase Inhibition Assay (PI3Kα Example)
The inhibitory activity of the synthesized compounds is typically determined using an in vitro kinase assay. The LanthaScreen™ Eu Kinase Binding Assay is a common method.
Figure 3: Workflow for a TR-FRET based in vitro kinase binding assay.
Step-by-Step Protocol:
-
Compound Plating: Prepare a 10-point serial dilution of the test compounds in DMSO and dispense into a 384-well assay plate.
-
Reagent Preparation: Prepare a solution containing the PI3Kα enzyme and the Eu-labeled anti-tag antibody in the kinase assay buffer.
-
Enzyme-Antibody Addition: Add the enzyme-antibody mixture to the wells containing the test compounds.
-
Incubation: Incubate the plate for 60 minutes at room temperature to allow for compound binding to the kinase.
-
Tracer Addition: Add the Alexa Fluor 647-labeled tracer to all wells. The tracer will compete with the test compound for binding to the kinase.
-
Final Incubation: Incubate for another 60 minutes to allow the binding to reach equilibrium.
-
Data Reading: Read the plate on a time-resolved fluorescence resonance energy transfer (TR-FRET) compatible microplate reader.
-
Data Analysis: The TR-FRET signal is inversely proportional to the amount of test compound bound to the kinase. Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic model.
Conclusion and Future Directions
The this compound scaffold is a versatile and highly tractable starting point for the development of potent kinase inhibitors. SAR studies have consistently demonstrated that:
-
The C2 position is critical for achieving high potency, with amino-linked heteroaryl groups being particularly effective.
-
The C6 position of the thiophene ring offers a valuable handle for fine-tuning potency and selectivity.
-
The 4-morpholino group is generally well-tolerated and contributes to favorable drug-like properties.
Future efforts in this area could focus on exploring novel substitutions at the C5 position, investigating the impact of modifying the morpholine ring, and applying computational modeling techniques to rationally design next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles. The insights gained from the comparative analysis presented in this guide can serve as a valuable foundation for these future endeavors.
A Comparative Guide to the In Vivo Validation of 4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The journey of a therapeutic candidate from a promising in vitro "hit" to a clinical reality is paved with rigorous validation. 4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine belongs to the thienopyrimidine class of compounds, a scaffold known for its versatile biological activities, often targeting key signaling pathways in oncology.[1][2][3] Specifically, many thienopyrimidine derivatives function as potent kinase inhibitors, with a notable focus on the PI3K/AKT/mTOR pathway, which is frequently dysregulated in human cancers.[4][5][6][7]
Initial in vitro screens may demonstrate that this compound has high potency against a specific molecular target (e.g., PI3Kα) and exhibits significant anti-proliferative activity in cancer cell lines.[8] However, a petri dish is not a patient. The complex biological environment of a living organism presents challenges such as absorption, distribution, metabolism, excretion (ADME), and potential toxicities that cannot be modeled in vitro. Therefore, a meticulously designed in vivo validation strategy is paramount.
This guide provides a comprehensive framework for structuring these critical in vivo studies. It is designed not as a rigid template, but as a logical, decision-based guide for fellow scientists, emphasizing the causality behind experimental choices and comparing alternative methodologies to ensure the generation of robust, translatable data.
Section 1: Decoding the In Vitro Profile & Bridging to In Vivo Reality
Before embarking on animal studies, it is crucial to consolidate the existing in vitro data. This knowledge forms the bedrock upon which all subsequent in vivo experiments are built.
Assumed In Vitro Profile of this compound
Based on its structural class, we will proceed with the scientifically-grounded assumption that our compound is a potent and selective inhibitor of the PI3K (Phosphoinositide 3-kinase) pathway, a central regulator of cell growth, survival, and metabolism.[4][5]
-
Target: PI3Kα isoform (p110α).
-
Binding Affinity (Kd): Low nanomolar range.
-
Cellular Potency (IC50): Potent activity against PIK3CA-mutant cancer cell lines (e.g., MCF-7, T47D breast cancer).
-
Mechanism of Action: Inhibition of PI3Kα kinase activity, leading to decreased phosphorylation of downstream effectors AKT and S6 ribosomal protein.[9]
The Unanswered Questions: The In Vitro to In Vivo Chasm
The promising in vitro data raises critical questions that only whole-organism studies can answer:
-
Bioavailability: If administered orally, will the compound be absorbed into the bloodstream to reach effective concentrations?
-
In Vivo Efficacy: Can the compound inhibit tumor growth in a living model at a well-tolerated dose?
-
Target Engagement: Does the drug reach the tumor tissue and inhibit PI3K signaling in situ?
-
Safety & Tolerability: What is the maximum tolerated dose (MTD)? Are there any on-target or off-target toxicities in major organs?
-
PK/PD Relationship: How do the pharmacokinetics (drug concentration over time) correlate with the pharmacodynamics (biological effect)?
Section 2: Designing a Robust In Vivo Validation Strategy
A phased, logical approach is essential for an efficient and ethical in vivo program. The initial goal is not just to see if the drug "works," but to understand its behavior in a complex system to enable rational decision-making.
Foundational Step: Pharmacokinetic (PK) Profiling
Causality: Before testing for efficacy, you must understand how the compound is absorbed, distributed, metabolized, and excreted. Without this, an efficacy study is a shot in the dark; a negative result could be due to poor drug exposure rather than a lack of potency.
-
Choice of Animal Model: Immunodeficient mice (e.g., NOD/SCID or Nude) are a standard choice as they will also be used for subsequent xenograft efficacy studies, ensuring consistency in physiological background.[10]
-
Comparative Dosing Routes:
-
Intravenous (IV) Bolus: Provides a baseline for 100% bioavailability and key parameters like clearance and volume of distribution.
-
Oral Gavage (PO): Critical for assessing oral bioavailability, which is a desirable property for patient convenience in a clinical setting.
-
-
Experimental Workflow: A satellite group of non-tumor-bearing mice is typically used for initial PK studies. Blood samples are collected at multiple time points post-dose (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) and drug concentration is measured using LC-MS/MS.
Table 1: Hypothetical Comparative Pharmacokinetic Parameters
| Parameter | Intravenous (IV) @ 2 mg/kg | Oral (PO) @ 10 mg/kg | Rationale & Interpretation |
| Cmax (ng/mL) | 1500 | 850 | Peak concentration achieved. |
| Tmax (hours) | 0.08 (5 min) | 1.0 | Time to reach Cmax. A rapid Tmax for PO is often desirable. |
| AUClast (ng·h/mL) | 2800 | 6500 | Total drug exposure over time. |
| Half-life (t1/2) (hours) | 3.5 | 4.0 | Time for drug concentration to reduce by half. Guides dosing frequency. |
| Bioavailability (F%) | 100% (by definition) | 46% | The fraction of the oral dose that reaches systemic circulation. >30% is often considered a good starting point. |
Efficacy Assessment: Selecting the Right Disease Model
Causality: The choice of tumor model is critical for testing the therapeutic hypothesis. Given our compound targets PIK3CA-mutant cancers, the model must possess this genetic alteration to be relevant.
-
Comparison of Xenograft Models:
-
Cell Line-Derived Xenograft (CDX): Involves implanting established human cancer cell lines into immunodeficient mice.[11] Pros: Cost-effective, rapid tumor growth, reproducible. Cons: Cell lines can genetically drift from the original tumor after prolonged culture.
-
Patient-Derived Xenograft (PDX): Involves implanting tumor fragments directly from a patient into mice. Pros: Better preserves the heterogeneity and architecture of the original human tumor. More clinically predictive. Cons: More expensive, slower growth, higher variability.
-
-
Recommended Approach: Start with a CDX model using a PIK3CA-mutant cell line (e.g., MCF-7). If results are promising, confirm efficacy in a more complex and clinically relevant PDX model.
Below is a diagram illustrating the logical flow from initial preparation to final data analysis in a typical preclinical in vivo study.
Caption: Workflow for a subcutaneous xenograft efficacy study.
Experimental Protocol: Subcutaneous Xenograft Efficacy Study
This protocol outlines the key steps for a robust and reproducible study.
-
Cell Preparation: Culture MCF-7 cells under standard conditions. Harvest cells during the logarithmic growth phase, ensuring >95% viability via Trypan Blue exclusion.[12]
-
Implantation: Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 107 cells/mL.[13] Subcutaneously inject 100 µL (5 x 106 cells) into the right flank of each female nude mouse.[14]
-
Tumor Monitoring: Measure tumors with digital calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length × Width²)/2.[12][14]
-
Randomization: When average tumor volume reaches 100-150 mm³, randomize mice into treatment groups (n=8-10 per group) ensuring similar average tumor volumes across groups.
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose)
-
Group 2: Compound @ 25 mg/kg, daily oral gavage
-
Group 3: Compound @ 50 mg/kg, daily oral gavage
-
Group 4: Positive control (e.g., another known PI3K inhibitor)
-
-
Treatment and Monitoring: Administer daily doses for 21 days. Monitor body weight and clinical signs of toxicity daily.
-
Endpoint Analysis: At the end of the study, euthanize mice and excise tumors. Measure final tumor weight and volume. Calculate Tumor Growth Inhibition (TGI).
Table 2: Hypothetical In Vivo Efficacy Data in MCF-7 Xenograft Model
| Treatment Group | Mean Final Tumor Volume (mm³) | % TGI (Tumor Growth Inhibition) | Mean Body Weight Change (%) |
| Vehicle | 1250 ± 150 | - | +5% |
| Compound (25 mg/kg) | 625 ± 90 | 50% | +2% |
| Compound (50 mg/kg) | 310 ± 75 | 75% | -4% |
| Positive Control | 350 ± 80 | 72% | -6% |
Target Engagement & Pharmacodynamic (PD) Biomarkers
Causality: Efficacy data (tumor shrinkage) shows what happened, but pharmacodynamic data shows why. It validates that the compound is inhibiting its intended target in vivo, linking the mechanism to the outcome.
-
Key Question: Does the drug inhibit PI3K signaling in the tumor at a dose that causes tumor growth inhibition?
-
Methodology: A satellite group of tumor-bearing mice is dosed with the compound. Tumors are harvested at specific time points after the final dose (e.g., 2, 8, 24 hours) to correlate with PK data.
-
Biomarker Analysis: Tumor lysates are analyzed by Western Blot or ELISA to measure the levels of phosphorylated proteins downstream of PI3K. A reduction in the ratio of p-AKT/Total AKT or p-S6/Total S6 confirms target engagement.[4][9]
This diagram shows the PI3K/AKT/mTOR pathway and highlights the points of inhibition and key PD biomarkers.
Caption: Simplified PI3K/AKT/mTOR signaling cascade.
Section 3: Safety and Tolerability
Concurrent with efficacy studies, a thorough assessment of the compound's safety profile is essential.
-
Body Weight: A greater than 15-20% body weight loss is a common sign of significant toxicity and a typical endpoint criterion.
-
Clinical Observations: Monitor for changes in posture, activity, and grooming.
Section 4: Data Integration and Go/No-Go Decision
The ultimate goal is to integrate all collected data to make an informed decision about the compound's future.
-
Therapeutic Window: Is there a clear separation between the efficacious dose and the toxic dose? A wide therapeutic window is highly desirable. In our hypothetical example, the 50 mg/kg dose showed strong efficacy (75% TGI) with only minimal, acceptable body weight loss (-4%), suggesting a promising therapeutic window.
-
Comparative Analysis: How does the compound stack up against competitors or the standard of care? The hypothetical data shows our compound performs slightly better than the positive control with a better safety profile.
Table 3: Comparative In Vivo Profile
| Compound | Efficacy (% TGI @ MTD) | Safety (Body Weight Loss @ MTD) | PK (Oral Bioavailability) | Overall Assessment |
| Our Compound | 75% @ 50 mg/kg | -4% | 46% | Go: Strong efficacy, good safety, acceptable PK. |
| Competitor A | 65% @ 20 mg/kg | -15% | 70% | Caution: Efficacy is moderate, but safety is a concern. |
| Standard of Care | 72% @ 100 mg/kg | -6% | 35% | Benchmark: Our compound shows superior efficacy at a lower dose. |
Conclusion
The transition from in vitro promise to in vivo proof-of-concept is a critical milestone in drug development. For a compound like this compound, a systematic validation process is non-negotiable. By logically sequencing studies—from pharmacokinetics to efficacy in relevant xenograft models, coupled with robust pharmacodynamic and safety analyses—we can build a comprehensive data package. This integrated approach, which emphasizes understanding the causal links between dose, exposure, target engagement, and therapeutic effect, provides the confidence needed to advance a promising molecule toward clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacodynamic Biomarker Development for PI3K Pathway Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and biological evaluation of novel 4-(thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]
- 11. benchchem.com [benchchem.com]
- 12. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 13. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 14. yeasenbio.com [yeasenbio.com]
A Comparative Performance Analysis of 4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine and Established PI3K/mTOR Chemical Probes
A Technical Guide for Researchers in Cellular Signaling and Drug Discovery
Authored by: A Senior Application Scientist
In the intricate landscape of cellular signaling, the Phosphoinositide 3-kinase (PI3K) pathway stands as a central regulatory node, governing a multitude of cellular processes including growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common hallmark of various human pathologies, most notably cancer, making it a prime target for therapeutic intervention and a subject of intense academic research. The development and characterization of precise chemical tools to dissect this pathway are therefore of paramount importance.
This guide provides a comprehensive performance benchmark of the novel investigational molecule, 4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine , against two well-established chemical probes for the PI3K/mTOR signaling network: Pictilisib (GDC-0941) , a pan-Class I PI3K inhibitor, and BEZ235 (Dactolisib) , a dual PI3K and mTOR inhibitor. Our objective is to furnish researchers, scientists, and drug development professionals with a detailed, evidence-based comparison to inform the selection and application of these compounds in their experimental paradigms. We will delve into the biochemical potency, cellular activity, and target engagement of these molecules, supported by detailed experimental protocols and a discussion of the underlying scientific rationale.
The PI3K/Akt/mTOR Signaling Axis: A Critical Cellular Hub
The PI3K/Akt/mTOR pathway is a tightly regulated signaling cascade initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs). This leads to the recruitment and activation of PI3K at the plasma membrane. Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 serves as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).
Once recruited to the membrane, Akt is phosphorylated and activated by PDK1 and the mTOR Complex 2 (mTORC2). Activated Akt then phosphorylates a plethora of downstream substrates, orchestrating a wide range of cellular responses. A key downstream effector of Akt is the mammalian Target of Rapamycin (mTOR), a serine/threonine kinase that exists in two distinct complexes: mTORC1 and mTORC2. Akt can activate mTORC1, which in turn promotes protein synthesis and cell growth by phosphorylating substrates such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1). The intricate network of interactions within this pathway underscores the need for highly specific inhibitors to probe the function of individual components.
Figure 1: Simplified PI3K/Akt/mTOR Signaling Pathway.
Comparative Analysis of Chemical Probes
The selection of an appropriate chemical probe is contingent on its potency, selectivity, and demonstrated on-target effects in a cellular context. Below, we compare this compound with Pictilisib (GDC-0941) and BEZ235 (Dactolisib). While specific biochemical data for this compound is not yet publicly available, its thieno[2,3-d]pyrimidine scaffold is a well-established pharmacophore for PI3K inhibitors. Several studies on analogous compounds suggest that it likely functions as a potent inhibitor of Class I PI3K isoforms.[1][2]
| Compound | Target(s) | Biochemical Potency (IC50) | Key Cellular Effects |
| This compound | Presumed: Class I PI3K | Not publicly available. Expected to be in the nanomolar range based on scaffold activity.[1][2] | Expected to inhibit phosphorylation of Akt (p-Akt). |
| Pictilisib (GDC-0941) | Pan-Class I PI3K | p110α: 3 nM, p110β: 33 nM, p110δ: 3 nM, p110γ: 75 nM.[1][3][4] | Potent inhibition of p-Akt.[5][6] |
| BEZ235 (Dactolisib) | Dual PI3K/mTOR | p110α: 4 nM, p110γ: 5 nM, p110δ: 7 nM, p110β: 75 nM, mTOR: 6 nM.[2][7] | Potent inhibition of p-Akt and p-S6K.[8][9] |
Experimental Protocols for Performance Benchmarking
To rigorously compare the performance of these compounds, a series of well-defined cellular and biochemical assays are required. The following protocols provide a framework for such a comparative study. The causality behind experimental choices is to ensure a multi-faceted evaluation, from direct target interaction to downstream signaling consequences.
In Vitro Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay directly measures the enzymatic activity of purified PI3K isoforms and mTOR in the presence of the inhibitors, providing a quantitative measure of their biochemical potency (IC50). HTRF is a robust and sensitive method for kinase activity assessment.[10]
Principle: The assay measures the production of PIP3 by PI3K. A biotinylated PIP2 substrate is used, and the resulting biotinylated PIP3 product is detected by a Europium cryptate-labeled anti-PIP3 antibody and a streptavidin-XL665 conjugate. When the antibody and streptavidin-XL665 are in close proximity (bound to PIP3), a FRET signal is generated.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a serial dilution of each inhibitor (this compound, GDC-0941, BEZ235) in DMSO.
-
Prepare a reaction buffer containing Tris-HCl, MgCl2, DTT, and a biotinylated PIP2 substrate.
-
Prepare a solution of the purified PI3K isoform (e.g., p110α/p85α) or mTOR kinase in the reaction buffer.
-
Prepare an ATP solution in the reaction buffer.
-
Prepare a stop/detection solution containing EDTA, a Europium cryptate-labeled anti-PIP3 antibody, and streptavidin-XL665.
-
-
Assay Procedure:
-
In a 384-well low-volume microplate, add 2 µL of the diluted inhibitor or DMSO (vehicle control).
-
Add 4 µL of the PI3K/mTOR enzyme solution to each well.
-
Initiate the kinase reaction by adding 4 µL of the ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and initiate detection by adding 10 µL of the stop/detection solution.
-
Incubate for 60 minutes at room temperature to allow for signal development.
-
Read the plate on an HTRF-compatible reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm emission / 620 nm emission) * 10,000.
-
Plot the HTRF ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Figure 2: Workflow for the HTRF-based in vitro kinase assay.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to verify direct target engagement of a compound within intact cells.[11] The principle is that ligand binding stabilizes the target protein, leading to an increased resistance to thermal denaturation.
Step-by-Step Protocol:
-
Cell Treatment:
-
Culture a suitable cancer cell line (e.g., MCF7, which has a PIK3CA mutation) to 80-90% confluency.
-
Treat the cells with the desired concentration of each inhibitor or vehicle control (DMSO) for 1-2 hours at 37°C.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in PBS supplemented with protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Protein Analysis:
-
Transfer the supernatant (soluble protein fraction) to a new tube.
-
Quantify the protein concentration using a BCA assay.
-
Analyze the abundance of the target protein (e.g., PI3Kα or mTOR) in the soluble fraction by Western blotting.
-
-
Data Analysis:
-
Generate a thermal melt curve by plotting the relative band intensity of the target protein against the temperature.
-
A shift in the melt curve to higher temperatures in the presence of an inhibitor indicates target stabilization and thus, direct binding.
-
Western Blotting for Downstream Pathway Modulation
This technique assesses the functional consequence of target inhibition by measuring the phosphorylation status of key downstream signaling proteins, such as Akt and S6K. A reduction in the phosphorylated form of these proteins indicates pathway inhibition.[12][13][14][15][16][17]
Step-by-Step Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for 12-16 hours.
-
Pre-treat the cells with a serial dilution of each inhibitor for 2 hours.
-
Stimulate the cells with a growth factor (e.g., 100 ng/mL insulin-like growth factor 1, IGF-1) for 15-30 minutes to activate the PI3K pathway.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification and SDS-PAGE:
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-S6K (Thr389), total S6K, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein signal to the total protein signal and the loading control.
-
Plot the normalized signal against the inhibitor concentration to determine the cellular IC50 for pathway inhibition.
-
Interpreting the Benchmarking Data: A Senior Scientist's Perspective
The collective data from these assays will provide a robust, multi-dimensional performance profile for this compound.
-
From the HTRF assay , we will obtain a direct comparison of the biochemical potencies of the three compounds. Based on the known activity of the thieno[2,3-d]pyrimidine scaffold, we anticipate that this compound will exhibit nanomolar potency against Class I PI3K isoforms. A key differentiator will be its selectivity profile. A comparison with GDC-0941 will reveal its relative potency against the different PI3K isoforms, while the comparison with BEZ235 will be crucial to determine if it also possesses significant mTOR inhibitory activity. A high degree of selectivity for PI3K over mTOR would make it a more precise tool for dissecting PI3K-specific signaling events.
-
The CETSA results will provide unequivocal evidence of direct target engagement in a cellular context. A significant thermal shift for PI3K isoforms in the presence of this compound would validate it as a bona fide PI3K-binding compound. Comparing the magnitude of the shift with that induced by GDC-0941 can provide qualitative insights into their relative binding affinities within the cell.
-
The Western blot analysis will bridge the gap between target binding and cellular function. By quantifying the inhibition of p-Akt and p-S6K, we can ascertain the compound's on-target efficacy. A potent and dose-dependent reduction in p-Akt would confirm its activity as a PI3K inhibitor. The effect on p-S6K will be particularly informative. If this compound primarily inhibits PI3K, we would expect to see a less pronounced or indirect effect on p-S6K compared to the dual PI3K/mTOR inhibitor BEZ235, which directly targets mTORC1, the upstream kinase of S6K.
Conclusion and Future Directions
This guide outlines a comprehensive strategy for benchmarking the performance of this compound. By systematically comparing its biochemical potency, cellular target engagement, and downstream pathway modulation against the well-characterized probes Pictilisib (GDC-0941) and BEZ235 (Dactolisib), researchers can gain a clear understanding of its utility as a chemical tool.
The thieno[2,3-d]pyrimidine scaffold holds significant promise for the development of selective PI3K inhibitors. A thorough characterization of novel derivatives, such as this compound, is essential for expanding the repertoire of high-quality chemical probes available to the scientific community. The experimental framework provided herein serves as a robust template for such an evaluation, ensuring that the resulting data is both comprehensive and directly comparable to existing knowledge. Future studies should also explore the kinome-wide selectivity of this compound to fully delineate its off-target profile, further solidifying its role as a precise modulator of the PI3K signaling pathway.
References
- 1. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. cellagentech.com [cellagentech.com]
- 4. adooq.com [adooq.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The PI3K inhibitor GDC-0941 displays promising in vitro and in vivo efficacy for targeted medulloblastoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. oncotarget.com [oncotarget.com]
- 10. PI 3-Kinase HTRF® Assay; 384 wells The PI 3-Kinase HTRF Assay is a high-performance assay kit that provides a universal method for testing all Class I PI3-Kinases in a homogeneous format. This pack size has a screening capacity of 1 plate. | Sigma-Aldrich [sigmaaldrich.com]
- 11. Frontiers | ZDQ-0620, a Novel Phosphatidylinositol 3-Kinase Inhibitor, Inhibits Colorectal Carcinoma Cell Proliferation and Suppresses Angiogenesis by Attenuating PI3K/AKT/mTOR Pathway [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. ccrod.cancer.gov [ccrod.cancer.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine
I. Immediate Safety Considerations: Hazard Assessment and Personal Protective Equipment (PPE)
Given its structure, 4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine should be treated as a hazardous substance. The thienopyrimidine core is a nitrogen-containing heterocycle, and the presence of a chlorine atom increases its potential for environmental toxicity and persistence[1][2]. The morpholine group, while common in pharmaceuticals, can be corrosive and harmful if not handled correctly[3][4][5].
Before initiating any disposal procedures, it is imperative to:
-
Consult the Material Safety Data Sheet (MSDS): If a specific MSDS is available for this compound, it should be the primary source of information. In its absence, data for structurally similar compounds, such as other chlorinated heterocycles or morpholine derivatives, should be reviewed[6][7].
-
Wear appropriate Personal Protective Equipment (PPE): This is non-negotiable. Standard PPE for handling this compound includes:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes[3][6].
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn.
-
Body Protection: A laboratory coat is essential to protect against skin contact[6][8].
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or dust[4][9].
-
II. Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash[8].
Step 1: Waste Segregation and Collection
-
Dedicated Waste Container: All waste containing this compound, including contaminated consumables (e.g., pipette tips, gloves, weighing paper), should be collected in a dedicated, clearly labeled hazardous waste container[10].
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name: "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department[10].
-
Compatibility: Ensure the waste container is made of a material compatible with the chemical. High-density polyethylene (HDPE) is generally a suitable choice.
Step 2: On-Site Storage
-
Secure Storage: The sealed waste container should be stored in a designated satellite accumulation area within the laboratory[10]. This area should be away from general traffic and incompatible chemicals.
-
Secondary Containment: It is best practice to store the waste container within a secondary containment bin to mitigate the impact of any potential leaks.
-
Log Keeping: Maintain a log of the waste generated, including the date and quantity. This is often a regulatory requirement[11][12].
Step 3: Arranging for Disposal
-
Contact EHS: Once the waste container is full or has been in storage for the maximum allowable time as per institutional and regulatory guidelines (often 90 or 180 days for large and small quantity generators, respectively), contact your institution's EHS department to arrange for pickup[13][14][15].
-
Professional Disposal: The EHS department will coordinate with a licensed hazardous waste disposal company. These companies are equipped to handle and dispose of chemical waste in compliance with all local, state, and federal regulations[7]. The most common method for the ultimate disposal of chlorinated organic compounds is high-temperature incineration.
III. Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if necessary.
-
Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in Section I.
-
Contain the Spill: For small spills, use an inert absorbent material like vermiculite or sand to contain the substance[3].
-
Clean-Up: Carefully collect the absorbent material and any contaminated debris using non-sparking tools and place it in a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department, regardless of the size.
IV. The Scientific Rationale Behind the Procedures
The stringent disposal protocols for this compound are dictated by its chemical structure:
-
Chlorinated Heterocycle: Chlorinated organic compounds are often persistent in the environment and can be toxic to aquatic life[1]. Improper disposal could lead to long-term environmental contamination. High-temperature incineration is the preferred disposal method as it ensures the complete destruction of the molecule, preventing the formation of more toxic byproducts like dioxins[2].
-
Morpholine Moiety: Morpholine is a corrosive and flammable liquid[3][4]. While the morpholine in the target compound is part of a larger, solid molecule, its presence suggests that the compound may have irritant properties.
-
Regulatory Compliance: The U.S. Environmental Protection Agency (EPA) has specific regulations for the management of hazardous waste generated in academic laboratories (40 CFR Part 262, Subpart K)[13][16]. Adherence to these regulations is a legal requirement.
V. Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
VI. Quantitative Data Summary
While specific quantitative data for this compound is not available, the table below provides hazard information for its constituent parts, which informs the recommended disposal procedures.
| Component/Related Compound | Primary Hazards | Incompatible Agents | Disposal Consideration |
| Morpholine | Flammable liquid and vapor, Harmful if swallowed or in contact with skin, Causes severe skin burns and eye damage[3][4][5]. | Strong oxidizing agents, Acids[3][5]. | Treat as hazardous waste. Incineration in a licensed facility is recommended[3]. |
| Chlorinated Aromatics | Can be toxic to aquatic life, Environmentally persistent, Potential for formation of toxic byproducts (e.g., dioxins) upon incomplete combustion[1]. | Strong oxidizing agents[17]. | High-temperature incineration is the preferred method to ensure complete destruction. |
| Thiophene | Flammable liquid and vapor, Harmful if swallowed, Causes skin and eye irritation[17]. | Strong oxidizing agents, Strong acids, Strong bases[17]. | Dispose of as hazardous waste via a licensed disposal company[17]. |
| Pyrimidine | Flammable liquid and vapor[18]. | Acids, Strong oxidizing agents[18]. | Chemical waste generators must determine if it is classified as hazardous waste and consult local, regional, and national regulations[18]. |
By adhering to these guidelines, researchers can ensure the safe and compliant disposal of this compound, thereby upholding their commitment to laboratory safety and environmental stewardship.
References
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. fishersci.com [fishersci.com]
- 5. trc-corp.com [trc-corp.com]
- 6. echemi.com [echemi.com]
- 7. angenechemical.com [angenechemical.com]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. fishersci.com [fishersci.com]
- 10. medlabmag.com [medlabmag.com]
- 11. Management of Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. mtu.edu [mtu.edu]
- 13. epa.gov [epa.gov]
- 14. acs.org [acs.org]
- 15. dam.assets.ohio.gov [dam.assets.ohio.gov]
- 16. EPA tweaks hazardous waste rules for academic labs | News | Chemistry World [chemistryworld.com]
- 17. fishersci.com [fishersci.com]
- 18. fishersci.com [fishersci.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine
For Researchers, Scientists, and Drug Development Professionals
As a novel heterocyclic compound, 4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine presents a unique set of handling challenges. While a specific Safety Data Sheet (SDS) for this compound is not yet widely available, by analyzing its structural components—a chlorinated thienopyrimidine core and a morpholine substituent—we can establish a robust safety protocol. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.
Understanding the Risks: A Structural Hazard Assessment
The primary hazards associated with this compound can be inferred from its constituent parts. The morpholine component is known to be a flammable liquid and vapor that is harmful if swallowed and can cause severe skin burns and eye damage.[1][2][3][4] It is also toxic if it comes into contact with the skin or is inhaled.[1][4] The chlorinated thienopyrimidine core suggests potential for skin, eye, and respiratory irritation.[5] Therefore, a comprehensive approach to personal protective equipment (PPE) is mandatory to mitigate these risks.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial when handling this compound to prevent exposure through inhalation, skin contact, or eye contact.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with powder-free nitrile gloves is recommended.[6] | Provides a robust barrier against dermal absorption. Double-gloving minimizes risk if the outer glove is breached. Powder-free gloves prevent aerosolization of particles. |
| Gown/Lab Coat | A disposable, solid-front, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs. A chemical-resistant coat is also an option. | Protects the body and personal clothing from contamination. The design ensures maximum coverage. |
| Eye & Face Protection | Safety goggles or a full-face shield should be worn.[6][7] | Protects the eyes and face from splashes or airborne particles of the compound. |
| Respiratory Protection | For handling powder or in situations with a high risk of aerosolization, a minimum of an N100, R100, or P100 disposable filtering facepiece respirator is advised. A powered air-purifying respirator (PAPR) may be necessary for higher-risk situations. | Prevents inhalation of the compound. |
| Shoe Covers | Disposable shoe covers. | Prevents tracking of contamination outside of the designated work area.[6] |
Safe Handling Workflow
The following diagram outlines the essential steps for safely handling this compound in a laboratory setting. Adherence to this workflow is critical to minimize exposure risk.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Handling Procedures
1. Preparation:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to prevent inhalation of dust or fumes.[7] Ensure the fume hood has sufficient airflow and is functioning correctly.
-
PPE Inspection: Before use, carefully inspect all PPE for any signs of damage or defects.
2. Donning PPE: A structured approach to putting on PPE is crucial to avoid contamination.
-
Gown: Put on the disposable gown, ensuring it is securely fastened at the back.
-
Respiratory Protection: Don the appropriate respirator.
-
Eye and Face Protection: Put on safety goggles or a face shield.
-
Gloves: Don the first pair of nitrile gloves, ensuring the cuffs are tucked under the gown sleeves. Then, don the second pair of gloves.
3. Handling the Compound:
-
Handle the substance in a manner that minimizes the formation of dust and aerosols.
-
Use only non-sparking tools.[8]
-
Avoid contact with skin and eyes.[1]
-
Do not eat, drink, or smoke when using this product.
Emergency Procedures: Spills and Exposure
In the event of a spill or exposure, immediate and decisive action is required.
-
Spills:
-
Exposure:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes.[2][3] Seek immediate medical attention.
-
Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[2][8][3] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8][3]
-
Disposal Plan
All waste generated from handling this compound, including contaminated PPE, absorbent materials, and empty containers, must be treated as hazardous waste.
-
Waste Collection: Collect all waste in clearly labeled, sealed containers.
-
Disposal: Dispose of the hazardous waste through a licensed and approved waste disposal contractor in accordance with all federal, state, and local regulations.
Conclusion
By implementing these rigorous safety protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific endeavors. The principles of containment, personal protection, and diligent procedure are paramount when working with novel chemical entities.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

